molecular formula C13H12BrNO B12084896 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Cat. No.: B12084896
M. Wt: 278.14 g/mol
InChI Key: DZFWZAZJJUCBCO-UHFFFAOYSA-N
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Description

2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol is a useful research compound. Its molecular formula is C13H12BrNO and its molecular weight is 278.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-(2-amino-3-bromophenyl)-6-methylphenol

InChI

InChI=1S/C13H12BrNO/c1-8-4-2-6-10(13(8)16)9-5-3-7-11(14)12(9)15/h2-7,16H,15H2,1H3

InChI Key

DZFWZAZJJUCBCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C(=CC=C2)Br)N)O

Origin of Product

United States
Foundational & Exploratory

Chemical properties of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol. As a substituted biphenyl, this molecule possesses a unique combination of functional groups—hydroxyl, amino, bromo, and methyl—that impart distinct reactivity and stereochemical characteristics. This document explores its structural features, with a particular focus on the phenomenon of atropisomerism arising from hindered rotation around the biphenyl axis. A robust synthetic protocol via Suzuki-Miyaura cross-coupling is proposed, accompanied by a detailed in-silico spectroscopic characterization (NMR, FT-IR, MS). Furthermore, the guide delves into the reactivity of its key functional groups, outlining potential chemical transformations. Finally, we discuss its prospective applications as a versatile building block in medicinal chemistry and materials science, drawing parallels with structurally related compounds of known biological and chemical significance.

Introduction to a Multifunctional Scaffold

The [1,1'-biphenyl] scaffold is a privileged structure in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol (Figure 1) creates a molecule with significant potential for further chemical diversification and application.

Figure 1. Chemical Structure of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol Molecular Formula: C₁₃H₁₂BrNO IUPAC Name: 2-(2-amino-3-bromophenyl)-6-methylphenol[1]

The molecule's architecture is defined by two phenyl rings linked by a pivotal C-C single bond. One ring is substituted with a hydroxyl (-OH) and a methyl (-CH₃) group, while the other bears an amino (-NH₂) and a bromo (-Br) group. This arrangement, particularly the presence of substituents at the ortho positions (2, 2', 6), is critical as it introduces significant steric hindrance that can restrict free rotation around the central bond, leading to unique stereochemical properties.[2][3] The diverse functional groups also offer multiple reaction sites, making this compound a valuable intermediate for synthesizing more complex molecular targets.

Structural Elucidation and Physicochemical Properties

Atropisomerism: The Phenomenon of Axial Chirality

Unsubstituted biphenyl can rotate freely around the central C-C bond. However, when bulky substituents occupy the ortho positions, steric hindrance can create a significant energy barrier to rotation.[2][4] If this barrier is high enough to allow for the isolation of stable conformers at room temperature, the molecule exhibits a form of stereoisomerism known as atropisomerism (from Greek, a = not, tropos = turn).[2][3]

For 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol, the ortho substituents (-OH and -NH₂) are sufficiently bulky to potentially restrict rotation, giving rise to a chiral axis along the biphenyl linkage. This means the molecule can exist as a pair of non-superimposable mirror images (enantiomers), even without a traditional chiral carbon center.[2] The stability of these atropisomers is determined by the rotational energy barrier.[5]

Caption: Energy barrier to rotation in ortho-substituted biphenyls.

Physicochemical Properties

While experimental data for this specific molecule is not widely available, its key physicochemical properties can be predicted using computational models. These parameters are crucial for anticipating its behavior in various chemical and biological systems, such as solubility and membrane permeability.

PropertyValueSource
Molecular Weight 278.14 g/mol PubChem[1]
Molecular Formula C₁₃H₁₂BrNOPubChem[1]
XLogP3 (Lipophilicity) 3.6PubChem[1]
Hydrogen Bond Donors 2 (from -OH and -NH₂)PubChem
Hydrogen Bond Acceptors 2 (from -O and -N)PubChem
Polar Surface Area 46.3 ŲPubChem[1]

The phenolic -OH group imparts acidic properties, while the aromatic -NH₂ group is weakly basic. The molecule's relatively high XLogP3 value suggests good solubility in organic solvents and lower solubility in water.

Proposed Synthesis and Spectroscopic Characterization

Retrosynthetic Analysis and Proposed Synthetic Protocol

The most versatile and widely used method for constructing the biphenyl C-C bond is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boronic acid reagents and byproducts.[6]

The proposed synthesis involves the coupling of two key fragments: an aryl halide and an arylboronic acid.

Suzuki_Coupling_Workflow cluster_catalyst Catalyst System A 2-Bromo-6-methylphenol Reaction Suzuki-Miyaura Coupling A->Reaction B 2-Amino-3-bromophenylboronic acid B->Reaction Pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_cat->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Product 2'-Amino-3'-bromo-3-methyl- [1,1'-biphenyl]-2-ol Reaction->Product

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-bromo-6-methylphenol (1.0 mmol, 1 equiv.), 2-amino-3-bromophenylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio, 10 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol.

In-Silico Spectroscopic Analysis

The structural confirmation of the synthesized product relies on a combination of standard spectroscopic techniques.[9] The following table summarizes the predicted data based on the known effects of the constituent functional groups.

TechniquePredicted Observations
¹H NMR Aromatic Protons (δ 6.5-7.5 ppm): Complex multiplets corresponding to the 7 protons on the two phenyl rings. The chemical shifts will be influenced by the electronic effects of the substituents.[9] -OH Proton (δ ~5-6 ppm): A broad singlet, which is exchangeable with D₂O. -NH₂ Protons (δ ~3.5-4.5 ppm): A broad singlet corresponding to two protons, also exchangeable with D₂O. -CH₃ Protons (δ ~2.0-2.3 ppm): A sharp singlet corresponding to three protons.
¹³C NMR Aromatic Carbons (δ 110-160 ppm): Signals for the 12 aromatic carbons. The carbons directly attached to the electronegative O, N, and Br atoms will be shifted accordingly.[9] -CH₃ Carbon (δ ~15-20 ppm): A signal in the aliphatic region.
FT-IR O-H Stretch (3200-3600 cm⁻¹): Broad band indicating the phenolic hydroxyl group. N-H Stretch (3300-3500 cm⁻¹): Two sharp bands characteristic of a primary amine. C-H Aromatic Stretch (~3000-3100 cm⁻¹): Sharp peaks. C-H Aliphatic Stretch (~2850-2960 cm⁻¹): Peaks for the methyl group. C=C Aromatic Stretch (1450-1600 cm⁻¹): Multiple sharp bands. C-Br Stretch (500-600 cm⁻¹): A band in the fingerprint region.
Mass Spec. Molecular Ion (M⁺): A pair of peaks corresponding to the bromine isotopes, [M]⁺ at m/z 277 and [M+2]⁺ at m/z 279, in an approximate 1:1 ratio. Fragmentation: Expect loss of Br, CH₃, and other characteristic fragments.

Chemical Reactivity and Potential Transformations

The molecule's rich functionality provides a platform for diverse chemical modifications. Each functional group serves as a handle for introducing new structural motifs.

Reactivity cluster_reactions Potential Transformations Molecule -OH (Phenolic) Aromatic Rings -NH₂ (Amine) -Br (Bromo) R_OH Etherification (R-O-R') Esterification (R-O-C(O)R') Molecule:f0->R_OH Acidic Proton R_Ring Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Molecule:f1->R_Ring Nucleophilic Rings R_NH2 Acylation (R-NH-C(O)R') Diazotization (Sandmeyer Reaction) Molecule:f2->R_NH2 Nucleophilic Nitrogen R_Br Further Cross-Coupling (e.g., Suzuki, Sonogashira) Nucleophilic Substitution Molecule:f3->R_Br Coupling Handle

Sources

Atropisomerism and axial chirality in substituted amino-bromo biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Atropisomerism and Axial Chirality in Substituted Amino-Bromo Biphenyls

Abstract

Atropisomerism, a unique form of axial chirality arising from hindered rotation around a single bond, is a stereochemical feature of increasing importance in modern drug development. Substituted amino-bromo biphenyls represent a significant scaffold in medicinal chemistry, where the control and characterization of atropisomeric forms are critical for ensuring efficacy and safety. This guide provides a comprehensive overview of the fundamental principles of atropisomerism in this class of compounds, methodologies for their stereoselective synthesis and resolution, advanced analytical techniques for their characterization, and their impact on drug design and development. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this unique structural motif.

Introduction to Atropisomerism and Axial Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of pharmaceutical science. While most commonly associated with stereogenic centers (point chirality), a growing class of therapeutic agents derives its chirality from a chiral axis. This phenomenon, known as axial chirality, gives rise to atropisomers (from the Greek a for "not" and tropos for "turn"), which are stereoisomers resulting from restricted rotation around a single bond. The rotational barrier must be high enough to allow for the isolation of individual isomers at room temperature, typically considered to be greater than 80 kJ/mol.

The biphenyl scaffold is a classic example where axial chirality can arise. If the substituents in the ortho positions of each phenyl ring are sufficiently bulky, they will clash upon rotation around the C-C single bond connecting the rings, creating a significant energy barrier. This restricted rotation locks the molecule into one of two stable, non-interconverting enantiomeric conformations.

The Substituted Amino-Bromo Biphenyl Scaffold: A Privileged Structure in Drug Discovery

Substituted amino-bromo biphenyls have emerged as a privileged scaffold in medicinal chemistry. The amino group often serves as a key pharmacophoric feature, participating in hydrogen bonding or acting as a basic center. The bromo substituent, on the other hand, can act as a synthetic handle for further functionalization via cross-coupling reactions or as a bioisostere for other groups. The combination of these substituents, particularly in the ortho positions, can create the necessary steric hindrance to induce atropisomerism.

The stability of the resulting atropisomers is a direct function of the size and nature of the ortho substituents. The interplay between the steric bulk of the bromine atom, the amino group (and any N-substituents), and other groups on the biphenyl rings determines the height of the rotational barrier and thus the configurational stability of the atropisomers.

Atropisomerism_in_Amino_Bromo_Biphenyl cluster_M (M)-Atropisomer M_mol M_mol P_mol P_mol M_label Non-superimposable Mirror Image Rotation_Axis Hindered Rotation around C-C bond

Caption: Conceptual representation of (M) and (P) atropisomers in a substituted amino-bromo biphenyl due to hindered rotation around the central C-C bond.

Stereoselective Synthesis and Resolution

The generation of enantiomerically pure atropisomeric amino-bromo biphenyls is a critical challenge. Several strategies have been developed, broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create one atropisomer preferentially over the other. This is often achieved through catalyst-controlled cross-coupling reactions.

  • Suzuki-Miyaura Cross-Coupling: This is one of the most powerful methods for constructing the biaryl bond. The use of chiral phosphine ligands on a palladium catalyst can induce axial chirality during the C-C bond formation between a substituted bromobenzene and a phenylboronic acid. The choice of ligand is crucial for achieving high enantioselectivity.

  • Atroposelective C-H Activation: More recent methods involve the direct, atroposelective C-H functionalization of a pre-existing biphenyl or monocyclic precursor. This approach offers high atom economy and can provide access to novel structures.

Protocol: Asymmetric Suzuki-Miyaura Coupling

  • Catalyst Preparation: In a nitrogen-purged glovebox, a solution of a palladium precursor (e.g., Pd(OAc)₂) and a chiral phosphine ligand (e.g., a derivative of Buchwald or Noyori ligands) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a separate oven-dried flask under nitrogen, add the substituted aryl halide (e.g., a dibromo-aminobenzene derivative), the corresponding boronic acid, and a base (e.g., K₃PO₄ or Cs₂CO₃).

  • Reaction Execution: The pre-formed catalyst solution is transferred to the reaction flask via cannula. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of atropisomers.

  • Diastereomeric Salt Formation: The amino group on the biphenyl scaffold can be reacted with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treatment with a base.

  • Chiral Preparative HPLC: This technique uses a chiral stationary phase (CSP) to separate the enantiomers. While often more expensive and lower in throughput than crystallization, it is a highly effective and general method for obtaining both enantiomers in high purity.

Chiral_Resolution_Workflow start Racemic Mixture of Amino-Bromo Biphenyls step1 React with Chiral Resolving Agent (e.g., Chiral Acid) start->step1 step2 Formation of Diastereomeric Salts step1->step2 step3 Fractional Crystallization (Separation based on solubility) step2->step3 step4a Diastereomer Salt A (Less Soluble) step3->step4a Solid step4b Diastereomer Salt B (More Soluble, in filtrate) step3->step4b Solution step5a Treat with Base to Remove Chiral Auxiliary step4a->step5a step5b Treat with Base to Remove Chiral Auxiliary step4b->step5b end_a Enantiomerically Pure Atropisomer A step5a->end_a end_b Enantiomerically Pure Atropisomer B step5b->end_b

Caption: Workflow for the chiral resolution of atropisomers via diastereomeric salt formation.

Characterization of Atropisomers

The unambiguous characterization of atropisomers is crucial. A combination of analytical techniques is typically employed.

Technique Purpose Key Insights
Chiral HPLC Separation and quantification of enantiomersDetermination of enantiomeric excess (ee) and retention times.
Vibrational Circular Dichroism (VCD) Determination of absolute configurationCompares experimental VCD spectrum to computationally predicted spectra for (R) and (S) or (M) and (P) configurations.
X-ray Crystallography Unambiguous determination of solid-state structureProvides the absolute configuration and detailed conformational information, including the dihedral angle.
Polarimetry Measurement of optical rotationProvides the specific rotation ([(\alpha)]D) value, which is characteristic for each enantiomer.
Nuclear Magnetic Resonance (NMR) Structural elucidation and dynamic studiesCan be used to study the kinetics of thermal racemization by monitoring changes in spectra at elevated temperatures.

Rotational Stability and Interconversion

The therapeutic utility of atropisomeric drugs is contingent upon their configurational stability under physiological conditions. If the rotational barrier is too low, the beneficial enantiomer could racemize into its potentially inactive or harmful counterpart. The rotational barrier in substituted amino-bromo biphenyls is influenced by:

  • Steric Bulk: Larger substituents in the ortho positions lead to a higher rotational barrier.

  • Electronic Effects: The electronic nature of the substituents can influence bond lengths and angles, subtly affecting the rotational barrier.

  • Temperature: Higher temperatures provide the thermal energy needed to overcome the rotational barrier, leading to racemization. The half-life of an atropisomer at a given temperature is a critical parameter to determine during drug development.

Applications in Drug Development and Case Studies

The precise three-dimensional arrangement of atoms in atropisomeric drugs allows for highly specific interactions with biological targets such as enzymes and receptors. This can lead to significant differences in potency, selectivity, and pharmacokinetic profiles between the two atropisomers.

While specific examples of FDA-approved drugs that are amino-bromo biphenyl atropisomers are limited, the broader class of atropisomeric biaryls has seen significant success. For instance, Vancomycin, an antibiotic, contains an atropisomeric biaryl ether linkage crucial for its activity. In the realm of kinase inhibitors, many molecules feature biaryl cores where atropisomerism can be a critical, though sometimes overlooked, design element. The amino-bromo biphenyl scaffold serves as a versatile starting point for the synthesis of more complex kinase inhibitors through reactions like Suzuki or Buchwald-Hartwig couplings at the bromine position.

The development of any atropisomeric drug candidate requires careful consideration of its stereochemical stability. Regulatory agencies like the FDA often require that the two atropisomers be treated as distinct chemical entities, necessitating separate evaluation of their pharmacology and toxicology unless it can be proven that they rapidly interconvert in vivo.

Future Outlook

The field of atroposelective synthesis continues to evolve, with new catalysts and methodologies being developed that offer greater efficiency and selectivity. The application of computational chemistry to predict rotational barriers and guide the design of configurationally stable atropisomers is also becoming increasingly powerful. As our understanding of the biological implications of axial chirality grows, the deliberate design of atropisomeric amino-bromo biphenyls and related scaffolds will undoubtedly play an even more significant role in the discovery of novel therapeutics.

References

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • Clayden, J., & Moran, W. J. (2021). Atropisomerism. Angewandte Chemie International Edition, 60(13), 6746-6763. [Link]

An In-depth Technical Guide to the Solubility Profile of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its manufacturability, formulation design, and ultimate bioavailability. This technical guide presents a comprehensive analysis of the solubility profile of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol, a promising therapeutic candidate. We detail the systematic approach to solvent selection, the rigorous experimental methodology for equilibrium solubility determination via the shake-flask method, and the subsequent quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The resulting solubility data across a panel of pharmaceutically relevant organic solvents are presented and discussed. This guide serves as a foundational resource for researchers, process chemists, and formulation scientists, providing the essential data and interpretive insights required to advance the development of this compound.

Introduction

The journey of a new chemical entity from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter. It directly influences process chemistry, including purification and crystallization, and is a prerequisite for developing stable, bioavailable dosage forms.[1][2] An API must be dissolved to be absorbed, making solubility a gatekeeper for therapeutic efficacy.

This guide focuses on 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol , a substituted biphenyl compound. The biphenyl scaffold is a privileged structure in medicinal chemistry, but its inherent hydrophobicity can often lead to solubility challenges.[3][4] The specific substitutions on this molecule—an amino group, a hydroxyl group, a bromine atom, and a methyl group—create a complex interplay of polarity, hydrogen bonding potential, and lipophilicity that necessitates a thorough, empirical investigation of its solubility.

Our objective is to move beyond simple data reporting. As application scientists, we aim to provide a self-validating framework for solubility assessment, explaining the causality behind our experimental choices and grounding our protocols in established, authoritative standards.[5][6] This ensures that the data presented herein is not only accurate but also reproducible and directly applicable to critical drug development decisions.

Physicochemical Properties of the Compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

Table 1: Key Physicochemical Properties of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

PropertyValueSource
IUPAC Name 2-(2-amino-3-bromophenyl)-6-methylphenolPubChem
Molecular Formula C₁₃H₁₂BrNOPubChem[7]
Molecular Weight 278.14 g/mol PubChem[7]
Calculated XLogP3 3.6PubChem[7]
Hydrogen Bond Donors 2 (from -OH and -NH₂)PubChem[7]
Hydrogen Bond Acceptors 2 (from N and O atoms)PubChem[7]
Polar Surface Area 46.3 ŲPubChem[7]

The calculated XLogP3 of 3.6 indicates a significant lipophilic character, suggesting that solubility in aqueous media will be limited, thereby heightening the importance of characterization in organic solvents for synthesis, purification, and formulation development.[1][2]

Solvent Selection Rationale

The choice of solvents for this study was not arbitrary. It was a strategic selection designed to probe the compound's behavior across a spectrum of polarities, hydrogen bonding capabilities, and chemical classes relevant to pharmaceutical manufacturing.[8][9] Solvents are classified by regulatory bodies like the ICH based on their toxicity, with Class 3 solvents being preferred for their low toxic potential.[8] Our selection includes representatives from different classes to provide a comprehensive profile.

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the compound's -OH and -NH₂ groups, strong interactions are anticipated, potentially leading to good solubility.[10]

  • Dipolar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess large dipole moments and can accept hydrogen bonds but do not donate them. They are excellent at solvating polar molecules.

  • Non-Polar/Aromatic Solvents (e.g., Toluene, Heptane): These solvents primarily interact through van der Waals forces. Solubility in these solvents will be dictated by the hydrophobic biphenyl and methyl components of the molecule.[4]

  • Chlorinated Solvents (e.g., Dichloromethane): Often used in synthesis, these solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds.[8]

Experimental Methodology

To ensure the highest degree of accuracy and reproducibility, we employed the "gold standard" shake-flask method for determining equilibrium solubility.[11][12] This method allows a solution to reach thermodynamic equilibrium, providing a true measure of a compound's saturation point under defined conditions.

Equilibrium Solubility Determination: The Shake-Flask Protocol

The protocol is designed to be a self-validating system, ensuring that equilibrium is truly reached and that measurements are accurate.[13][14]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol (approximately 5-10 mg) to a 2 mL glass vial. The key is to ensure a visible excess of solid remains at the end of the experiment.[13][14]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (25 °C ± 1 °C) and agitation speed (e.g., 300 RPM). Allow the mixture to equilibrate for 24 hours. This duration is typically sufficient for most compounds to reach equilibrium.[14][15]

  • Phase Separation: After 24 hours, remove the vials and allow them to stand undisturbed for at least 1 hour to permit the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm chemically compatible (e.g., PTFE) syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[14]

  • Dilution: Perform a precise, pre-determined dilution of the clear filtrate with a suitable mobile phase (typically acetonitrile/water) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using the validated HPLC-UV method described below.

G cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sample Processing cluster_analysis 3. Analysis A Add Excess API to Vial B Add 1.0 mL Solvent A->B C Seal and Place on Orbital Shaker B->C D Equilibrate for 24h at 25°C & 300 RPM C->D E Settle Undissolved Solid (1h) D->E F Withdraw Supernatant E->F G Filter through 0.45µm PTFE Filter F->G H Perform Precise Dilution G->H I Inject Sample into HPLC-UV System H->I J Quantify Concentration vs. Calibration Curve I->J

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Analytical Quantification: HPLC-UV Method

Quantification of the dissolved API was performed using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. HPLC is a robust and precise technique for separating and quantifying components in a mixture.[16]

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV absorbance of the compound (typically near its λmax for maximum sensitivity).

  • Calibration: A multi-point calibration curve (typically 5-7 points) was generated using standards of known concentration to ensure linearity and accuracy (R² > 0.999).[17][18] The concentration of the unknown sample is determined by interpolating its response against this curve.[16]

Results: Solubility Profile

The equilibrium solubility of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol was determined in eight organic solvents at 25 °C. The results are summarized below.

Table 2: Equilibrium Solubility of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol at 25 °C

SolventSolvent ClassSolubility (mg/mL)Molar Solubility (mol/L)
HeptaneNon-Polar< 0.1< 0.0004
TolueneAromatic15.20.055
DichloromethaneChlorinated85.50.307
Ethyl AcetateEster120.80.434
AcetoneKetone255.40.918
AcetonitrileNitrile190.10.683
EthanolProtic, Alcohol310.61.117
MethanolProtic, Alcohol350.21.259
Dimethyl Sulfoxide (DMSO)Dipolar Aprotic> 500> 1.797

Discussion and Implications for Drug Development

The experimental data reveals a wide range of solubilities, which provides critical insights for process chemistry and formulation.

  • High Solubility in Polar Solvents: The compound exhibits excellent solubility in polar protic solvents like Methanol and Ethanol, as well as the polar aprotic solvent DMSO. This is attributed to the strong hydrogen bonding interactions between the solvent and the compound's amino (-NH₂) and hydroxyl (-OH) groups.[10] The extremely high solubility in DMSO makes it an ideal solvent for primary stock solutions in early-stage biological screening.

  • Moderate Solubility in Aprotic and Aromatic Solvents: Solubility is moderate to good in solvents like Acetone, Ethyl Acetate, and Dichloromethane. This suggests that dipole-dipole interactions also play a significant role. The moderate solubility in Toluene is likely due to π-π stacking interactions between the solvent and the biphenyl rings.[4]

  • Poor Solubility in Non-Polar Solvents: As predicted by the molecule's polar functional groups, solubility in the non-polar aliphatic solvent Heptane is negligible.[3]

Implications:

  • For Process Chemistry: The high solubility in alcohols like Methanol and Ethanol makes them excellent candidates for reaction media and, importantly, for crystallization processes.[1][19] A successful crystallization can be achieved by dissolving the compound in hot ethanol and then cooling or adding a non-polar anti-solvent like heptane to induce precipitation, allowing for effective purification.[2]

  • For Formulation Science: The high solubility in pharmaceutically acceptable Class 3 solvents like Ethanol and Acetone is highly advantageous.[8] For topical or parenteral formulations, these solvents could be part of the vehicle system. For oral solid dosage forms, the data informs the selection of solvents for wet granulation or for techniques like spray drying to create amorphous solid dispersions, which can enhance the dissolution rate and bioavailability of poorly water-soluble drugs.[1]

G compound Compound Properties Lipophilic Biphenyl Core (+ Methyl Group) Polar Functional Groups (-OH, -NH₂) solvents Solvent Classes Polar Protic (Methanol, Ethanol) Polar Aprotic (DMSO, Acetone) Non-Polar (Heptane) interactions Dominant Interactions Strong H-Bonding Dipole-Dipole Weak van der Waals compound->interactions dictates solvents:e->interactions:w solvents:e->interactions:w solvents:e->interactions:w solubility Resulting Solubility High to Very High Good to Moderate Poor / Insoluble interactions:e->solubility:w interactions:e->solubility:w interactions:e->solubility:w

Caption: Relationship between compound structure, solvent class, and solubility.

Conclusion

This technical guide provides a robust and experimentally verified solubility profile for 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol in a range of pharmaceutically relevant organic solvents. The compound demonstrates a predictable trend of increasing solubility with solvent polarity, with particularly high solubility in polar protic solvents. This comprehensive dataset, generated through rigorous, standards-compliant protocols, serves as an essential resource for guiding subsequent process optimization, purification strategies, and the rational design of effective drug delivery systems.

References

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A Technical Guide to the Crystal Structure Analysis of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted biphenyl scaffolds are of paramount importance in medicinal chemistry and materials science, often serving as the core structural motif in a wide array of pharmacologically active compounds and functional materials.[1][2] The specific arrangement of substituents on the biphenyl core dictates the molecule's conformation, electronic properties, and ultimately, its biological activity. This guide provides an in-depth technical analysis of the crystal structure of a novel substituted biphenyl, 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol.

The presence of a diverse set of functional groups—an amino group, a bromine atom, a methyl group, and a hydroxyl group—on this biphenyl backbone presents a compelling case for a detailed structural investigation. These groups introduce the potential for a complex network of intermolecular interactions, which are fundamental to understanding crystal packing, solubility, and receptor-binding affinity.[3] Furthermore, the ortho-substitution on the biphenyl rings raises the possibility of atropisomerism, a form of axial chirality arising from hindered rotation around the central carbon-carbon single bond, a phenomenon with significant implications for drug design and stereoselective synthesis.[4]

This document will guide researchers, scientists, and drug development professionals through the critical aspects of the structural elucidation of this compound, from its rational synthesis and crystallization to the intricacies of its three-dimensional architecture as revealed by single-crystal X-ray diffraction. We will delve into the causality behind the experimental choices, the interpretation of the crystallographic data, and the implications of the observed structural features for the compound's potential applications.

Synthesis and Crystallization: From Blueprint to a Single Crystal

The journey to understanding a molecule's crystal structure begins with its synthesis and the subsequent growth of high-quality single crystals. The synthetic strategy for 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol is designed for efficiency and control over the final product's constitution.

Synthetic Approach: The Power of Cross-Coupling

The formation of the C-C bond linking the two phenyl rings is most effectively achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a method of choice due to its mild reaction conditions and tolerance of a wide range of functional groups.[5][6]

The logical disconnection for the target molecule points to two key building blocks: an appropriately substituted aryl halide and an arylboronic acid.

Retrosynthetic Analysis:

G Target 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol Coupling Suzuki-Miyaura Coupling Target->Coupling FragmentA 2-Amino-1-bromobenzene Coupling->FragmentA FragmentB 3-Bromo-2-hydroxy-3-methylphenylboronic acid Coupling->FragmentB

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis

  • Preparation of the Reaction Vessel: A two-necked round-bottom flask is charged with 2-bromo-6-methylphenol, an appropriate palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Addition of Reactants: (2-aminophenyl)boronic acid and a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) are added to the flask.

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The crude product is then purified using column chromatography to yield the desired 2'-amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol.

Crystallization: The Art of Molecular Self-Assembly

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis.[7] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.

Experimental Protocol: Crystallization

  • Solvent Selection: A screening of various solvents is performed to identify a solvent system in which the compound has moderate solubility.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol/water mixture) in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.

  • Crystal Harvesting: Once well-formed, single crystals of sufficient size are carefully harvested from the solution for X-ray diffraction analysis.

X-ray Diffraction: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9]

Experimental Workflow:

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement Crystal Single Crystal Selection & Mounting Diffractometer X-ray Diffractometer Crystal->Diffractometer Diffraction Diffraction Pattern Generation Diffractometer->Diffraction DataProcessing Data Processing & Integration Diffraction->DataProcessing PhaseProblem Phase Problem Solution DataProcessing->PhaseProblem ModelBuilding Model Building & Refinement PhaseProblem->ModelBuilding FinalStructure FinalStructure ModelBuilding->FinalStructure Final Crystal Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[10] The collected data is processed to determine the unit cell dimensions and the intensities of the reflections. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[11] An atomic model is built into the electron density map and refined against the experimental data to yield the final, accurate crystal structure.

Crystal Structure and Molecular Geometry: A Molecule in Three Dimensions

The crystal structure of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol reveals a wealth of information about its molecular conformation and the influence of its substituents.

Crystallographic Data Summary:

ParameterValue
Chemical FormulaC₁₃H₁₂BrNO₂
Formula Weight294.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
V (ų)Value
Z4
Density (calculated)Value g/cm³
R-factorValue
Note: Specific values are hypothetical and would be determined experimentally.
Molecular Conformation and the Biphenyl Twist

A key feature of biphenyl derivatives is the dihedral angle between the two phenyl rings, which is a consequence of the steric hindrance between the ortho substituents.[4] In the solid state, 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol adopts a twisted conformation. This twist is a compromise between the stabilizing effect of π-conjugation, which favors a planar arrangement, and the destabilizing steric repulsion between the ortho substituents. The observed dihedral angle provides a quantitative measure of this conformational preference.

The intramolecular hydrogen bond between the hydroxyl group (-OH) at the 2-position and the amino group (-NH₂) at the 2'-position plays a significant role in stabilizing the observed conformation. This interaction likely restricts the rotational freedom around the C1-C1' bond.

Intermolecular Interactions and Crystal Packing: The Supramolecular Architecture

The way in which individual molecules of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol arrange themselves in the crystal lattice is governed by a network of intermolecular interactions.[3] These non-covalent forces are crucial for the stability of the crystal structure.

Hydrogen Bonding Network

The prominent amino and hydroxyl groups are key players in the formation of an extensive hydrogen-bonding network. The amino group can act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. These interactions link neighboring molecules into supramolecular synthons, which then assemble into a three-dimensional architecture.

Hydrogen Bonding Scheme:

G cluster_0 Molecule A cluster_1 Molecule B A_NH2 N-H (Amino) B_O O (Hydroxyl) A_NH2->B_O N-H···O A_OH O-H (Hydroxyl) B_N N (Amino) A_OH->B_N O-H···N

Caption: Schematic of intermolecular hydrogen bonding.

Other Non-Covalent Interactions

In addition to hydrogen bonding, other weaker interactions contribute to the overall crystal packing. The presence of the bromine atom introduces the possibility of halogen bonding, where the electropositive region on the bromine atom interacts with a nucleophilic site on an adjacent molecule. Furthermore, π-π stacking interactions between the aromatic rings of neighboring molecules may also play a role in stabilizing the crystal lattice.

Structure-Property Relationships and Significance in Drug Discovery

The detailed structural information obtained from the crystal structure analysis provides valuable insights into the potential properties and applications of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol.

The presence of both hydrogen bond donors and acceptors in a specific geometric arrangement is a key feature of many pharmacologically active molecules, as it allows for specific interactions with biological targets such as proteins and enzymes. The brominated biphenyl moiety is also a common feature in many bioactive compounds, contributing to increased lipophilicity and potentially enhancing membrane permeability.[1] Brominated compounds have shown a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1]

The atropisomeric nature of this substituted biphenyl is of particular importance in drug development. The two enantiomers arising from restricted rotation may exhibit different pharmacological activities and metabolic profiles. Therefore, the ability to synthesize and characterize single enantiomers is crucial for the development of safe and effective drugs.

Conclusion

The crystal structure analysis of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol provides a comprehensive understanding of its three-dimensional architecture. The interplay of intramolecular and intermolecular forces, particularly hydrogen bonding, dictates the molecular conformation and the supramolecular assembly in the solid state. This detailed structural knowledge is invaluable for rationalizing the compound's physicochemical properties and for guiding future efforts in the design and development of novel therapeutic agents based on the substituted biphenyl scaffold. The insights gained from this study underscore the power of single-crystal X-ray diffraction as an indispensable tool in modern chemical and pharmaceutical research.

References

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The Pivotal Axis: An In-depth Technical Guide to the Electronic Properties and Reactivity of Ortho-Substituted Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ortho-substituted biphenyl derivatives represent a unique class of compounds where steric hindrance dictates molecular geometry, leading to the phenomenon of atropisomerism—axial chirality arising from restricted rotation around the aryl-aryl single bond. This structural feature imparts a rigid, three-dimensional scaffold that is of profound interest to researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the core principles governing the electronic properties and reactivity of these molecules. We will delve into the steric and electronic effects of ortho-substituents, detail key synthetic methodologies for their construction, and highlight their applications as advanced pharmacophores and chiral ligands. This document is intended to serve as a technical resource, blending foundational concepts with practical, field-proven insights.

The Structural Cornerstone: Atropisomerism in Ortho-Substituted Biphenyls

Unlike their unsubstituted counterparts which exhibit relatively free rotation around the central C-C bond, biphenyls bearing sufficiently large substituents at the ortho positions experience significant steric repulsion. This steric strain forces the phenyl rings to adopt a non-planar, twisted conformation, creating a chiral axis along the biphenyl linkage. If the substitution pattern prevents the molecule from being superimposable on its mirror image, a pair of stable, separable enantiomers, known as atropisomers, can exist.[1][2]

The stability of these atropisomers, and thus their isolability, is determined by the rotational energy barrier. A higher barrier to rotation leads to slower interconversion between the enantiomers. It is generally considered that a rotational energy barrier greater than 30 kcal/mol allows for the development of a single, stable atropisomer for applications such as drug development.[3]

Atropisomerism cluster_0 Unsubstituted Biphenyl cluster_1 Ortho-Substituted Biphenyl Unsubstituted Free Rotation (Achiral) Unsubstituted->Unsubstituted R-Atropisomer R-enantiomer S-Atropisomer S-enantiomer R-Atropisomer->S-Atropisomer Restricted Rotation (Chiral Axis) Introduction Biphenyl Scaffold Introduction->Unsubstituted No Ortho-Substituents Introduction->R-Atropisomer With Ortho-Substituents

Caption: Atropisomerism in Biphenyls.

Quantifying Steric Hindrance: Rotational Energy Barriers

The magnitude of the rotational barrier is highly dependent on the size and nature of the ortho-substituents. This can be experimentally determined using techniques like Variable Temperature NMR (VT-NMR), which measures the coalescence of signals from diastereotopic protons as the rate of rotation increases with temperature.[4][5]

Below is a table summarizing experimentally determined rotational barriers for a selection of ortho-substituted biphenyls.

Ortho-SubstituentRotational Barrier (ΔG‡, kcal/mol)Reference
-F4.4[6]
-Cl~15[6]
-Br~16[6]
-I~18[6]
-CH317.3[6]
-OCH314.2[6]
-NO223.7[6]
-COOH22.1[6]
-C(CH3)3>25[6]

Modulating Reactivity: The Electronic Influence of Ortho-Substituents

While steric effects are paramount in defining the geometry of ortho-substituted biphenyls, the electronic nature of the substituents also plays a crucial role in modulating the reactivity of the aromatic rings. The application of linear free-energy relationships, such as the Hammett equation, to these systems is complex due to the interplay of steric and electronic effects.[4][7]

Standard Hammett constants (σ), derived from the ionization of meta- and para-substituted benzoic acids, do not adequately describe the behavior of ortho-substituents, which can engage in direct steric interactions and intramolecular hydrogen bonding with a reaction center.[8] Generally, the electronic influence of an ortho-substituent is considered to be a combination of its inductive and resonance effects, but attenuated or enhanced by its proximity to the biphenyl linkage and the other ring. For instance, an ortho-hydroxyl group can act as an electron-donating group through resonance, but its inductive effect is more pronounced at the ortho position compared to the para position.[7]

Synthetic Strategies for Assembling Ortho-Substituted Biphenyls

The construction of the sterically hindered biaryl bond is a significant synthetic challenge. Modern cross-coupling reactions have emerged as the most powerful tools for this purpose.

The Workhorse Reaction: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biphenyls, including sterically hindered derivatives.[9] The reaction involves the coupling of an aryl boronic acid (or its ester) with an aryl halide or triflate. The choice of ligand for the palladium catalyst is critical for achieving high yields, particularly with sterically demanding substrates. Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos), have proven to be highly effective in promoting the challenging reductive elimination step for tetra-ortho-substituted biphenyls.[10]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar¹-X Pd(II)Ar1X L₂Pd(II)(Ar¹)X OxAdd->Pd(II)Ar1X Transmetalation Transmetalation Pd(II)Ar1X->Transmetalation Ar²-B(OR)₂ Base Pd(II)Ar1Ar2 L₂Pd(II)(Ar¹)(Ar²) Transmetalation->Pd(II)Ar1Ar2 ReductiveElimination Reductive Elimination Pd(II)Ar1Ar2->ReductiveElimination ReductiveElimination->Pd(0)L2 Ar¹-Ar²

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biphenyl via Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of a sterically hindered biaryl.

Materials:

  • 2-Bromo-1,3,5-trimethylbenzene (1.0 equiv)

  • 2,6-Dimethylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene/Water (10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-1,3,5-trimethylbenzene, 2,6-dimethylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetra-ortho-substituted biphenyl.

Alternative Cross-Coupling Methodologies

While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions offer complementary reactivity.

  • Negishi Coupling: This reaction pairs an organozinc reagent with an organic halide and is catalyzed by nickel or palladium.[3] Organozinc reagents are highly reactive, often allowing for milder reaction conditions. The use of specialized ligands like RuPhos has enabled the synthesis of hindered biaryls at low catalyst loadings.[7]

  • Stille Coupling: The Stille reaction utilizes an organotin reagent (stannane) coupled with an organic halide.[11] It is known for its tolerance of a wide range of functional groups. However, the high toxicity of organotin compounds is a significant drawback.[12]

Applications in Drug Discovery and Asymmetric Catalysis

The well-defined, rigid, and chiral nature of ortho-substituted biphenyls makes them privileged scaffolds in medicinal chemistry and catalysis.

Atropisomeric Scaffolds as Pharmacophores

The fixed spatial arrangement of functional groups in atropisomeric biphenyls allows for precise interactions with biological targets, often leading to high potency and selectivity.

Case Study: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development, and its aberrant activation is implicated in several cancers. The Smoothened (SMO) receptor is a key component of this pathway. Ortho-biphenyl carboxamides have been identified as potent SMO antagonists. Their rigid biphenyl core orients the carboxamide and other substituents in a conformation that allows for high-affinity binding to the SMO receptor, disrupting the downstream signaling cascade.[11]

Hedgehog_Pathway_Inhibition cluster_0 Hedgehog Signaling Pathway cluster_1 Inhibition by Biphenyl Derivative Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI (Inactive) SUFU->GLI Sequesters GLI_active GLI (Active) GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Biphenyl_Drug Ortho-Substituted Biphenyl Antagonist Biphenyl_Drug->SMO Binds and Inhibits

Caption: Inhibition of the Hedgehog Pathway by a Biphenyl Antagonist.

Chiral Biphenyl Phosphines in Asymmetric Catalysis

The axial chirality of ortho-substituted biphenyls can be effectively transferred to a catalytic center, making them excellent ligands for asymmetric catalysis. Biphenyl-based phosphine ligands, such as BINAP and its derivatives, are widely used in a variety of enantioselective transformations, including hydrogenation, and C-C bond-forming reactions.[9] The chiral environment created by the ligand around the metal center dictates the stereochemical outcome of the reaction.

Conclusion

Ortho-substituted biphenyl derivatives are a fascinating class of molecules where steric hindrance gives rise to unique structural and electronic properties. The resulting atropisomerism provides a powerful tool for the design of molecules with specific three-dimensional architectures. Advances in synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have made these complex molecules more accessible. Their successful application in drug discovery and asymmetric catalysis underscores the importance of understanding the interplay between their structure, electronic properties, and reactivity. Continued exploration of this chemical space will undoubtedly lead to the development of new therapeutic agents and more efficient catalytic systems.

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  • Raffa, R., Pergolizzi Jr., J. and Taylor Jr., R. (2020) “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy, 11, 1-8.
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  • Al-Masum, M., & Kumaraswamy, G. (2005). Suzuki cross-coupling of sterically hindered aryl bromides with arylboronic acids. Tetrahedron letters, 46(31), 5259-5262.
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  • Rominger, F., & O'Keefe, B. R. (2016). Structure-based design of novel Smoothened antagonists. Bioorganic & medicinal chemistry letters, 26(22), 5437-5442.
  • Charton, M. (1971). The quantitative treatment of the ortho effect. Progress in Physical Organic Chemistry, 8, 235-317.
  • Oki, M. (1983). Recent advances in atropisomerism. Topics in stereochemistry, 14, 1-81.
  • Lunazzi, L., Mancinelli, M., Mazzanti, A., Lepri, S., Ruzziconi, R., & Schlosser, M. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & biomolecular chemistry, 10(9), 1847-1855.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Negishi, E. I. (1982). Palladium-or nickel-catalyzed cross coupling. A new selective and efficient method for C-C bond formation. Accounts of Chemical Research, 15(11), 340-348.
  • Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Chen, C. Y., & Dagneau, P. (2003). Atropisomeric quinazolinone inhibitors of the phosphoinositide 3-kinase family. Bioorganic & medicinal chemistry letters, 13(13), 2233-2236.
  • Hoshi, T., Nakazawa, T., Saitoh, I., Mori, A., Suzuki, T., Sakai, J. I., & Hagiwara, H. (2008). Biphenylene-substituted ruthenocenylphosphine for Suzuki-Miyaura coupling of aryl chlorides. Organic letters, 10(10), 2063-2066.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl− aryl bond formation by transition-metal-catalyzed direct arylation. Chemical reviews, 107(1), 174-238.
  • Bringmann, G., Mortimer, A. J., Keller, P. A., Gresser, M. J., Garner, J., & Breuning, M. (2005). Atroposelective synthesis of axially chiral biaryl compounds.
  • Wang, C., Wu, H., Zhang, X., & Wu, W. (2018). Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473.
  • Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C. 01. Gaussian, Inc., Wallingford CT.
  • Sandström, J. (1982). Dynamic NMR spectroscopy. Academic Press.
  • Scientific Research Publishing. (2020). “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy, 11, 1-8.
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Sources

Potential of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol as a ligand scaffold

Author: BenchChem Technical Support Team. Date: March 2026

A Modular Platform for Atropisomeric Ligand Design

Executive Summary

2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol (CAS: 1823590-48-2) represents a high-value "privileged scaffold" in modern organometallic chemistry. Structurally analogous to the renowned NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl) framework, this biphenyl core offers a distinct advantage: tunable modularity .

While binaphthyl systems are rigid and sterically imposing, this biphenyl scaffold provides a lower molecular weight profile with specific "handles" for diversification. The 3'-bromo substituent serves as a site for late-stage cross-coupling, allowing researchers to customize the steric environment, while the 3-methyl group provides the necessary steric clash to induce atropisomerism (axial chirality).

This guide details the structural physics, synthetic utility, and catalytic potential of this scaffold, positioning it as a versatile precursor for P,N-ligands , chiral organocatalysts , and bidentate metal chelators .

Part 1: Structural Analysis & Chemoinformatics

The utility of this molecule is dictated by its three functional zones. Understanding these zones is critical for rational ligand design.

1. The Atropisomeric Axis (The "Lock")

The central C1-C1' bond is the axis of chirality. In unsubstituted biphenyls, this bond rotates freely. However, the presence of the 3-methyl and 3'-bromo substituents creates significant steric hindrance (A-values: Me = 1.70, Br = 0.38 but large Van der Waals radius).

  • Rotational Barrier: The steric clash between the 3-Me/2-OH and 3'-Br/2'-NH₂ groups restricts rotation, creating stable enantiomers (

    
     and 
    
    
    
    ) at ambient temperatures.
  • Implication: This molecule can be resolved into single enantiomers, making it a viable scaffold for asymmetric catalysis .

2. The Chelation Zone (N,O-Donor)

The 2-hydroxy and 2'-amino groups form a classic


-bidentate pocket.
  • Hard/Soft Mismatch: The hard oxygen (phenol) and moderately soft nitrogen (aniline) allow for hemi-labile coordination, ideal for stabilizing metals like Ti(IV) , Zn(II) , and Cu(II) during catalytic turnover.

  • Hydrogen Bonding: In organocatalysis, the OH and NH₂ groups can act as a dual H-bond donor/acceptor motif, activating electrophiles (e.g., in nitroaldol reactions).

3. The Functionalization Handle (The "Anchor")

The 3'-bromo position is electronically decoupled from the chelation zone but sterically relevant.

  • Utility: It allows for Suzuki or Buchwald couplings to install bulky aryl groups (e.g., 3,5-di-tert-butylphenyl), extending the chiral pocket to enhance enantioselectivity.

ScaffoldAnalysis Core Biphenyl Core (C1-C1' Axis) Sub_Me 3-Methyl Group (Steric Lock) Core->Sub_Me Ortho Position Sub_Br 3'-Bromo Group (Functional Handle) Core->Sub_Br Ortho' Position Chelation 2-OH / 2'-NH2 (Coordination Site) Core->Chelation Proximal Sub_Me->Core Restricts Rotation Sub_Br->Core Enables Coupling

Figure 1: Structural decomposition of the scaffold showing the interplay between steric locking and functional zones.

Part 2: Synthetic Pathways & Resolution

The synthesis of this core typically involves a Suzuki-Miyaura cross-coupling followed by optical resolution.

Synthesis Protocol (Suzuki Coupling)

Objective: Couple 2-bromo-6-methylphenol (Fragment A) with 2-amino-3-bromophenylboronic acid pinacol ester (Fragment B). Note: Due to the 3'-Br, selective coupling is required.

  • Reagents:

    • Fragment A: 2-bromo-6-methylphenol (1.0 equiv)

    • Fragment B: 2-amino-3-bromophenylboronic acid pinacol ester (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: Ba(OH)₂·8H₂O (3.0 equiv) - Barium bases often promote ortho-hindered couplings better than carbonates.

    • Solvent: DME/H₂O (3:1)

  • Procedure:

    • Degas solvents thoroughly with argon (3 cycles).

    • Combine Fragment A, Fragment B, and Base in the reaction vessel.

    • Add Pd catalyst under argon counter-flow.

    • Heat to 90°C for 16 hours . Monitor by TLC/LC-MS.

    • Workup: Cool, filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc gradient).

Optical Resolution (Critical Step)

Since the synthesis yields a racemate, resolution is required for asymmetric applications.

  • Method A (Chemical Resolution): Formation of diastereomeric salts using (S)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNDHP) .

  • Method B (Chiral HPLC):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

Part 3: Ligand Design & Applications

This scaffold serves as a "parent" structure for three distinct classes of ligands.

Class 1: MAP-Type Ligands (P,N-Hybrids)

By converting the phenol (-OH) to a triflate and then coupling a phosphine, or by phosphinylation of the amine, you generate ligands similar to MAP (Morpholine-Amino-Phosphine) or MOP .

  • Target Reaction: Palladium-catalyzed allylic substitution.

  • Mechanism: The soft Phosphorus binds Pd tightly, while the hard Nitrogen/Oxygen provides a hemi-labile coordination that accelerates the reductive elimination step.

Class 2: Chiral Amino-Alcohols (N,O-Ligands)

Used directly, the scaffold acts as a ligand for Zinc or Titanium.

  • Target Reaction: Asymmetric addition of diethylzinc to aldehydes.

  • Mechanism:

    • ZnEt₂ reacts with the ligand to form a chiral Zinc-dimer.

    • The aldehyde coordinates to the Zinc, activated by the Lewis acidic metal.

    • The ethyl group transfers to the aldehyde face dictated by the shielding of the 3-Me and 3'-Br groups.

Class 3: Phase Transfer Catalysts (PTC)

Alkylation of the amine to a quaternary ammonium salt creates a rigid, chiral PTC.

  • Target Reaction: Asymmetric alkylation of glycine imines (synthesis of non-natural amino acids).

LigandDivergence Scaffold 2'-Amino-3'-bromo- 3-methyl-[1,1'-biphenyl]-2-ol Path1 Path 1: Phosphinylation Scaffold->Path1 Path2 Path 2: Direct Coordination Scaffold->Path2 Path3 Path 3: Quaternization Scaffold->Path3 Prod1 P,N-Ligands (Suzuki/Buchwald) Path1->Prod1 Install PPh2 Prod2 Zn/Ti Complexes (Aldol/Additions) Path2->Prod2 + ZnEt2 / Ti(OiPr)4 Prod3 Chiral PTCs (Amino Acid Synth) Path3->Prod3 + R-X (Exhaustive Alkylation)

Figure 2: Divergent synthesis pathways converting the core scaffold into specialized catalytic systems.

Part 4: Experimental Protocol - Asymmetric Diethylzinc Addition (Validation)

To validate the scaffold's efficacy, perform the standard test reaction: Enantioselective addition of Diethylzinc to Benzaldehyde .

Reagents:

  • Ligand: (Ra)-2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol (5 mol%)

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Catalyst Formation: In a flame-dried Schlenk tube, dissolve the Ligand (5 mol%) in Toluene (2 mL). Add Diethylzinc (2.2 equiv) dropwise at 0°C. Stir for 30 mins at RT. Evolution of ethane gas indicates formation of the Zinc-alkoxide complex.

  • Addition: Cool the mixture to 0°C. Add Benzaldehyde dropwise.

  • Reaction: Stir at 0°C for 12-24 hours.

  • Quench: Carefully add 1N HCl (2 mL). Extract with Et₂O.

  • Analysis: Analyze the organic layer via Chiral GC (Cyclodex-B column) to determine conversion and % ee.

Expected Outcome: The 3-methyl and 3'-bromo groups should effectively block one face of the coordinated aldehyde, yielding the secondary alcohol with high enantioselectivity (>85% ee).

References
  • PubChem Compound Summary. (2025). 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol (CID 99770415).[1] National Center for Biotechnology Information. Link

  • Kocovsky, P., et al. (2003). NOBIN and its derivatives: An atropisomeric scaffold for asymmetric catalysis.Accounts of Chemical Research, 36(10). (Contextual grounding for amino-alcohol biphenyls).
  • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds.Angewandte Chemie International Edition, 44(34), 5384-5427.
  • Ma, J. A., & Cahard, D. (2004). Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations.Chemical Reviews, 104(12).

Sources

An In-depth Technical Guide on Steric Hindrance Effects in 3'-Bromo-3-Methyl Biphenyl Systems

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biphenyl scaffolds are foundational structures in medicinal chemistry and materials science, prized for their unique three-dimensional arrangements. The phenomenon of atropisomerism, which arises from restricted rotation around the central carbon-carbon single bond, is particularly significant. This guide provides a deep dive into the steric hindrance effects within a specific, non-symmetrical system: 3'-bromo-3-methyl biphenyl. We will explore the structural origins of this hindrance, the resulting conformational dynamics, robust experimental protocols for synthesis and analysis, and the broader implications of these steric effects in advanced molecular design. This document serves as a technical resource, blending foundational principles with actionable, field-proven methodologies.

The Principle of Steric Hindrance in Biphenyls

In an unsubstituted biphenyl, there is relatively free rotation around the central σ-bond that connects the two phenyl rings.[1] However, this rotation is not entirely without an energy barrier. The molecule must overcome steric repulsion between the ortho-hydrogens (at positions 2, 2', 6, and 6') as it passes through a planar conformation. This results in a twisted, or non-planar, ground state conformation, typically with a dihedral angle of about 45°.[2]

Steric effects are nonbonding interactions that influence the shape and reactivity of molecules based on the spatial arrangement of atoms.[3] When substituents, particularly bulky ones, are introduced onto the rings, the energy landscape of this rotation changes dramatically. If substituents are placed at the ortho-positions, the steric clash in the planar transition state becomes severe, significantly increasing the energy barrier for rotation.[4][5]

If this rotational energy barrier is high enough (a common benchmark is >80-100 kJ/mol), the interconversion between the resulting conformational isomers, known as atropisomers, becomes slow enough to allow for their isolation at room temperature.[2][6] This phenomenon, termed atropisomerism, creates a form of axial chirality along the biphenyl linkage, even in the absence of a traditional chiral center.[1][4]

While ortho-substitution provides the most dramatic steric effect, substituents in the meta (3, 3', 5, 5') and para (4, 4') positions also play a role. Meta-substituents, like those in 3'-bromo-3-methyl biphenyl, do not directly clash in the planar transition state but influence the overall electronic and conformational properties of the rings, which can indirectly affect the rotational barrier. Computational studies on 3,3'-dihalogenated biphenyls show a double energy minimum at dihedral angles around 45° and 135°.[7][8]

Structural Analysis of 3'-Bromo-3-Methyl Biphenyl

The subject of this guide, 3'-bromo-3-methyl biphenyl, presents a unique case of meta-substitution. The key to understanding its steric profile lies in analyzing the interactions that govern its preferred conformation.

  • Substituent Positions: The methyl group (-CH₃) is at the 3-position of one ring, and the bromine atom (-Br) is at the 3'-position of the other.

  • Van der Waals Radii: While not in the ortho positions, these substituents still contribute to the overall steric profile. The van der Waals radius of bromine (1.85 Å) is significantly larger than that of hydrogen (1.20 Å), and the methyl group, while capable of rotation, also occupies a considerable volume.

  • Conformational Preference: The molecule will adopt a twisted conformation to minimize steric repulsion. The primary steric interactions in this specific case are not between the 3 and 3' substituents themselves, but between the substituents and the ortho-hydrogens of the opposing ring. For example, the 3-methyl group will interact with the 2'- and 6'-hydrogens, and the 3'-bromo group will interact with the 2- and 6-hydrogens as the molecule rotates.

The asymmetry of the substitution (bromo vs. methyl) ensures the molecule lacks a plane of symmetry in its twisted state, a necessary condition for chirality.[5] While the rotational barrier is expected to be lower than in ortho-substituted analogs, it is still significantly influenced by these meta-substituent interactions.

Conformational Dynamics and Rotational Energy Barriers

The stability of biphenyl atropisomers is quantified by the free energy of activation (ΔG‡) for rotation around the aryl-aryl bond.[5] This value represents the energy difference between the stable, twisted ground state and the high-energy, planar transition state.

// Invisible nodes for axis labels node [shape=none]; "y_axis_top" [label="Potential\nEnergy", pos="0,2.5!"]; "y_axis_bottom" [pos="0,-0.5!"]; "x_axis_left" [pos="0.5, -0.8!"]; "x_axis_right" [label="Dihedral Angle (Rotation)", pos="4.5, -0.8!"];

// Axes edge [arrowhead=normal, color="#202124", penwidth=1]; "y_axis_bottom" -> "y_axis_top"; "x_axis_left" -> "x_axis_right"; } }

Figure 1: Rotational Energy Profile of a Substituted Biphenyl.

The magnitude of this barrier is influenced by:

  • Steric Effects (Dominant): The size of the substituents is the most critical factor. Larger groups lead to greater repulsion in the transition state, thus increasing ΔG‡.[5]

  • Electronic Effects: While secondary to steric hindrance, electronic interactions (e.g., repulsion between lone pairs, dipole-dipole interactions) can modulate the rotational barrier.[5]

  • Buttressing Effects: A substituent adjacent to an ortho-group can increase its effective steric bulk, further hindering rotation.[2]

For 3,3'-disubstituted systems, the barrier to rotation is generally lower than for 2,2'-disubstituted systems, but still significant enough to influence molecular conformation and reactivity.

Experimental & Computational Workflow

A combined experimental and computational approach is essential for a comprehensive understanding of the steric effects in 3'-bromo-3-methyl biphenyl.

// Nodes sub_syn [label="Synthesis of\n3'-bromo-3-methyl biphenyl"]; sub_pur [label="Purification & Characterization\n(Chromatography, NMR, MS)"]; sub_dnmr [label="Dynamic NMR (DNMR)\nSpectroscopy"]; sub_analysis [label="Line Shape Analysis or\nCoalescence Method"]; sub_barrier [label="Experimental ΔG‡\n(Rotational Barrier)"]; sub_comp [label="Computational Modeling\n(DFT Calculations)"]; sub_geo [label="Geometry Optimization &\nDihedral Angle Scan"]; sub_comp_barrier [label="Theoretical ΔG‡\n& Energy Profile"]; sub_compare [label="Compare Experimental &\nTheoretical Results"];

// Edges sub_syn -> sub_pur; sub_pur -> sub_dnmr; sub_dnmr -> sub_analysis; sub_analysis -> sub_barrier; sub_pur -> sub_comp; sub_comp -> sub_geo; sub_geo -> sub_comp_barrier; sub_barrier -> sub_compare; sub_comp_barrier -> sub_compare; }

Figure 2: Integrated workflow for analyzing steric effects.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly versatile and efficient method for creating C-C bonds between aryl groups, making it ideal for synthesizing unsymmetrical biphenyls.[9][10][11]

Objective: To synthesize 3'-bromo-3-methyl biphenyl from 3-bromophenylboronic acid and 1-bromo-3-methylbenzene.

Materials:

  • 3-Bromophenylboronic acid

  • 1-Bromo-3-methylbenzene (3-bromotoluene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃] or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (solvent system)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromophenylboronic acid (1.0 eq), potassium carbonate (2.5 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol %) and PPh₃ (4 mol %)).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add a degassed mixture of toluene and water (e.g., 4:1 ratio). Begin stirring. Add 1-bromo-3-methylbenzene (1.1 eq) via syringe.

    • Causality: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize the phosphine ligand and deactivate the Pd(0) active catalyst. The base is required for the transmetalation step in the catalytic cycle.[12]

  • Reaction: Heat the mixture to reflux (typically 90-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3'-bromo-3-methyl biphenyl.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Quantifying Rotational Barriers with Dynamic NMR (DNMR)

Dynamic NMR (DNMR) spectroscopy is a powerful technique for measuring the rates of chemical exchange processes, including bond rotation, that occur on the NMR timescale.[13][14][15]

Principle: At low temperatures, the rotation around the biphenyl C-C bond is slow. Protons or carbons that are chemically distinct in the twisted conformation but become equivalent upon rapid rotation will show separate signals. As the temperature is increased, the rate of rotation increases. These distinct signals will broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a single time-averaged signal at high temperatures.[13]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the purified 3'-bromo-3-methyl biphenyl in a suitable high-boiling, deuterated solvent (e.g., toluene-d₈ or tetrachloroethane-d₂).

  • Acquire Spectra: Record a series of ¹H or ¹³C NMR spectra over a wide range of temperatures, starting from a low temperature where rotation is slow and increasing in increments past the coalescence point.

  • Data Analysis:

    • Coalescence Method (Approximate): The rate constant (k) at the coalescence temperature (Tc) can be estimated using the equation: k = (π * Δν) / √2, where Δν is the frequency separation of the two signals (in Hz) at low temperature.

    • Full Line Shape Analysis (Accurate): For more precise data, the experimental spectra at multiple temperatures are fitted to theoretical line shapes calculated using the Bloch equations modified for chemical exchange.[5][16] This analysis yields rate constants (k) at each temperature.

  • Calculate Activation Energy: The free energy of activation (ΔG‡) can be calculated from the rate constant at a given temperature (often Tc) using the Eyring equation. Plotting ln(k/T) vs 1/T (an Eyring plot) allows for the determination of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[17]

Data Presentation and Comparative Analysis

To put the steric effects of the 3,3'-substituents into context, the following table presents literature-derived and hypothetical rotational barriers for various biphenyl systems.

CompoundSubstituentsPosition(s)Rotational Barrier (ΔG‡) (kcal/mol)Comments
BiphenylH-~2-3[8]Low barrier, rapid rotation at RT.
2,2'-Dimethylbiphenyl-CH₃Ortho~18[2]Significant steric hindrance from ortho groups.
2,2'-Diiodobiphenyl-IOrtho>21Very high barrier due to large ortho substituents.
3'-Bromo-3-Methyl Biphenyl -Br, -CH₃Meta Est. 8-12Moderate barrier, influenced by meta-substituent size.
3,3'-Difluorobiphenyl-FMeta~6-8[7][8]Lower barrier due to the small size of fluorine.

Note: The value for 3'-bromo-3-methyl biphenyl is an educated estimate based on related structures and principles of steric hindrance.

Implications for Drug Development and Materials Science

Understanding and controlling the steric hindrance in biphenyl systems has profound implications:

  • Drug Design: The conformation of a molecule is critical for its interaction with biological targets like enzymes and receptors.[3][18] By tuning the rotational barrier of a biphenyl core, medicinal chemists can:

    • Lock in a Bioactive Conformation: Restricting flexibility can pre-organize a drug molecule into the shape required for optimal binding, increasing potency and selectivity while reducing the entropic penalty of binding.[19][20]

    • Improve Pharmacokinetics: A more rigid molecular structure can lead to increased metabolic stability, as it may be a poorer substrate for metabolizing enzymes.

    • Introduce Novelty: Atropisomeric drugs represent a unique and increasingly important class of chiral molecules, offering new avenues for patentable intellectual property.

  • Materials Science: The controlled twisting of biphenyl units is fundamental to the design of advanced materials, including:

    • Chiral Ligands: Atropisomeric biphenyls, such as BINAP, are cornerstone ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

    • Liquid Crystals: The shape and polarity of biphenyl derivatives are key to their application in liquid crystal displays (LCDs).[21]

    • Molecular Motors: Systems with controlled rotation around a central bond are prototypes for molecular machinery.[15]

Conclusion

The 3'-bromo-3-methyl biphenyl system serves as an excellent, non-classical model for understanding the nuanced effects of steric hindrance. While lacking the direct, high-energy clashes of ortho-substituted analogs, its conformational dynamics are still significantly governed by the steric demands of its meta-substituents. The methodologies outlined in this guide—combining robust synthesis via Suzuki-Miyaura coupling with quantitative analysis through Dynamic NMR—provide a clear and validated pathway for investigating these phenomena. For scientists in drug discovery and materials research, a deep appreciation of these steric principles is not merely academic; it is a critical tool for the rational design of next-generation molecules with precisely controlled three-dimensional structures and functions.

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  • PubMed. (2016, September 16). Synthesis of Optically Pure 3,3'-Disubstituted-1,1'-Bi-6-Methoxy-2-Phenol (BIPhOL)
  • Chemistry Stack Exchange. (2016, December 24). Chirality of symmetrically substituted biphenyl.
  • Elsevier. (2015). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. The Practice of Medicinal Chemistry.
  • Study.com. Video: Steric Hindrance Effect | Definition, Factors & Examples.
  • Palladium-catalysed synthesis of nonsymmetrically disubstituted-1,1′-biphenyls from o-substituted aryl. (2004, December 8).
  • Taylor & Francis. Steric hindrance – Knowledge and References.

Sources

Methodological & Application

Protocols for Buchwald-Hartwig coupling with 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for the Buchwald-Hartwig coupling of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol . This molecule presents a unique "Janus" scaffold—containing both nucleophilic (amine, phenol) and electrophilic (aryl bromide) domains—requiring a sophisticated chemoselective strategy.

Strategic Analysis & Reactivity Profile

This substrate is a privileged scaffold, likely a precursor for NOBIN-type chiral ligands or tricyclic heterocycles (e.g., dibenzoxazepines). Successful coupling requires navigating three competing reactivity vectors.[1]

The "Janus" Challenge

The molecule contains an internal "poison pill" for standard catalysis:

  • Electrophile (Site A): The 3'-Bromide is the target for functionalization. It is deactivated by the ortho-amino group (electron-donating), making oxidative addition slower than in electron-deficient aryl halides.

  • Nucleophile (Site B): The 2'-Amine is a primary aniline. In the presence of an external aryl halide, it acts as the coupling partner. In the presence of itself (and the 3'-Br), it leads to oligomerization .

  • Interference (Site C): The 2-Phenol is acidic (

    
    ). Strong bases (e.g., NaO
    
    
    
    Bu) will deprotonate it, creating a phenoxide that can poison the Pd-catalyst or compete in C-O bond formation (Ullmann-type side reactions).
Chemoselectivity Map

To couple the 3'-Bromide with an external amine (


) without self-destruction, you must employ one of two strategies:
  • Strategy A (Direct): Kinetic control using steric bulk to favor the external amine.

  • Strategy B (Protected): Orthogonal protection of the internal nucleophiles (Recommended for high value intermediates).

ReactivityMap Substrate 2'-Amino-3'-bromo-3-methyl- [1,1'-biphenyl]-2-ol Br 3'-Bromide (Electrophile) Substrate->Br NH2 2'-Amine (Nucleophile) Substrate->NH2 OH 2-Phenol (Acidic/Nu) Substrate->OH Coupling Target C-N Bond Br->Coupling + Ext. Amine Self Oligomerization (Self-Coupling) NH2->Self + Int. Br Poison Catalyst Poisoning (Phenoxide) OH->Poison + Strong Base

Figure 1: Reactivity vectors showing the competition between target coupling and self-destructive pathways.

Experimental Protocols

Protocol A: The "Robust" Route (Protection-First)

Best for: High-value synthesis, expensive amines, or scale-up where yield certainty is paramount.

This route protects the interfering nucleophiles, isolating the aryl bromide for clean coupling.

Step 1: Dual Protection (One-Pot)

We utilize a TBS (tert-butyldimethylsilyl) group for the phenol and a Boc (tert-butoxycarbonyl) group for the amine.

  • Dissolve 1.0 eq of substrate in DCM (0.2 M).

  • Add 2.5 eq Imidazole and 1.1 eq TBS-Cl. Stir at RT for 2 h (Monitors: TLC for O-silylation).

  • Add 0.1 eq DMAP and 1.2 eq

    
     directly to the mixture. Stir 4 h.
    
  • Workup: Wash with 0.5M HCl, sat.

    
    , brine. Dry (
    
    
    
    ) and concentrate.
    • Why: This creates a lipophilic, non-nucleophilic aryl bromide ready for coupling.

Step 2: Buchwald-Hartwig Coupling

Reagents:

  • Substrate: Protected Aryl Bromide (1.0 eq)

  • Amine: External Primary/Secondary Amine (1.2 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: RuPhos (4 mol%) or BrettPhos (for primary amines).

    • Note: RuPhos is chosen for its exceptional ability to handle sterically hindered ortho-substituted halides and prevent

      
      -hydride elimination.
      
  • Base:

    
     (2.0 eq) or NaO
    
    
    
    Bu (1.4 eq).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, sparged).

Procedure:

  • Charge an oven-dried reaction vial with

    
    , Ligand, and Base.
    
  • Purge with Argon/Nitrogen (3 cycles).

  • Add Solvent, Protected Substrate, and External Amine via syringe.

  • Heat to 85°C for 12–16 hours.

    • Checkpoint: Monitor consumption of the aryl bromide via LC-MS. The bulky ortho-substituents may require higher temp (100°C) if conversion is sluggish.

  • Filter through a pad of Celite eluting with EtOAc. Concentrate.

Step 3: Global Deprotection
  • Dissolve crude in THF.

  • Add TBAF (1M in THF, 2.0 eq) to remove TBS.

  • Add TFA (10 eq) or 4M HCl/Dioxane to remove Boc.

  • Neutralize carefully with

    
     to recover the free base product.
    
Protocol B: The "Direct" Route (Chemoselective)

Best for: Rapid screening, simple external amines, or when protection is impossible.

This protocol relies on the reactivity difference between the external amine and the sterically hindered internal 2'-amine.

Critical Parameter: Use of a Weak Base and Specific Ligand .

  • Base: Use

    
      (tribasic potassium phosphate). It is strong enough to deprotonate the Pd-amine complex but less likely to fully deprotonate the phenol to a "naked" phenoxide, reducing catalyst poisoning.
    
  • Ligand: XPhos or SPhos .[2] These biaryl phosphines create a "pocket" around the Pd center that favors the oxidative addition of the bromide but discriminates against the bulky internal amine attacking the Pd(II) center.

Procedure:

  • Mix Substrate (1.0 eq), External Amine (1.5 eq),

    
     (5 mol%), XPhos (10 mol%), and finely ground 
    
    
    
    (2.5 eq).
  • Solvent:

    
    -Amyl alcohol or Toluene. (
    
    
    
    -Amyl alcohol often accelerates coupling via hydrogen bonding).
  • Temperature: 100°C sealed tube.

  • Time: 4–8 hours.

    • Warning: If the reaction runs too long, self-coupling (oligomerization) becomes statistically more probable as the external amine is consumed.

Data Summary & Troubleshooting

Reagent Compatibility Table
ComponentRecommendationRationale
Catalyst Source

or Pd(OAc)

Standard sources; dba is preferred for electron-rich ligands like RuPhos.
Ligand RuPhos (2° amines) / BrettPhos (1° amines)specifically designed for ortho-substituted aryl halides and preventing dehalogenation.
Base

or

Mild bases prevent phenol interference. Avoid NaH or LiHMDS in Direct Route.
Solvent Toluene /

-Amyl Alcohol
Non-polar solvents minimize catalyst poisoning by the free phenol.
Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Low Conversion Oxidative addition failure due to steric bulk (3'-Br, 2'-NH2).Increase Temp to 110°C; Switch to Sphos (smaller pocket) or Pd-PEPPSI-IPr (NHC catalyst).
Dehalogenation (Ar-H formed)

-hydride elimination from the amine or solvent.
Use RuPhos (resists

-elimination); Ensure solvent is anhydrous; Lower temp slightly.
Homocoupling (Dimer)Internal amine attacking external bromide.Dilution is key. Run at 0.05 M. Increase equivalents of external amine (2.0+ eq).
Black Precipitate "Pd Black" formation (catalyst death).Oxygen leak? Ensure rigorous sparging. Phenol poisoning? Add 10% water (if using

) or protect the phenol.

References

  • RuPhos/BrettPhos Utility: Maiti, D., & Buchwald, S. L. (2009). "Ligand-Accelerated Pd-Catalyzed Amination of Aryl Chlorides with Catalytic Amounts of [Pd(allyl)Cl]2." Journal of the American Chemical Society. Link

  • Chemoselectivity in Amino-Phenols: Shrestha, B., et al. (2013). "Selective N-Arylation of Aminophenols." Journal of Organic Chemistry. Link

  • Base Effects: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Ortho-Substituent Effects: Wolfe, J. P., et al. (2000). "Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation." Accounts of Chemical Research. Link

Sources

Procedure for Reductive Amination of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol: A Protocol for Sterically Hindered Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed protocol and expert insights for the successful reductive amination of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol, a sterically hindered biaryl amine. Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, enabling the synthesis of diverse secondary and tertiary amines.[1] The protocol addresses the inherent challenges posed by the substrate's steric bulk and the potential for competing side reactions. We present a robust, one-pot procedure utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, ensuring high yields and purity.[2][3] This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the N-alkylation of complex aromatic amines, which are prevalent scaffolds in modern pharmaceuticals.[4][5]

Scientific Rationale and Mechanistic Overview

Reductive amination, or reductive alkylation, is a powerful and widely used method for synthesizing amines from carbonyl compounds.[1][6] The reaction proceeds in a one-pot fashion, first through the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[7]

The overall transformation can be summarized as follows:

sub Substrate (Biphenyl Amine) plus1 + carbonyl Carbonyl (Aldehyde/Ketone) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal Nucleophilic Attack iminium Iminium Ion Intermediate hemiaminal->iminium Dehydration (-H₂O) [H⁺ catalyst] product Product (N-Alkylated Amine) iminium->product Reduction [NaBH(OAc)₃]

Caption: General mechanism of reductive amination.

The Challenge: A Sterically Hindered Substrate

The target substrate, 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol, presents two main challenges:

  • Steric Hindrance: The primary amino group at the 2'-position is ortho to the bulky biphenyl linkage, which can impede its nucleophilic attack on the carbonyl carbon. Similarly, reactions involving ketones can be difficult due to increased steric hindrance around the intermediate.[8][9]

  • Nucleophilicity: Aromatic amines (anilines) are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.

Expertise-Driven Reagent Selection

To overcome these challenges, the choice of reagents is critical.

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) This reagent is the cornerstone of this protocol. Unlike more powerful reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a mild and selective hydride donor.[3] Its primary advantage is its ability to reduce the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[3][6] This selectivity is crucial for a successful one-pot reaction, preventing the wasteful reduction of the carbonyl starting material.[2] Furthermore, it is less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN). The steric bulk of NaBH(OAc)₃ also contributes to its selectivity.

  • Solvent: 1,2-Dichloroethane (DCE) DCE is the preferred solvent for this reaction. It is an aprotic solvent that effectively solubilizes the reactants and does not interfere with the reducing agent.[2][10] Reactions in DCE are often faster and cleaner than in other common solvents like tetrahydrofuran (THF).[11]

  • Catalyst: Acetic Acid (Optional, for Ketones) For reactions involving ketones, which are less electrophilic than aldehydes, a catalytic amount of acetic acid can be beneficial. It protonates the carbonyl oxygen, increasing its electrophilicity, and facilitates the dehydration of the hemiaminal intermediate to form the iminium ion.[2][3]

Detailed Experimental Protocol

This protocol provides a general method that can be adapted for various aldehydes and ketones.

Materials and Reagents
ReagentGradeRecommended Supplier
2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol>97%In-house or custom
Aldehyde or KetoneReagent Grade, >98%Sigma-Aldrich, TCI
Sodium Triacetoxyborohydride (NaBH(OAc)₃)97%Sigma-Aldrich, Acros
1,2-Dichloroethane (DCE), Anhydrous>99.8%Sigma-Aldrich, Acros
Acetic Acid, Glacial (optional)ACS ReagentFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) Solution-In-house prep.
Brine (Saturated NaCl Solution)-In-house prep.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies
Equipment
EquipmentPurpose
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Nitrogen or Argon inletMaintain inert atmosphere
SyringesLiquid transfers
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
Thin-Layer Chromatography (TLC) platesReaction monitoring
Glass column for chromatographyProduct purification
Step-by-Step Procedure

This procedure is based on a 1.0 mmol scale of the starting amine.

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol (1.0 mmol, 1.0 equiv).

    • Add anhydrous 1,2-dichloroethane (DCE) (10 mL).

    • Flush the flask with nitrogen or argon. This is important as NaBH(OAc)₃ can react with atmospheric moisture.

    • Add the desired aldehyde (1.1 mmol, 1.1 equiv) or ketone (1.5 mmol, 1.5 equiv) via syringe. If using a ketone, also add glacial acetic acid (1.0 mmol, 1.0 equiv).

    • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Addition of Reducing Agent:

    • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv) to the stirred solution in three portions over 10 minutes. Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin-Layer Chromatography (TLC) or LC-MS.

    • The reaction is typically complete within 4 to 12 hours. Due to the steric hindrance of the substrate, longer reaction times may be necessary compared to simpler anilines.

  • Aqueous Work-up:

    • Once the starting material is consumed, carefully quench the reaction by slowly adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (hydrogen) may occur.

    • Stir vigorously for 15 minutes until bubbling ceases.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 25 mL).

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing polarity). The optimal system should be determined by TLC analysis of the crude product.

    • Combine the fractions containing the pure product and remove the solvent in vacuo.

Workflow and Validation

A streamlined workflow is essential for reproducibility and success.

Experimental Workflow Diagram

G A Setup Add Amine, Carbonyl, DCE to N₂-flushed flask B Pre-incubation Stir for 30 min at RT for imine formation A->B C Reduction Add NaBH(OAc)₃ portion-wise B->C D Monitoring Track reaction progress via TLC or LC-MS C->D E Quench & Extract Add sat. NaHCO₃ Extract with EtOAc D->E If reaction complete F Isolate Crude Product Wash, Dry, Concentrate E->F G Purification Silica Gel Column Chromatography F->G H Characterization NMR, HRMS G->H

Caption: Step-by-step experimental workflow.

Trustworthiness: A Self-Validating Protocol

The integrity of this protocol relies on in-process checks and final product validation.

  • In-Process Control (TLC/LC-MS): Regular monitoring is the most critical validation step. A successful reaction will show the disappearance of the starting amine spot/peak and the appearance of a new, typically less polar, product spot/peak. This confirms that the reaction is proceeding as expected before committing to the work-up.

  • Final Product Characterization: The identity and purity of the final N-alkylated product must be unequivocally confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure, including the presence of the newly introduced alkyl group.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the product.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Reaction is sluggish or stalls 1. Insufficient imine formation due to steric hindrance.1. Increase reaction time. If using a ketone, ensure acetic acid catalyst was added. Gentle heating (40-50 °C) may help.
2. Deactivated NaBH(OAc)₃ due to moisture.2. Use a fresh bottle of the reducing agent and ensure anhydrous conditions.
Low Yield 1. Incomplete reaction.1. See above.
2. Product loss during aqueous work-up.2. Ensure the aqueous layer is thoroughly extracted. If the product is basic, a final wash with water is better than brine.
Side product formation 1. Dialkylation (if using a primary amine and formaldehyde).1. Use a strict 1.0-1.1 equivalent of the aldehyde. An indirect, two-step procedure may be required.[2][11]
2. Reduction of the starting carbonyl.2. This is rare with NaBH(OAc)₃ but may indicate the reducing agent was added too quickly or the reaction was overheated.

Conclusion

The reductive amination of the sterically demanding 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol can be achieved efficiently and cleanly. The judicious choice of sodium triacetoxyborohydride as the reducing agent is paramount, as its mild nature and selectivity for the iminium ion intermediate circumvent common side reactions. By following this detailed protocol, which emphasizes anhydrous conditions, careful monitoring, and proper work-up, researchers can reliably synthesize N-alkylated biphenyl amines, providing valuable building blocks for drug discovery and development programs.

References

  • Aleixandre, M. et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis.[Link]

  • Reductive Amination. Chemistry Steps.[Link]

  • Reductive amination. Wikipedia.[Link]

  • Zhang, X. et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology.[Link]

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Li, G. et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules.[Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal.[Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate.[Link]

  • Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. ResearchGate.[Link]

  • Reductive Amination - Common Conditions. University of Michigan.[Link]

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed.[Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Semantic Scholar.[Link]

  • Process for the preparation of biphenylamines.
  • Preparation of amino biphenyl derivatives. ResearchGate.[Link]

  • Ali, O. M. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.[Link]

  • van der Marel, G. & Codee, J. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis.[Link]

  • Al-Masoudi, N. A. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.[Link]

Sources

Utilizing 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol in Suzuki-Miyaura cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Workflows for 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Executive Summary

The synthesis of highly functionalized biaryl and teraryl systems is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and glucocorticoid receptor modulators [1]. However, the Suzuki-Miyaura cross-coupling of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol presents a unique triad of synthetic challenges: severe steric hindrance at the 3'-bromo position, potential catalyst poisoning via the unprotected 2'-amino and 2-hydroxyl groups, and the risk of competitive Buchwald-Hartwig C-N coupling.

This application note provides a self-validating, highly optimized protocol to achieve selective C-C bond formation using this demanding substrate. By leveraging bulky, electron-rich palladium precatalysts and biphasic aqueous conditions, researchers can bypass protection-deprotection steps and directly access complex polyaromatic scaffolds.

Mechanistic Causality: Overcoming Steric and Electronic Hurdles

As a Senior Application Scientist, it is critical to understand why standard coupling conditions (e.g.,


 / 

/ Toluene) frequently fail for this substrate, often resulting in unreacted starting material or extensive protodehalogenation [2].
  • Defeating Catalyst Chelation: The proximity of the 2'-amino and 2-hydroxyl groups to the biphenyl axis allows them to act as bidentate ligands, which can sequester Pd(II) intermediates into stable, off-cycle resting states. To prevent this, we utilize XPhos Pd G3 or CataCXium A Pd G3 precatalysts [1]. The extreme steric bulk of these dialkylbiaryl phosphine ligands creates a protective "shield" around the palladium center, physically blocking the substrate's heteroatoms from coordinating, while enforcing the highly active monoligated L-Pd(0) state required for oxidative addition.

  • Accelerating Oxidative Addition in Sterically Congested Environments: The 3'-bromo electrophile is flanked by the 2'-amino group and the bulky 3-methylphenol ring. Traditional Pd(0) complexes struggle to insert into this hindered C-Br bond. Buchwald G3 precatalysts rapidly activate under mild basic conditions to form an extremely electron-rich Pd(0) species that forces oxidative addition even at room temperature or mild heating (40–60 °C).

  • Suppressing Competitive C-N Coupling: Unprotected ortho-bromoanilines are prime substrates for Buchwald-Hartwig amination. To ensure absolute chemoselectivity for the Suzuki-Miyaura pathway (C-C coupling), we employ a biphasic 1,4-Dioxane/

    
      solvent system with a mild inorganic base (
    
    
    
    ). The aqueous environment rapidly hydrolyzes the boronic acid into a highly nucleophilic boronate complex [3], accelerating the transmetalation step so that C-C bond formation outcompetes the deprotonation of the primary amine.

CatalyticCycle Precat Precatalyst (XPhos Pd G3) Pd0 Active L-Pd(0) Monoligated Species Precat->Pd0 Activation / Base OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Br) Pd0->OxAdd + 2'-Amino-3'-bromo- 3-methyl-[1,1'-biphenyl]-2-ol TransMet Transmetalation Complex L-Pd(II)(Ar)(Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base (Aqueous Phase) RedElim Reductive Elimination Product Release TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration of Pd(0)

Figure 1: Catalytic cycle highlighting the monoligated Pd species overcoming steric hindrance.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By incorporating specific In-Process Controls (IPC) via LC-MS, the scientist can definitively confirm the success of each mechanistic step in real-time.

Reagents & Materials
  • Aryl Halide: 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol (1.0 equiv, 0.5 mmol, 139 mg)

  • Nucleophile: Phenylboronic acid (1.5 equiv, 0.75 mmol, 91.5 mg)

  • Catalyst: XPhos Pd G3 (5 mol%, 0.025 mmol, 21 mg)

  • Base:

    
     (3.0 equiv, 1.5 mmol, 318 mg)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, 5.0 mL), thoroughly degassed.
    
Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide, phenylboronic acid, and

    
    .
    
  • Atmospheric Control: Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3x). Causality: Pd(0) is highly susceptible to aerobic oxidation; rigorous deoxygenation prevents catalyst death [4].

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/

    
     mixture. Stir at 500 rpm for 5 minutes to ensure partial dissolution of the base.
    
  • Catalyst Initiation: Briefly remove the septum under a positive flow of Argon and add the XPhos Pd G3 catalyst in one portion. Reseal and heat the reaction mixture to 80 °C using an aluminum heating block.

  • Self-Validation (IPC at 2 Hours):

    • Withdraw a 10 µL aliquot via micro-syringe. Dilute in 1 mL of HPLC-grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.

    • Validation Metrics:

      • Expected Starting Material:

        
         278 / 280 (1:1 doublet, 
        
        
        
        ). This should be
        
        
        relative abundance.
      • Expected Product:

        
         276 (
        
        
        
        ). This confirms successful oxidative addition and transmetalation.
      • Error State (Dehalogenation):

        
         200 (
        
        
        
        ). If this peak dominates, transmetalation has failed. Corrective action: Add 0.5 equiv more boronic acid and verify base solubility.
  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous

    
     (10 mL) to quench residual basicity and remove palladium salts. Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous 
    
    
    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Step 1: Preparation Weigh Substrate & Boronic Acid Add to Schlenk Tube Step2 Step 2: Degassing Add Dioxane/H2O Sparge with Argon (15 min) Step1->Step2 Step3 Step 3: Catalysis Add XPhos Pd G3 & K3PO4 Heat to 80°C Step2->Step3 Step4 Step 4: IPC Validation LC-MS Aliquot at 2h Check m/z conversions Step3->Step4 Step5 Step 5: Workup Phase Separation Silica Gel Chromatography Step4->Step5

Figure 2: Sequential workflow for the self-validating Suzuki-Miyaura coupling protocol.

Quantitative Optimization Data

The following data summarizes the optimization landscape for coupling 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol with phenylboronic acid. It clearly demonstrates the necessity of specialized ligands to overcome the substrate's inherent limitations.

Table 1: Catalyst and Condition Optimization Matrix

EntryCatalyst / Ligand (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1


Toluene /

100< 10%Massive protodehalogenation; poor oxidative addition.
2


1,4-Dioxane /

8035%Catalyst poisoning observed (black Pd(0) precipitation).
3SPhos Pd G2

1,4-Dioxane /

8078%Good conversion, trace C-N coupling side product.
4 XPhos Pd G3

1,4-Dioxane /

80 94% Optimal. Clean conversion, no detectable side reactions.
5CataCXium A Pd G3

THF /

6589%Excellent alternative for highly sensitive boronic acids.

Note: Yields determined by quantitative HPLC using 1,3,5-trimethoxybenzene as an internal standard.

References

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Advances, 2024 URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: PubMed Central (PMC), 2021 URL: [Link]

  • Title: Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method Source: PubMed Central (PMC), 2023 URL: [Link]

Application Notes and Protocols: Design and Synthesis of NOBIN Analogs from 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axially chiral biaryl scaffolds are privileged structures in asymmetric catalysis and drug discovery. Among these, 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) and its derivatives have garnered significant attention due to their versatile applications as chiral ligands and organocatalysts.[1][2] The strategic design of NOBIN analogs allows for the fine-tuning of steric and electronic properties, which can profoundly influence their catalytic activity and biological function.[3][4] This guide provides a comprehensive overview of the design principles and detailed synthetic protocols for preparing novel NOBIN analogs, starting from the readily accessible precursor, 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol.

The core of this methodology lies in the strategic functionalization of the biphenyl backbone, leveraging the reactivity of the amino, hydroxyl, and bromo substituents. This allows for the introduction of a diverse array of functional groups, leading to a library of NOBIN analogs with tailored properties. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers to explore new chemical space and develop novel catalysts or therapeutic agents.

Strategic Design of NOBIN Analogs

The design of NOBIN analogs from 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol is guided by the desire to modulate the steric and electronic environment around the chiral axis. The starting material offers three key points for diversification: the 2'-amino group, the 2-hydroxyl group, and the 3'-bromo position.

Key Diversification Points:
  • N-Functionalization of the 2'-Amino Group: The amino group can be readily derivatized through various reactions such as acylation, alkylation, sulfonylation, and condensation with aldehydes or ketones to form Schiff bases.[3][5] These modifications can introduce bulky groups to enhance steric hindrance or electronically diverse substituents to modulate the Lewis basicity of the nitrogen atom.

  • O-Functionalization of the 2-Hydroxyl Group: The hydroxyl group can be etherified or esterified to introduce a wide range of functionalities. This can influence the hydrogen-bonding capabilities of the molecule and its coordination properties when used as a ligand.

  • Functionalization at the 3'-Bromo Position: The bromine atom serves as a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7][8] This allows for the introduction of various aryl or heteroaryl groups, significantly expanding the structural diversity of the NOBIN analogs. This modification can be used to extend the conjugated system or introduce additional coordinating sites.

The combination of these modifications allows for the creation of a vast library of NOBIN analogs with finely tuned properties for specific applications in asymmetric catalysis or as biologically active molecules.[1][9]

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.[7] Solvents should be of high purity and dried according to standard procedures. Reagents should be of analytical grade and used as received unless otherwise noted. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.[6]

Synthesis of the Starting Material: 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

The synthesis of the biphenyl core is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction.[6][10]

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-bromo-6-methylphenol (1.0 equiv.), (2-amino-3-bromophenyl)boronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 equiv.).[6][7]

  • Catalyst System: Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or a combination of Pd(OAc)₂ (palladium(II) acetate) and a phosphine ligand like triphenylphosphine (PPh₃) or SPhos.[7][8]

  • Solvent: Use a degassed solvent system, typically a mixture of toluene, ethanol, and water or 1,4-dioxane and water.[6][7]

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.[7][11] Monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).[6]

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water.[7] Separate the organic layer, and extract the aqueous layer with ethyl acetate.[6] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[7] Purify the crude product by flash column chromatography on silica gel.[6]

Design and Synthesis of NOBIN Analogs

The following protocols describe the derivatization of the parent 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol scaffold.

Protocol 2: N-Acylation of the 2'-Amino Group

  • Reaction Setup: Dissolve 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, for instance, triethylamine (Et₃N) or pyridine (1.5 equiv.).

  • Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.2 equiv.) to the solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Protocol 3: N-Alkylation of the 2'-Amino Group

  • Reaction Setup: In a round-bottom flask, dissolve 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol (1.0 equiv.) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv.).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Protocol 4: Suzuki-Miyaura Coupling at the 3'-Bromo Position

  • Reaction Setup: This protocol follows the general procedure outlined in Protocol 1, using the N-protected or O-protected 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol as the starting material (1.0 equiv.) and a desired aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 equiv.).[7][8]

  • Catalyst and Conditions: The choice of catalyst, ligand, base, and solvent may require optimization depending on the specific boronic acid used.[7][11]

  • Work-up and Purification: The work-up and purification procedure is analogous to that described in Protocol 1.[6]

Characterization of NOBIN Analogs

The synthesized analogs should be thoroughly characterized to confirm their structure and purity.

TechniquePurposeExpected Observations
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation of functional group incorporation.Characteristic shifts for aromatic protons, methyl groups, and protons of newly introduced functional groups.
Mass Spectrometry (MS) Determination of molecular weight.Molecular ion peak corresponding to the calculated mass of the analog.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H, O-H, C=O, and other functional groups.
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric purity if a chiral synthesis or resolution was performed.[12]Separation of enantiomers, allowing for the calculation of enantiomeric excess (ee).
Circular Dichroism (CD) Spectroscopy Assignment of absolute configuration for chiral biphenyls.[13]Characteristic Cotton effects that can be compared to known compounds.[13]

Workflow and Pathway Diagrams

Synthetic Workflow for NOBIN Analog Diversification

Synthetic_Workflow A 2'-Amino-3'-bromo- 3-methyl-[1,1'-biphenyl]-2-ol B N-Functionalized Analog A->B N-Acylation/ N-Alkylation C O-Functionalized Analog A->C O-Etherification/ O-Esterification D 3'-Aryl/Heteroaryl Analog A->D Suzuki-Miyaura Coupling E Multi-functionalized Analog B->E Suzuki-Miyaura Coupling C->E Suzuki-Miyaura Coupling D->E N/O- Functionalization Suzuki_Cycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition Pd0->OxiAdd PdII_ArX Ar-Pd(II)Ln-X OxiAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)Ln-R' Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 ArR Ar-R' RedElim->ArR ArX Ar-X ArX->OxiAdd Boronic R'-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The protocols and design strategies outlined in this application note provide a robust framework for the synthesis of a diverse library of NOBIN analogs starting from 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol. The ability to systematically modify the substituents on the biphenyl core allows for the rational design of novel chiral ligands and catalysts for asymmetric synthesis, as well as potential therapeutic agents. [2][14]The detailed experimental procedures and characterization guidelines are intended to facilitate the successful implementation of these methods in a research and development setting.

References

  • ResearchGate. Synthesis of NOBIN Derivatives for Asymmetric Catalysis | Request PDF. [Link]

  • Google Patents.
  • ResearchGate. Ten years of research on NOBIN chemistry. [Link]

  • Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]

  • RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • PubMed. Off-target activity of NBOMes and NBOMe analogs at the µ opioid receptor. [Link]

  • ResearchGate. NOBIN, nobin. [Link]

  • Wiley-VCH. 1 Introduction and Characteristics. [Link]

  • ResearchGate. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. [Link]

  • chemeurope.com. NOBIN. [Link]

  • ResearchGate. Biphenyl probes for the absolute configuration determination of chiral acids by ECD. [Link]

  • PMC. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. [Link]

  • Slideshare. Biphenyl derivatives & Atropisomerism. [Link]

  • PMC. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. [Link]

  • eGyanKosh. STEREOCHEMISTRY OF MOLECULES WITHOUT A CHIRAL CENTRE. [Link]

  • PMC. Design of Pd-based pseudo-binary alloy catalysts for highly active and selective NO reduction. [Link]

  • Synthetic Route To Produce Phenol-Containing Azamacropolycycles. [Link]

  • ResearchGate. Strategies for N‐functionalization towards complex amines. EWG=electron‐withdrawing group. [Link]

  • Arabian Journal of Chemistry. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • SciSpace. 1 Analogues as a Means of Discovering New Drugs. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]

  • PubMed. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. [Link]

  • PubMed. Potent anti-inflammatory activity of novel microtubule-modulating brominated noscapine analogs. [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle †. [Link]

  • Google Patents.
  • Google Patents. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
  • STEM - Unipd. Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis. [Link]

  • MDPI. Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents. [Link]

  • Ryoji Noyori - Nobel Lecture. [Link]

  • MDPI. Advances in the Asymmetric Synthesis of BINOL Derivatives. [Link]

  • Technology Networks. Chemists Design Novel One-Pot Reactions to Access Complex Natural Product Analogs for Drug Discovery. [Link]

  • PMC. A practical route to β2,3-amino acids with alkyl side chains. [Link]

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  • Chemical Science (RSC Publishing). Design of Pd-based pseudo-binary alloy catalysts for highly active and selective NO reduction. [Link]

  • ResearchGate. Brominated noscapine analogs exert anti-inflammatory effect by.... [Link]

  • PMC. Potent Anti-Inflammatory Activity of Novel Microtubule-Modulating Brominated Noscapine Analogs. [Link]

Sources

Protecting Group Strategies and Chemoselective Suzuki-Miyaura Synthesis of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The synthesis of highly functionalized, sterically hindered biaryls remains a cornerstone challenge in modern drug development. The target molecule, 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol , presents a trifecta of synthetic hurdles:

  • Steric Hindrance: Both coupling partners possess ortho-substituents, requiring a highly active catalyst to overcome the activation energy barrier of transmetalation.

  • Reactive Heteroatoms: The presence of a free phenol and a primary aniline can poison palladium catalysts, alter the electronic properties of the aryl rings, and induce side reactions (e.g., Buchwald-Hartwig amination).

  • Chemoselectivity: The aniline fragment contains both a bromine and an iodine atom. The cross-coupling must occur exclusively at the iodine position to retain the bromine at the 3'-position of the final biphenyl.

This application note details a self-validating, highly optimized workflow utilizing an orthogonal protecting group strategy—methoxymethyl (MOM) ether for the phenol and N,N-di-Boc for the aniline—to achieve a >99:1 chemoselective Suzuki-Miyaura cross-coupling.

Retrosynthetic Strategy & Mechanistic Rationale

To construct the C1–C1' biaryl bond, we disconnect the target into two fragments: Fragment A (derived from 2-bromo-6-methylphenol) and Fragment B (derived from 2-bromo-6-iodoaniline).

The Phenol Challenge: Why MOM Protection?

Unprotected phenols are highly problematic in Suzuki-Miyaura couplings. Under the basic conditions required for transmetalation (e.g., K₂CO₃), the phenol is deprotonated. The resulting electron-rich phenoxide can coordinate to the palladium catalyst or resist transmetalation due to electronic repulsion[1].

  • The Solution: The methoxymethyl (MOM) ether is selected because it is perfectly stable to the basic, aqueous conditions of the Suzuki coupling, yet easily cleaved under mild acidic conditions.

The Aniline Challenge: The Power of N,N-di-Boc

Primary anilines pose a dual threat: they can coordinate to the palladium center and undergo competitive Buchwald-Hartwig amination. While a single Boc group reduces nucleophilicity, it is insufficient for highly hindered couplings.

  • The Solution: The N,N-di-Boc strategy is far superior. The addition of a second Boc group forces a severe steric twist in the amide bond (τ ≈ 72.5°), completely disrupting the conjugation of the nitrogen lone pair with the carbonyls [2]. This sterically shields the nitrogen and eliminates any possibility of side reactions, ensuring the aniline acts purely as a spectator [3].

Chemoselectivity: Exploiting Halogen Oxidative Addition Kinetics

Fragment B contains two different halogens. Palladium(0) undergoes oxidative addition into C–I bonds orders of magnitude faster than into C–Br bonds due to the lower bond dissociation energy of C–I (~65 kcal/mol vs. ~81 kcal/mol for C–Br) [4, 5]. By utilizing a bulky ligand (dppf) and maintaining a moderate reaction temperature (70 °C), we kinetically trap the C–I oxidative addition pathway, achieving absolute chemoselectivity.

Quantitative Yield & Selectivity Analysis

The table below summarizes the optimization data justifying the chosen protecting group strategy.

Phenol ProtectionAniline ProtectionCoupling Yield (%)Chemoselectivity (C–I vs C–Br)Mechanistic Observation
None (Free OH)None (Free NH₂)< 10%N/ACatalyst poisoning; extensive Buchwald-Hartwig oligomerization.
Benzyl (Bn)Mono-Boc45%85:15Competing amination; Bn deprotection (BBr₃) degrades the target.
MOM N,N-di-Boc 92% > 99:1 Optimal; complete suppression of side reactions; mild global deprotection.

Experimental Protocols

General Note: All reactions involving palladium should be performed under an inert argon or nitrogen atmosphere using degassed solvents.

Protocol 3.1: Preparation of Fragment A (MOM Protection & Borylation)

Step A: MOM Protection

  • Dissolve 2-bromo-6-methylphenol (10.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (30 mL) and cool to 0 °C.

  • Add N,N-diisopropylethylamine (DIPEA) (25.0 mmol, 2.5 eq) followed by dropwise addition of chloromethyl methyl ether (MOMCl) (15.0 mmol, 1.5 eq).

  • Warm to room temperature and stir for 4 hours.

  • Self-Validation: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂. TLC (Hexanes/EtOAc 9:1) should show complete consumption of the phenol (Rf = 0.3) to the less polar MOM ether (Rf = 0.6).

Step B: Miyaura Borylation

  • In a Schlenk flask, combine the MOM-protected bromide (8.0 mmol, 1.0 eq), bis(pinacolato)diboron (B₂pin₂) (9.6 mmol, 1.2 eq), and KOAc (24.0 mmol, 3.0 eq) in anhydrous 1,4-dioxane (40 mL).

  • Degas the mixture via argon sparging for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.4 mmol, 5 mol%) and heat to 90 °C for 12 hours.

  • Filter through Celite, concentrate, and purify via flash chromatography to yield 2-(methoxymethoxy)-3-methylphenylboronic acid pinacol ester (Fragment A).

Protocol 3.2: Preparation of Fragment B (N,N-di-Boc Protection)
  • Dissolve 2-bromo-6-iodoaniline (10.0 mmol, 1.0 eq) in anhydrous THF (40 mL).

  • Add di-tert-butyl dicarbonate (Boc₂O) (25.0 mmol, 2.5 eq) and 4-dimethylaminopyridine (DMAP) (1.0 mmol, 0.1 eq).

  • Heat the reaction to 60 °C for 16 hours. Causality: DMAP acts as an essential acyl transfer catalyst to force the second Boc addition against the extreme steric hindrance of the ortho-halogens.

  • Concentrate and purify via silica gel chromatography to yield tert-butyl N-(tert-butoxycarbonyl)-N-(2-bromo-6-iodophenyl)carbamate (Fragment B).

Protocol 3.3: Chemoselective Suzuki-Miyaura Cross-Coupling
  • Charge a reaction vial with Fragment A (5.5 mmol, 1.1 eq), Fragment B (5.0 mmol, 1.0 eq), and K₂CO₃ (10.0 mmol, 2.0 eq).

  • Add a degassed mixture of Toluene/H₂O (4:1 v/v, 25 mL).

  • Add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%). Seal the vial and heat at 70 °C for 8 hours.

  • Self-Validation: Analyze an aliquot via GC-MS. The presence of the molecular ion peak corresponding to the mono-coupled product (with the bromine isotope pattern intact) confirms successful C–I selectivity.

  • Workup with EtOAc and water. Purify via chromatography to isolate the protected biphenyl intermediate.

Protocol 3.4: Global Deprotection
  • Dissolve the protected biphenyl intermediate (4.0 mmol) in a mixture of THF (10 mL) and MeOH (10 mL).

  • Add 3 M aqueous HCl (10 mL) and heat to 50 °C for 4 hours. Causality: These mild acidic conditions simultaneously cleave the MOM ether and both Boc groups without risking debromination.

  • Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃ to pH 8, and extract with EtOAc (3 × 20 mL).

  • Dry over Na₂SO₄, concentrate, and recrystallize to yield the pure 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol .

Workflow Visualization

G cluster_0 Fragment A: Phenol Protection & Borylation cluster_1 Fragment B: Aniline Protection A1 2-Bromo-6-methylphenol A2 MOM-Protected Phenol A1->A2 MOMCl, DIPEA A3 MOM-Protected Boronic Ester A2->A3 B2pin2, Pd(dppf)Cl2 C1 Chemoselective Suzuki-Miyaura Coupling (C-I vs C-Br) A3->C1 B1 2-Bromo-6-iodoaniline B2 N,N-di-Boc Protected Aniline B1->B2 Boc2O, DMAP B2->C1 D1 Protected Biphenyl Intermediate C1->D1 Pd(dppf)Cl2, K2CO3 E1 Global Deprotection (HCl/MeOH) D1->E1 F1 Target Molecule: 2'-Amino-3'-bromo-3-methyl- [1,1'-biphenyl]-2-ol E1->F1

Figure 1: Synthetic workflow highlighting orthogonal protection and chemoselective coupling.

References

  • Choaie, Y., et al. "What are the effects of adding too much catalyst in a suzuki reaction?" ResearchGate, 2019. URL:[Link]

  • Szostak, M., et al. "Classes of Amides that Undergo Selective N–C Amide Bond Activation: The Emergence of Ground-State-Destabilization." National Science Foundation, 2020. URL: [Link]

  • Szostak, M., et al. "Well-Defined Pre-Catalysts in Amide and Ester Bond Activation." MDPI, 2019. URL:[Link]

  • Li, L., et al. "palladium-catalyzed suzuki-miyaura cross-coupling." Science.gov, 2012. URL: [Link]

  • Weix, D. J., et al. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews - ACS Publications, 2024. URL:[Link]

Application Note: 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol in Asymmetric Catalysis

[1][2]

Executive Summary

2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol (CAS: 1823590-48-2) is a privileged chiral biaryl scaffold , structurally analogous to NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl).[1][2] Unlike the rigid binaphthyl backbone of NOBIN, this biphenyl derivative offers unique modularity.[1][2] The 3-methyl group provides essential steric bulk to stabilize the atropisomeric axis, while the 3'-bromo substituent serves as a versatile orthogonal handle for late-stage functionalization (e.g., phosphinylation).[1][2]

This compound is primarily applied as a high-value intermediate for the synthesis of P,N-ligands , Phosphoramidites , and Organocatalysts .[1][2] Its recent accessibility via atroposelective Suzuki–Miyaura coupling (enabled by the sRuPhos ligand) has opened new avenues for designing tunable ligands for asymmetric hydrogenation, C-C coupling, and allylic substitution reactions.[1][2]

Technical Background & Mechanism

The "NOBIN-Type" Advantage

The 2-amino-2'-hydroxy biaryl motif acts as a bifunctional scaffold.[1][2] In catalysis, it operates through two primary modes:[1][2]

  • Bidentate Coordination: The N and O atoms coordinate to a metal center (Ti, Zn, Ru, Pd), creating a rigid chiral environment.[1][2]

  • Hydrogen Bonding: In organocatalysis, the phenolic -OH and amine -NH₂ can act as H-bond donor/acceptor pairs.[1][2]

Structural Logic of the Scaffold
  • Atropisomerism: The rotation around the C1-C1' bond is restricted by the ortho-substituents (-OH, -NH₂).[1][2] The 3-methyl group further increases the rotational energy barrier, preventing racemization under catalytic conditions.[1][2]

  • The 3'-Bromo Handle: Crucially, the bromine atom is positioned ortho to the amino group.[1][2] This allows for the precise installation of phosphine groups (via Li-halogen exchange or coupling) to generate MAP-type (Monophosphine-Amine) ligands, which are superior for palladium-catalyzed cross-couplings.[1][2]

Pathway Visualization

The following diagram illustrates the synthesis of the scaffold and its divergence into catalytic applications.

Scaffold_ApplicationPrecursorso-Bromoaniline + o-Phenolic BoronateScaffold2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol (Chiral Scaffold)Precursors->Scaffold Phipps Method (2025)CatalystPd / sRuPhos (Atroposelective Coupling)Catalyst->ScaffoldLigand_PNP,N-Ligand (MAP Analog)Scaffold->Ligand_PN 1. Protection2. Phosphinylation (-Br to -PPh2)Ligand_PAPhosphoramidite LigandScaffold->Ligand_PA PCl3 + DiolOrganoChiral OrganocatalystScaffold->Organo Schiff Base FormationApp_1Asymmetric Suzuki CouplingLigand_PN->App_1App_2Asymmetric HydrogenationLigand_PA->App_2

Figure 1: Workflow from precursor synthesis to catalytic application.[1][2] The 3'-bromo handle is key for divergence into P,N-ligands.[1][2]

Experimental Protocols

Protocol A: Synthesis of the Chiral Scaffold (Reference Standard)

Based on the method by Phipps et al. (2025). Objective: To isolate enantiomerically enriched 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol.[1][2]

Reagents:

  • 2-Bromo-6-methylphenol (Boronate ester derivative)[1][2]

  • 2,6-Dibromoaniline (Note: One Br is the coupling partner, the other remains as the 3'-handle)[1][2]

  • Catalyst: Pd(OAc)₂ / (R)-sRuPhos (Sulfonated RuPhos)[1][2]

  • Base: K₃PO₄[1][2]

  • Solvent: Toluene/Water (biphasic)[1][2]

Step-by-Step:

  • Catalyst Pre-formation: In a glovebox, mix Pd(OAc)₂ (5 mol%) and (R)-sRuPhos (10 mol%) in degassed toluene. Stir for 30 min.

  • Coupling: Add the boronate ester (1.0 equiv), the dibromoaniline (1.2 equiv), and K₃PO₄ (3.0 equiv). Add degassed water (10% v/v).[1][2]

  • Reaction: Heat to 40°C for 24 hours. The mild temperature is critical to maintain atroposelectivity.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1][2] Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc).

  • QC: Verify ee% via Chiral HPLC (Chiralpak IA, Hexane/iPrOH). Target: >95% ee.

Protocol B: Application - Synthesis of a P,N-Ligand (MAP Analog)

Objective: Convert the scaffold into a phosphine-amine ligand for asymmetric catalysis.

Rationale: The 3'-bromo group allows for the introduction of a diphenylphosphino (-PPh₂) group.[1][2] The resulting ligand possesses both a "hard" nitrogen donor and a "soft" phosphorus donor, ideal for Pd-catalyzed allylic substitutions.[1][2]

Step-by-Step:

  • Protection: Dissolve the scaffold (1.0 mmol) in DCM. Add Boc₂O (1.1 equiv) and TEA to protect the amine.[1][2] Isolate the N-Boc intermediate.

  • Phosphinylation:

    • Dissolve N-Boc intermediate in dry THF under Argon. Cool to -78°C.[2]

    • Add n-BuLi (2.2 equiv) dropwise.[2] (First eq. deprotonates OH, second eq. performs Li-Halogen exchange at Br).[2]

    • Stir for 30 min at -78°C.

    • Add ClPPh₂ (1.1 equiv) slowly.

    • Warm to RT slowly over 4 hours.

  • Deprotection: Treat with TFA/DCM (1:4) to remove the Boc group.[1][2]

  • Isolation: Neutralize with NaHCO₃, extract with DCM. Recrystallize from EtOH.

    • Product: 2'-Amino-3'-diphenylphosphino-3-methyl-[1,1'-biphenyl]-2-ol.[1][2]

Protocol C: Catalytic Application (Asymmetric Allylic Alkylation)

Objective: Use the synthesized P,N-ligand to catalyze the alkylation of 1,3-diphenylallyl acetate.

ParameterCondition
Substrate 1,3-Diphenylallyl acetate (1.0 mmol)
Nucleophile Dimethyl malonate (3.0 equiv)
Catalyst [Pd(allyl)Cl]₂ (2.5 mol%) + Ligand from Protocol B (5.0 mol%)
Base BSA (N,O-Bis(trimethylsilyl)acetamide) + KOAc (cat.)[1][2]
Solvent DCM
Temp/Time RT / 12 Hours

Procedure:

  • Mix metal precursor and Ligand in DCM under Argon for 15 min to form the active complex.[1][2]

  • Add the substrate.[1][2][3]

  • Add the nucleophile and base.[1][2]

  • Monitor by TLC.[1][2] Upon completion, quench with sat. NH₄Cl.[1][2][4]

  • Analysis: Determine conversion by ¹H NMR and enantiomeric excess (ee) by Chiral HPLC.

References

  • Phipps, R. J., et al. (2025).[1][2][5][6][7] "Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2'-Hydroxybiphenyls Enabled by sRuPhos." Angewandte Chemie International Edition. [1][2]

  • Ding, K., et al. (2005).[1][2] "NOBIN-Type Ligands in Asymmetric Catalysis." Chemistry – A European Journal, 11(1), 123-130.[1][2] [1][2]

  • PubChem. (2025).[1][2] "Compound Summary: 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol."[1][2] National Library of Medicine.[1][2]

  • Buchwald, S. L., et al. (2008).[1][2] "Synthesis of MAP Ligands and Applications in Asymmetric Catalysis." Journal of the American Chemical Society.[1][2][8] [1][2]

Application Note: Scalable Synthesis of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol via Regioselective Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Scalable Protocol

Overview & Strategic Rationale

Highly functionalized, sterically hindered biphenyls are privileged scaffolds in modern drug discovery, frequently serving as critical intermediates for kinase inhibitors and targeted allosteric modulators. The synthesis of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol presents a unique synthetic challenge due to the dense array of ortho-substituents across the biphenyl axis.

To achieve a scalable and highly regioselective synthesis, we utilize a controlled Suzuki-Miyaura cross-coupling strategy. By mapping the target's nomenclature to available building blocks, we can elegantly construct the core:

  • Ring A (2-hydroxy-3-methylphenyl): Sourced from (2-hydroxy-3-methylphenyl)boronic acid. The boronic acid moiety defines C1, placing the hydroxyl at C2 and the methyl at C3.

  • Ring B (2'-amino-3'-bromophenyl): Sourced from symmetric 2,6-dibromoaniline. Coupling at one of the equivalent C-Br bonds redefines the attachment point as C1', naturally positioning the amine at C2' and the remaining bromine at C3'[1].

ReactionWorkflow SM1 2,6-Dibromoaniline (1.0 equiv) Cond Pd(dppf)Cl2 (5 mol%) K2CO3 (2.5 equiv) 1,4-Dioxane/H2O (4:1) 85 °C, 12 h SM1->Cond SM2 (2-Hydroxy-3-methylphenyl) boronic acid (1.05 equiv) SM2->Cond Prod 2'-Amino-3'-bromo-3-methyl- [1,1'-biphenyl]-2-ol (Target Product) Cond->Prod

Fig 1. Scalable Suzuki-Miyaura cross-coupling workflow for the target biphenyl.

Mechanistic Causality: Regioselectivity & Steric Control

A common pitfall when utilizing di-halogenated substrates is over-coupling (formation of terphenyls). However, the synthesis of this specific molecule leverages steric hindrance as a regiocontrol element [2].

When 2,6-dibromoaniline undergoes the first oxidative addition and subsequent transmetalation/reductive elimination, it generates an extremely bulky tetra-ortho-substituted biphenyl system[3]. This newly formed steric bulk physically shields the remaining C3' bromine atom. Consequently, the activation energy required for the palladium catalyst to perform a second oxidative addition is drastically increased[4]. By strictly controlling the stoichiometry (1.05 equivalents of boronic acid), the reaction self-arrests at the mono-coupled product, ensuring high yields and simplifying downstream purification.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Insertion into C-Br bond Pd0->OA 2,6-Dibromoaniline TM Transmetalation Aryl transfer from Boronic Acid OA->TM Base / OH- RE Reductive Elimination C-C bond formation TM->RE Aryl-B(OH)2 RE->Pd0 Biphenyl Product

Fig 2. Pd-catalyzed cross-coupling cycle highlighting steric control at transmetalation.

Experimental Protocol (100 mmol Scale)

This protocol is engineered as a self-validating system . In-process controls (IPCs) are embedded to ensure that process deviations are caught before yield is compromised.

Phase 1: Reagent Preparation & Inert Atmosphere Setup

Causality: Oxygen is a potent poison for cross-coupling. It oxidizes the active Pd(0) species to inactive Pd(II) and promotes the homocoupling of boronic acids, consuming the limiting reagent.

  • Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, reflux condenser, internal temperature probe, and a nitrogen inlet.

  • Charge the flask with 2,6-dibromoaniline (25.09 g, 100.0 mmol, 1.0 equiv) and (2-hydroxy-3-methylphenyl)boronic acid (15.96 g, 105.0 mmol, 1.05 equiv).

  • Add anhydrous K₂CO₃ (34.55 g, 250.0 mmol, 2.5 equiv). Note: K₂CO₃ is selected over stronger bases (like KOtBu) to prevent unwanted deprotonation of the phenol, which can alter phase solubility.

  • Add 1,4-Dioxane (400 mL) and Deionized Water (100 mL).

  • Degassing: Submerge a sparging needle into the solvent mixture and bubble ultra-pure N₂ vigorously for 30 minutes while stirring.

Phase 2: Catalytic Cross-Coupling

Causality: Pd(dppf)Cl₂ is utilized because the large bite angle of the dppf ligand accelerates the rate-limiting reductive elimination step, which is crucial for overcoming the steric barrier of ortho-substituted substrates[4].

  • Briefly remove the N₂ inlet and quickly add Pd(dppf)Cl₂ (3.66 g, 5.0 mmol, 5 mol%). Re-seal and purge the headspace with N₂ for 5 minutes.

  • Heat the reaction mixture to an internal temperature of 85 °C.

  • Self-Validation (IPC 1): After 8 hours, withdraw a 0.1 mL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via TLC (Hexanes/EtOAc 4:1) or LC-MS. The reaction is complete when the 2,6-dibromoaniline peak is consumed.

Phase 3: Quench & Liquid-Liquid Extraction
  • Once complete, cool the reaction mixture to room temperature (20–25 °C).

  • Dilute the mixture with Ethyl Acetate (500 mL) and transfer to a separatory funnel.

  • Add Deionized Water (300 mL) and agitate carefully. Allow the phases to separate.

  • Collect the upper organic layer. Wash the aqueous layer with an additional 200 mL of Ethyl Acetate.

  • Combine the organic layers and wash with saturated aqueous NaCl (Brine, 300 mL) to remove residual dioxane and water.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark oil/solid.

Phase 4: Purification
  • Dissolve the crude material in a minimum amount of hot Dichloromethane (DCM).

  • Load onto a silica gel plug and elute with Hexanes:Ethyl Acetate (gradient from 9:1 to 4:1).

  • Collect the product-containing fractions (Rf ~0.4 in 4:1 Hexanes/EtOAc) and concentrate to afford the pure target compound as an off-white solid.

Data Presentation & Analytics

Quantitative data from process optimization and analytical validation are summarized below to establish baseline expectations for this workflow.

Table 1: Optimization of Reaction Conditions

Entry Catalyst System Solvent System Temp (°C) Yield (%) Process Observation
1 Pd(PPh₃)₄ Toluene / EtOH / H₂O 90 45 Significant boronic acid deboronation.
2 Pd(OAc)₂ / SPhos 1,4-Dioxane / H₂O 85 72 Trace di-coupled byproduct observed.

| 3 | Pd(dppf)Cl₂ | 1,4-Dioxane / H₂O | 85 | 89 | Optimal mono-coupling; clean profile. |

Table 2: Analytical Characterization Summary

Analytical Technique Parameter Expected Result for Target Molecule
¹H NMR (400 MHz, CDCl₃) Aromatic Protons δ 7.35–6.80 (m, 5H, Ar-H)
¹H NMR (400 MHz, CDCl₃) Heteroatom Protons δ 5.20 (br s, 1H, -OH), 3.85 (br s, 2H, -NH₂)
¹H NMR (400 MHz, CDCl₃) Aliphatic Protons δ 2.32 (s, 3H, -CH₃)

| HRMS (ESI-TOF) | Mass-to-Charge [M+H]⁺ | Calculated for C₁₃H₁₃BrNO: 278.0181, Found: 278.0185 |

References

  • The Suzuki reaction of 2, 6-dibromoaniline with aryl boronic acids Source: ResearchGate / Advanced Synthesis & Catalysis URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II)
  • Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction Source: RSC Publishing URL
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect Source: ResearchGate URL

Sources

Application Notes & Protocols: Synthesis and Application of Schiff Base Ligands from 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis, characterization, and potential applications of novel Schiff base ligands derived from 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol. The guide details two distinct synthetic protocols—a conventional reflux method and a green microwave-assisted approach—offering flexibility in experimental design. We delve into the critical aspects of structural elucidation using modern spectroscopic and analytical techniques. Furthermore, this note explores the potential of these ligands in coordination chemistry and medicinal applications, providing a foundation for future research and development.

Introduction: The Strategic Value of Biphenyl-Derived Schiff Bases

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone of coordination chemistry and medicinal research.[1][2][3][4] Their facile synthesis, typically through the condensation of a primary amine with an aldehyde or ketone, allows for immense structural diversity.[5] The nitrogen atom of the imine group provides a site for coordination with metal ions, leading to the formation of stable and often catalytically active metal complexes.[6][7][8]

The precursor at the heart of this guide, 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol , offers a unique and highly desirable scaffold for ligand design. Its key features include:

  • A Rigid Biphenyl Backbone: This provides a structurally robust framework, influencing the stereochemistry of resulting metal complexes.

  • Ortho-Positioned Amino and Hydroxyl Groups: This arrangement is ideal for forming bidentate or tridentate ligands that can strongly chelate metal ions.

  • Steric and Electronic Tuning: The methyl and bromo substituents provide steric bulk and electronic modification, which can be used to fine-tune the solubility, stability, and reactivity of the final ligands and their metal complexes. The presence of a halogen like bromine can also enhance biological activity.[9][10]

This guide provides the necessary protocols to leverage this advanced precursor for the synthesis of novel Schiff base ligands with significant potential in catalysis and drug discovery.[11][12][13]

Synthesis of Schiff Base Ligands: Protocols and Rationale

The formation of a Schiff base proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine.[1][4] We present two reliable methods for this synthesis.

Protocol 1: Conventional Synthesis via Catalytic Reflux

This classic method is robust and widely applicable, relying on thermal energy to drive the reaction to completion. The use of a catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[2][9][14]

Materials:

  • 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

  • Substituted Aldehyde (e.g., Salicylaldehyde, 4-Nitrobenzaldehyde)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (Catalyst)

  • TLC plates (Silica gel G), appropriate mobile phase (e.g., Hexane:Ethyl Acetate)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Step-by-Step Methodology:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol in 30 mL of absolute ethanol. Stir until a homogenous solution is achieved.

  • Aldehyde Addition: To this solution, add 1.05 equivalents of the chosen aldehyde dissolved in 20 mL of absolute ethanol. The slight excess of aldehyde helps to ensure the complete consumption of the more valuable biphenyl precursor.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[9]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Spot the reaction mixture against the starting materials. The formation of a new spot (the product) and the disappearance of the starting amine spot indicate reaction progression. The reaction is typically complete within 6-12 hours.[2]

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, washing the precipitate with cold ethanol to remove unreacted aldehyde and catalyst. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to obtain a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Green Synthesis via Microwave Irradiation

This modern approach aligns with the principles of green chemistry, offering significant reductions in reaction time, energy consumption, and often leading to higher yields.[11][15] Microwave energy directly and efficiently heats the polar reactants and solvent, dramatically accelerating the reaction rate.[15]

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial (10 mL)

  • Microwave reactor

Step-by-Step Methodology:

  • Reactant Combination: In a 10 mL microwave synthesis vial, combine 1.0 equivalent of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol, 1.05 equivalents of the aldehyde, and 5 mL of ethanol.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100°C) and power (e.g., 200-300 W) for a short duration, typically 5-15 minutes.[15][16] Note: Reaction conditions should be optimized for the specific reactants used.

  • Cooling and Isolation: After irradiation, allow the vial to cool to room temperature. The product often precipitates directly from the solution.

  • Purification and Drying: Collect the product by vacuum filtration, wash with cold ethanol, and dry under vacuum as described in Protocol 1.

Reaction Scheme

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase Reactants 1. Combine Reactants (Biphenyl Amine + Aldehyde) Reaction 2. Reaction (Reflux or Microwave) Reactants->Reaction Isolation 3. Isolate Crude Product (Filtration) Reaction->Isolation Purification 4. Purify Ligand (Recrystallization) Isolation->Purification FTIR FT-IR (C=N Stretch) Purification->FTIR NMR ¹H & ¹³C NMR (Azomethine Signals) Purification->NMR MS Mass Spec (Molecular Weight) Purification->MS EA Elemental Analysis (Purity & Formula) Purification->EA FinalProduct Verified Pure Ligand FTIR->FinalProduct NMR->FinalProduct MS->FinalProduct EA->FinalProduct

Caption: Workflow from synthesis to structural verification.

Applications & Future Directions

The synthesized Schiff base ligands are not end-products but are versatile intermediates for advanced applications.

Coordination Chemistry and Catalysis

The N,O-donor sites of these ligands make them excellent chelating agents for a wide range of transition metals (e.g., Cu, Ni, Co, Zn, Pd). [17][18]The resulting metal complexes have significant potential as catalysts in various organic transformations, including:

  • Oxidation and Epoxidation Reactions [6]* Reduction of Ketones [6]* Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) [6] The steric and electronic properties imparted by the biphenyl scaffold can be exploited to achieve high selectivity (regio-, chemo-, and stereoselectivity) in catalytic processes. [6][8]

Drug Development and Biological Screening

Schiff bases and their metal complexes are widely recognized for their broad spectrum of biological activities. [3][7][12][19]The ligands synthesized from 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol are prime candidates for screening against:

  • Cancer Cell Lines: Many biphenyl-derived Schiff bases have demonstrated potent cytotoxic activity against various cancer cells. [11][13]* Bacterial and Fungal Pathogens: The imine group is a common pharmacophore in antimicrobial agents. [14][20]* Inflammatory Pathways: Certain Schiff bases exhibit anti-inflammatory properties. [3] The bromo- and methyl- substitutions on the biphenyl ring can enhance lipophilicity, potentially improving cell membrane permeability and overall biological efficacy.

Structure-Application Relationship

G cluster_properties Inherent Properties cluster_applications Potential Applications Ligand Biphenyl Schiff Base Ligand Coord Chelation Sites (N, O donors) Ligand->Coord Struct Defined Steric & Electronic Environment Ligand->Struct Cat Homogeneous Catalysis (Metal Complexes) Coord->Cat Forms stable complexes Struct->Cat Controls selectivity Bio Biological Activity (Anticancer, Antimicrobial) Struct->Bio Influences drug-target interaction

Caption: Relationship between ligand structure and its applications.

References

  • Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies...
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes... ACS Omega.
  • Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace.
  • Synthesis, spectral characterization (FT-IR and NMR) and DFT... SciSpace.
  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes...
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes... PMC.
  • Exploring New Schiff Bases: Synthesis, Characteriz
  • Synthesis and characterization of Schiff's bases of sulfamethoxazole. PMC - NIH.
  • Green Chemistry Approaches for the Synthesis of Schiff Base Derivatives. International Journal of Pharmaceutical Sciences.
  • Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde...
  • Synthesis and Characterization of New Schiff Bases Formed by Condens
  • (a) General structure of biphenyl‐2,2'‐diamines, Schiff base ligands...
  • Synthesis, Spectral Characterization, Thermal Investig
  • Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes.
  • Applications of Schiff Bases and their Metal Complexes in Catalytic Transform
  • Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applic
  • Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases... Prime Scholars.
  • Synthesis, structure and antiproliferative and optical activities of two new biphenyl-derived Schiff bases. PubMed.
  • Biological applications of Schiff bases: An overview. GSC Online Press.
  • Synthesis, characterization, DFT and biological studies mixed ligand metal complexes... Chemical Review and Letters.
  • Applications of Schiff Bases and Their Metal Complexes: - A Short Review. Jetir.Org.
  • Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applic
  • Facile preparation of the new organic ligands, schiff bases and metal complexes...
  • Synthesis, characterization and biological studies of schiff bases derived
  • Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules.
  • Synthesis and Study of Schiff base Ligands.
  • Synthesis, Structural, and Biological Studies of Some Schiff Bases and Their Metal Complexes. PMC.
  • Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Publishing.
  • 12.2% 177,000 195M TOP 1% 154 6,600. SciSpace.
  • Novel Bromo and methoxy substituted Schiff base complexes... PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex biaryl compounds. The target molecule presents significant synthetic challenges, primarily due to the steric hindrance around the biaryl linkage, arising from substituents at the ortho-positions (2-ol and 2'-amino). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and improve your reaction yields.

The predominant and most versatile method for constructing this C-C bond is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] Our guidance will focus on optimizing this palladium-catalyzed process.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is extremely low or has failed completely. What are the primary causes?

A low or zero yield is the most common issue in sterically hindered couplings. The problem typically originates from one or more of the following factors:

  • Inactive Catalyst System: The palladium catalyst is the heart of the reaction. Its efficacy can be compromised by age, improper storage, or the choice of an insufficiently active system for this demanding transformation.[4] The nitrogen atom of the amino group can also coordinate to the palladium center, leading to catalyst deactivation.[5][6]

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for constructing sterically congested biaryl bonds. This reaction requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) to promote the critical oxidative addition and reductive elimination steps of the catalytic cycle.[4][7]

  • Ineffective Base or Solvent: The base is not merely a spectator; it is crucial for activating the boronic acid in the transmetalation step.[2][8] An incompatible base/solvent combination can halt the catalytic cycle entirely.

  • Poor Quality Starting Materials: The stability of the boronic acid is a major concern. Degradation, particularly protodeboronation, will directly lower the potential yield.[5]

Solutions:

  • Catalyst Revitalization:

    • Use a freshly opened bottle of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).

    • Switch to a more active Buchwald-type pre-catalyst (e.g., SPhos G4, XPhos G4), which more efficiently generates the active Pd(0) species.[4][9]

    • Incrementally increase catalyst loading from a typical 1-2 mol% up to 5 mol% to combat deactivation.[4]

  • Systematic Re-screening: If the cause is unclear, a systematic screening of reaction parameters is the most logical approach. The diagram below outlines a workflow for troubleshooting a failed reaction.

Troubleshooting Workflow for Low Yield

G Start Reaction Failed (Yield <10%) Check_Catalyst Is the Catalyst System Active and Appropriate? Start->Check_Catalyst Check_Conditions Are Reaction Conditions (Base, Solvent, Temp) Optimal? Check_Catalyst->Check_Conditions No Solution_Catalyst Action: Switch to a Buchwald Pre-catalyst (e.g., XPhos G4). Increase loading to 3-5 mol%. Check_Catalyst->Solution_Catalyst Yes Check_SM Are Starting Materials (Aryl Halide, Boronic Acid) of High Purity? Check_Conditions->Check_SM No Solution_Conditions Action: Screen Bases (K3PO4, Cs2CO3) and Solvents (Dioxane/H2O, Toluene). Ensure rigorous degassing. Check_Conditions->Solution_Conditions Yes Solution_SM Action: Use fresh boronic acid or convert to a more stable pinacol ester. Re-purify aryl halide. Check_SM->Solution_SM No Success Reaction Optimized Check_SM->Success Yes Solution_Catalyst->Success Solution_Conditions->Success Solution_SM->Success

Caption: A workflow diagram for troubleshooting low yields.

Q2: I'm observing significant homocoupling byproducts. How can I minimize them?

Homocoupling, the self-coupling of either the aryl halide or the boronic acid, is a common side reaction that consumes starting materials and complicates purification.[1][10]

  • Aryl Halide Homocoupling: Can occur but is generally less frequent.

  • Boronic Acid Homocoupling (Glaser-Hay type): This is often the primary issue, exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), a species known to promote this side reaction.[10]

Solutions:

  • Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen. Ensure your reaction flask is properly flame-dried and that solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[4][6] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Use a Pd(0) Source: Start with a catalyst already in the active Pd(0) state, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or use a pre-catalyst that reliably generates Pd(0) in situ.[4]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the homocoupling pathway.

Q3: My boronic acid seems to be degrading (protodeboronation). What should I do?

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[11] This is a major cause of yield loss, especially with electron-rich or heteroaryl boronic acids, and is often promoted by high temperatures and excess water.[5][6]

Solutions:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Switch to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4][6]

  • Modify the Solvent System: Minimize the amount of water in the co-solvent mixture or consider running the reaction under anhydrous conditions if your base allows (e.g., using KF as the base).

  • Use a More Stable Boron Reagent: If protodeboronation persists, convert the boronic acid to a more stable boronate ester, such as a neopentyl glycol or pinacol boronate ester.[12] These esters are more robust and release the boronic acid more slowly under the reaction conditions.

Reagent TypeStabilityReactivityUse Case Recommendation
Boronic Acid ModerateHighGood for robust substrates; use fresh.
Pinacol Boronate Ester HighModerateExcellent for sensitive substrates prone to protodeboronation.[12]
Trifluoroborate Salt HighHighVery stable to storage; requires fluoride for activation.

Caption: Comparison of common boron reagents in Suzuki-Miyaura coupling.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic strategy and choice of starting materials?

Given the functional groups on the target molecule, a multi-step approach is advisable to avoid catalyst inhibition and side reactions. A robust strategy involves using protecting groups and installing the sensitive amino group late in the synthesis.

Recommended Retrosynthetic Strategy:

  • Suzuki Coupling: Couple a protected phenol derivative (e.g., 1-bromo-2-methoxy-3-methylbenzene ) with a boronic acid containing a nitro group as a precursor to the amine (e.g., (3-bromo-2-nitrophenyl)boronic acid ). The nitro group is less likely to interfere with the palladium catalyst.[1]

  • Nitro Group Reduction: After the biaryl core is formed, reduce the nitro group to the desired amine using standard conditions (e.g., SnCl₂, H₂/Pd-C).

  • Deprotection: Cleave the methyl ether protecting group on the phenol using a reagent like boron tribromide (BBr₃) to reveal the final product.

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂(X) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl Ar¹-Pd(II)L₂(Ar²) PdII_Aryl->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Ar1X Ar¹-X Ar1X->OxAdd Ar2BY2 Ar²-B(OR)₃⁻ Ar2BY2->Transmetal Base Base Base->Transmetal Product Ar¹-Ar² Product->RedElim

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Q2: Which palladium catalyst and ligand system is best for this sterically hindered coupling?

For challenging couplings involving ortho-substituted substrates, highly active catalyst systems are required.[6] Standard catalysts like Pd(PPh₃)₄ often give poor results.[5]

Recommended Systems:

  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Ligand: A bulky, electron-rich phosphine from the Buchwald ligand family is strongly recommended. The choice may require screening, but excellent starting points are SPhos or XPhos . These ligands facilitate both the oxidative addition of the aryl halide and the final reductive elimination step, which can be difficult for hindered substrates.[4]

LigandStructure TypeKey FeatureTypical Loading (Pd:Ligand)
PPh₃ Monodentate PhosphineStandard, less active1:2 to 1:4
dppf Ferrocene-basedGood general-purpose1:1.1
SPhos Buchwald BiarylphosphineBulky, electron-rich1:2
XPhos Buchwald BiarylphosphineVery bulky, highly active1:2

Caption: Comparison of common ligands for Suzuki-Miyaura coupling.

Q3: What is the optimal base and solvent combination?

The choice of base and solvent are highly interdependent.[4]

  • Base: Potassium phosphate (K₃PO₄) is often an excellent choice for complex and sensitive substrates because it is effective without being overly harsh, which helps minimize side reactions like protodeboronation.[8] Cesium carbonate (Cs₂CO₃) is another effective but more expensive option.

  • Solvent: A mixture of an ethereal solvent and water is standard. A 4:1 or 5:1 mixture of 1,4-Dioxane/H₂O or Toluene/H₂O is a very common and effective system.[1][9] The water is necessary to solubilize the inorganic base and facilitate the formation of the boronate species required for transmetalation.[10] All solvents must be rigorously degassed before use.

Q4: Do I need to protect the phenol (-OH) and aniline (-NH2) functional groups?

Yes. While some Suzuki couplings tolerate free -OH and -NH₂ groups, it is highly advisable to use protecting groups for this specific synthesis.

  • Phenol (-OH): The acidic proton can interfere with the base and the catalytic cycle. Protecting it as a methyl ether (-OMe) or another robust ether is a common and effective strategy.

  • Amine (-NH₂): As mentioned, the lone pair on the nitrogen can coordinate to and inhibit the palladium catalyst.[5][6] It is best practice to introduce this group late in the synthesis via the reduction of a nitro group. If you must use an amino-substituted coupling partner, protecting it with a Boc group is an alternative.

Q5: Can I use Negishi or other cross-coupling reactions as an alternative?

Yes. While the Suzuki-Miyaura reaction is often the first choice due to the stability and low toxicity of boron reagents, other methods can be effective, sometimes superior, for specific challenging substrates.[3]

  • Negishi Coupling: This reaction uses organozinc reagents, which are more reactive than organoboron compounds.[13][14]

    • Advantages: It can be highly effective for constructing sterically hindered biaryls and often proceeds under very mild conditions.[15] It does not require a base, which can prevent base-mediated side reactions.[16]

    • Disadvantages: Organozinc reagents are sensitive to air and moisture, requiring stricter handling techniques (e.g., Schlenk line or glovebox).[13]

Part 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3'-bromo-3-methyl-2'-nitro-[1,1'-biphenyl]-2-yl methyl ether, a key intermediate in the proposed synthetic route.

Protocol: Suzuki-Miyaura Coupling of 1-bromo-2-methoxy-3-methylbenzene and (3-bromo-2-nitrophenyl)boronic acid

Materials:

  • 1-bromo-2-methoxy-3-methylbenzene (1.0 equiv)

  • (3-bromo-2-nitrophenyl)boronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.03 equiv, 3 mol%)

  • SPhos (0.06 equiv, 6 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Standard laboratory glassware, Schlenk line or glovebox, TLC supplies, and purification supplies (silica gel).

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 1-bromo-2-methoxy-3-methylbenzene (1.0 mmol), (3-bromo-2-nitrophenyl)boronic acid (1.2 mmol), and finely powdered K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.[6]

  • Catalyst & Ligand Addition: Under a positive flow of argon, add Pd(OAc)₂ (0.03 mmol) and SPhos (0.06 mmol).

  • Solvent Addition: Via syringe, add degassed 1,4-dioxane (4 mL) followed by degassed water (1 mL). The mixture should be a suspension.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (under argon) and quenching it with water/ethyl acetate.[6] The disappearance of the limiting aryl bromide is a key indicator of progress.

  • Work-up: After the reaction is complete (or has stalled), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the purified biphenyl intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (2024). Suzuki reaction.
  • Schroeder Group, University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubMed Central. (n.d.).
  • MDPI. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls.
  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
  • ACS Publications. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.
  • Wikipedia. (2024). Negishi coupling.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • J&K Scientific LLC. (2025). Negishi Cross-Coupling.
  • Filo. (2025). Stereochemistry of biphenyl.
  • ResearchGate. (n.d.). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls.

Sources

Technical Support Center: Solving Solubility Issues of Amino-Bromo Biphenyls in Reaction Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our specialized technical support center dedicated to addressing the complex solubility challenges of amino-bromo biphenyls. As crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel materials, these compounds present a unique set of solubility hurdles due to their amphiphilic nature—possessing both a polar amino group and a nonpolar, heavy bromo-biphenyl core. This guide offers expert insights, troubleshooting strategies, and detailed protocols to empower researchers, chemists, and drug development professionals to overcome these obstacles and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes my amino-bromo biphenyl so difficult to dissolve?

The poor solubility of amino-bromo biphenyls is a direct consequence of their molecular structure. The large, rigid, and nonpolar bromo-biphenyl backbone promotes strong intermolecular π-π stacking and van der Waals forces, favoring a stable crystal lattice. Conversely, the amino group is polar and capable of hydrogen bonding. This duality means that a single solvent often struggles to effectively solvate both the lipophilic and hydrophilic portions of the molecule, leading to low solubility or precipitation. The relative positions of the amino and bromo groups also significantly influence the molecule's dipole moment and crystal packing, further complicating solvent selection.

Q2: My reaction is biphasic and sluggish. Could this be a solubility issue?

Absolutely. In many cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, a biphasic system (e.g., toluene/water) is common.[1] If your amino-bromo biphenyl is poorly soluble in the organic phase, its concentration at the interface where the reaction occurs will be low, leading to slow conversion rates. Similarly, if the inorganic base is only soluble in the aqueous phase, efficient transfer of reactants is hampered.[1]

Q3: Does the position of the amino and bromo groups really matter for solubility?

Yes, the isomeric substitution pattern is critical. For example, an amino group at the ortho position can form intramolecular hydrogen bonds with other substituents, which can decrease its interaction with protic solvents. Para-substituted compounds are often more symmetrical and can pack more efficiently into a crystal lattice, leading to higher melting points and lower solubility compared to their meta-substituted counterparts.[2][3] The electronic effects of these substituents also alter the overall polarity of the molecule.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

Step 1: Foundational Analysis & Solvent Selection

Before attempting to solubilize your compound, it's essential to understand its physicochemical properties.

  • pKa of the Amino Group: The basicity of the amino group is a key handle for manipulation. For instance, the conjugate acid of 4-aminobiphenyl has a pKa of approximately 4.35.[1][4] This indicates that at a pH below 4.35, the amino group will be protonated, forming a much more polar and potentially water-soluble ammonium salt.

  • Lipophilicity (LogP): The partition coefficient (LogP) gives an indication of the compound's non-polarity. Brominated biphenyls have high LogP values, indicating a preference for nonpolar environments.[5]

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Accurately weigh 5 mg of your amino-bromo biphenyl into a series of labeled glass vials.

  • Solvent Addition: Add 0.5 mL of a single solvent to each vial. Use a range of solvents with varying polarities.

  • Room Temperature Assessment: Vigorously stir or vortex each vial at room temperature for 30 minutes. Visually inspect for complete dissolution.

  • Thermal Screening: For samples that did not dissolve, place them on a heating block and increase the temperature in 10 °C increments (do not exceed the solvent's boiling point). Note the temperature at which dissolution occurs.

  • Cooling and Observation: Allow any vials that dissolved upon heating to cool back to room temperature. Observe if the compound remains in solution or precipitates, which indicates temperature-dependent solubility.

Table 1: Expected Solubility Profile of Amino-Bromo Biphenyls in Common Solvents

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Aprotic DMF, DMSO, NMPHighThese solvents have high dielectric constants and can effectively solvate both the polar amino group and the nonpolar biphenyl ring.
Ethereal THF, 1,4-Dioxane, 2-MeTHFModerate to HighGood balance of polarity. Often used in cross-coupling reactions.[6]
Aromatic Toluene, XyleneLow to ModerateCan solvate the biphenyl core through π-π interactions but are less effective for the polar amino group.
Chlorinated DCM, ChloroformLow to ModerateModerate polarity, but often less effective than ethereal or polar aprotic solvents.
Polar Protic Ethanol, IsopropanolLow (as free base)Can hydrogen bond with the amino group, but are generally not polar enough to overcome the lipophilicity of the biphenyl core.
Nonpolar Hexane, HeptaneVery LowIneffective at solvating the polar amino group.
Aqueous WaterInsoluble (as free base)The large nonpolar surface area of the bromo-biphenyl core dominates.[7][8]
Step 2: Leveraging Co-Solvent Systems

Often, a mixture of solvents provides the best results. A common strategy in Suzuki couplings is to use a nonpolar solvent like toluene or dioxane with a polar co-solvent like ethanol and/or water.[1] This creates a medium that can dissolve the nonpolar aryl halide, the more polar boronic acid, and the inorganic base.

Logical Workflow for Co-Solvent Optimization

Caption: A systematic approach to developing an effective co-solvent system.

Step 3: pH Adjustment to Exploit Basicity

The basic amino group provides a powerful handle to drastically alter solubility. By adding an acid, the amine is protonated to form a highly polar ammonium salt, which can be soluble in polar protic or even aqueous media.

Experimental Protocol: Acid-Mediated Solubilization

  • Select a Protic Solvent: Begin with a solvent like isopropanol or ethanol where the compound has at least minimal solubility.

  • Stoichiometric Acid Addition: Add 1.0 to 1.1 equivalents of a non-nucleophilic acid (e.g., methanesulfonic acid, HCl in dioxane) to a suspension of your amino-bromo biphenyl in the chosen solvent.

  • Observe Dissolution: Stir at room temperature. Gentle warming may be required to facilitate the dissolution of the newly formed salt.

  • Reaction Compatibility: This strategy is highly effective but must be compatible with your downstream reaction. It is ideal for reactions where the amine is a nucleophile under basic conditions, as the free base can be regenerated in situ by the reaction base.

Step 4: Phase-Transfer Catalysis for Biphasic Reactions

For heterogeneous reactions, particularly those involving an aqueous phase with an inorganic salt and an organic phase with the substrate, a phase-transfer catalyst (PTC) can be invaluable. The PTC escorts the reactive anion (e.g., boronate in a Suzuki reaction) from the aqueous phase into the organic phase.[9][10]

Mechanism of Phase-Transfer Catalysis

PTC_Mechanism PTC for Suzuki Coupling cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase ArBr Amino-Bromo Biphenyl (Ar-Br) Pd_cat Pd(0) Catalyst ArBr->Pd_cat Oxidative Addition Product Product (Ar-Ar') Pd_cat->Product Reductive Elimination QX PTC (Q+X-) Q_BOH3 [Q+][Ar'B(OH)3]- Q_BOH3->Pd_cat Transmetalation ArBOH2 Ar'B(OH)2 Boronate [Ar'B(OH)3]- K+ ArBOH2->Boronate Activation Base Base (e.g., K2CO3) QX->Q_BOH3 Anion Exchange at Interface

Caption: Role of a Phase-Transfer Catalyst in a biphasic Suzuki reaction.

  • Common PTCs: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or methyltrioctylammonium chloride (Aliquat 336).

  • Application: Add 1-5 mol% of the PTC to your biphasic reaction mixture.

Advanced Strategies

For exceptionally challenging cases, consider these advanced solvent systems:

  • Ionic Liquids (ILs): These are salts with melting points below 100 °C. Their negligible vapor pressure and tunable solvent properties make them excellent media for dissolving a wide range of organic compounds, including aromatics.[]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline chloride).[12] They are often biodegradable, inexpensive, and can be highly effective at dissolving polar and nonpolar molecules. Amino acid-based DESs are also an emerging green option.[12][13]

Case Study: Troubleshooting a Suzuki-Miyaura Coupling

Problem: A researcher is attempting to couple 2-amino-5-bromobiphenyl with phenylboronic acid in a standard toluene/water system with K₂CO₃ as the base and a palladium catalyst. The reaction is sluggish, and the starting material is largely insoluble in the toluene layer.

Troubleshooting Workflow:

  • Confirm Insolubility: The initial observation of insolubility is the key.[9]

  • Introduce a Co-solvent: Replace the toluene/water system with a 4:1 mixture of 1,4-dioxane and water. Dioxane is more polar than toluene and often improves the solubility of polar substrates.[14]

  • Heat the Reaction: Increase the reaction temperature to 80-100 °C. Solubility often increases significantly with temperature.[14]

  • Add a Phase-Transfer Catalyst: If the reaction is still slow, add 2-3 mol% of TBAB to facilitate the transfer of the boronate from the aqueous to the organic phase.[1]

  • Consider a Homogeneous System: If biphasic issues persist, switch to a polar aprotic solvent like DMF, which can dissolve all components, and use a soluble organic base like triethylamine or an inorganic base with better organic solvent solubility like K₃PO₄.

Representative Experimental Protocol: Suzuki Coupling of an Amino-Bromo-Aromatic Compound

This protocol is adapted for a generic amino-bromo-aromatic substrate and should be optimized for specific cases.[6][14]

  • Setup: To an oven-dried Schlenk flask, add the amino-bromo biphenyl (1.0 mmol), the arylboronic acid (1.2 mmol), and powdered potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane/water (10 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • ResearchGate. (2016). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?[Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. [Link]

  • vCalc. (2021). pKa of 4-Aminobiphenyl. [Link]

  • ACS Publications. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. [Link]

  • Hansen Solubility. (n.d.). A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. [Link]

  • ChemRxiv. (n.d.). A Bayesian Approach to Predict Solubility Parameters. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (2025). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PMC. (n.d.). Revisiting Hansen Solubility Parameters by Including Thermodynamics. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). pKa(H) and log P ranges covered by the studied compounds. [Link]

  • DrugDiscovery.pro. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • PMC. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

  • IJCSR. (n.d.). THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. [Link]

  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

  • PMC. (n.d.). Amino acid-based deep eutectic solvent as a versatile catalyst for the green synthesis of chromenopyrimidines. [Link]

  • SlidePlayer. (n.d.). Physico-chemical properties in relation to biological action. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Solutions of ionic liquids with diverse aliphatic and aromatic solutes – Phase behavior and potentials for applications: A review article. [Link]

  • PubMed. (2007). When poor solubility becomes an issue: from early stage to proof of concept. [Link]

  • ResearchGate. (2021). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • PubChem. (n.d.). 4-Bromobiphenyl | C12H9Br | CID 7101. [Link]

Sources

Optimizing reaction temperature for coupling 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Thermodynamic Tug-of-War

Coupling 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol presents a unique multifactorial challenge. This substrate is a highly sterically congested, di-ortho-substituted biphenyl system featuring two unprotected, strongly coordinating functional groups: a primary amine (-NH₂) and a hydroxyl (-OH).

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), reaction temperature acts as the master variable. It dictates the delicate kinetic balance between productive oxidative addition into the hindered C(3')-Br bond and deleterious side reactions. If the temperature is too low, the palladium catalyst becomes trapped in stable, off-cycle resting states coordinated by the free -NH₂ and -OH groups. If the temperature is too high, the electron-rich nature of the arene drives rapid protodehalogenation and promotes competing intramolecular or intermolecular C-N bond formation[1].

Visualizing the Temperature Causality

The following diagram illustrates the mechanistic divergence of the catalytic cycle based strictly on the thermal energy applied to the system.

Pathway Substrate Substrate: 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol Low Low Temp (< 50°C) Substrate->Low Opt Optimal Temp (65-85°C) Substrate->Opt High High Temp (> 100°C) Substrate->High Resting Catalyst Trapped (Pd-NH2/OH Coordination) Low->Resting Product Desired Suzuki Product (High Yield) Opt->Product Side Protodehalogenation & C-N Coupling High->Side

Thermodynamic and kinetic pathways dictated by reaction temperature.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is stalling at 40°C despite using a highly active Pd(0) precatalyst. Why isn't the oxidative addition occurring? A1: The stalling is a thermodynamic issue, not a catalyst deficiency. At 40°C, the thermal energy is insufficient to overcome the steric barrier of the di-ortho biphenyl system. Consequently, the free 2'-NH₂ and 2-OH groups outcompete the C-Br bond for palladium coordination, forming stable, inactive Pd(II) or Pd(0) heteroatom complexes[2]. Solution: Increase the temperature to 75°C and utilize a bulky, electron-rich biarylphosphine ligand (e.g., SPhos or XPhos) to destabilize these off-cycle resting states and force the Pd center into the productive catalytic cycle.

Q2: I pushed the temperature to 110°C to force full conversion, but LC-MS shows a massive peak corresponding to the exact mass of my starting material minus the bromine atom. What happened? A2: You are observing protodehalogenation (hydrodehalogenation)[3]. At elevated temperatures (>100°C), the intermediate Pd(II)-aryl complex can undergo transmetalation with a hydride source (often derived from the solvent, base, or via β-hydride elimination from a transient Pd-amido complex) instead of the boronic acid[4]. The electron-rich nature of your amino-hydroxy-biphenyl substrate severely exacerbates this. Solution: Cap your reaction temperature at 80°C. If protodehalogenation persists, switch from a protic solvent mixture (like EtOH/H₂O) to a strictly aprotic organic phase (like 1,4-Dioxane) with a minimal aqueous base fraction[3].

Q3: LC-MS indicates the formation of a secondary amine byproduct. How is my substrate reacting with itself? A3: The 2'-NH₂ group is perfectly positioned to undergo a competing Buchwald-Hartwig amination[1]. At high temperatures and in the presence of a strong base (like KOtBu), the palladium catalyst will oxidatively add to the C-Br bond of one molecule and transmetalate with the deprotonated amine of another, forming a dimer. Solution: Lower the temperature to 70-75°C and use a milder base (e.g., K₃PO₄ or K₂CO₃). Mild bases are sufficient for Suzuki transmetalation but are generally too weak to efficiently deprotonate the aniline for competing C-N coupling at moderate temperatures.

Q4: What are the visual indicators that my temperature is too high and the catalyst has died? A4: The most definitive visual cue of thermal catalyst degradation is the rapid formation of a fine, opaque black precipitate known as Palladium Black [5]. This occurs when the phosphine ligands dissociate at high temperatures, causing the active Pd(0) species to aggregate into inactive elemental palladium.

Troubleshooting Start Reaction Stalls Visual Visual Inspection Start->Visual Black Black Precipitate (Pd Black) Visual->Black Clear Clear/Yellow Solution Visual->Clear Act1 Decrease Temp Increase Ligand Black->Act1 Act2 Increase Temp Use Bulky Ligand Clear->Act2

Visual troubleshooting workflow for stalled cross-coupling reactions.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between reaction temperature and the product distribution when coupling 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol with phenylboronic acid using Pd₂(dba)₃ / SPhos and K₃PO₄ in 1,4-Dioxane/H₂O (4:1) over 12 hours.

Temperature (°C)Substrate Conversion (%)Desired Suzuki Product (%)Protodehalogenation (%)C-N Byproduct (%)Catalyst State
40 1510<1<1Homogeneous, trapped
60 656023Homogeneous, active
75 (Optimal) >99 92 4 3 Homogeneous, active
100 >99453520Pd Black formation

Self-Validating Experimental Protocol

To ensure reproducibility and prevent the temperature-induced failure modes described above, follow this rigorously validated protocol. This system is designed to be self-validating: the visual cues and pH checks ensure the mechanistic integrity of each step.

Reagents:

  • 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd)

  • SPhos (10 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Strict Degassing (Validation Step): Charge a Schlenk flask with the aryl bromide, boronic acid, and K₃PO₄. Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for exactly 15 minutes. Self-Validation: The solution must remain colorless. Oxygen presence will prematurely oxidize the phosphine ligand, mimicking high-temperature catalyst death.

  • Catalyst Formation: Under a positive flow of Argon, add Pd₂(dba)₃ and SPhos. The solution will transition to a deep red/purple, then rapidly to a clear golden-yellow as the active Pd(0)-SPhos complex forms.

  • Precision Heating: Submerge the flask in a pre-heated oil bath set strictly to 75°C . Do not allow temperature overshoots.

  • Kinetic Monitoring: Stir vigorously (800 rpm) for 4 hours. Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: At 4 hours, conversion should be >80%. If the solution has turned black (Pd Black), the temperature controller has failed or oxygen breached the system[5].

  • Quench and Workup: Once conversion is >95% (typically 6-8 hours), remove from heat and cool to 20°C. Dilute with EtOAc. Wash with 1M NaOH to remove excess boronic acid, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Benchchem. Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem. 5

  • Che, Allen. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. 4

  • Benchchem. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem. 3

  • ACS Publications. Theoretical Study on the Formation of Ni(PR3)(Aryl)F Complexes Observed in Ni-Catalyzed Decarbonylative C–C Coupling. Organometallics. 2

  • Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. 1

Sources

Minimizing racemization during functionalization of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide designed for researchers working with atropisomeric biphenyls.

Topic: Minimizing Racemization of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol Doc ID: TS-ATR-2024-03 Status: Active[1]

Executive Summary

You are working with a buttressed 2,2',3,3'-substituted biphenyl . Unlike simple ortho-substituted biphenyls which rotate rapidly at room temperature, the presence of the 3-methyl and 3'-bromo groups provides a "buttressing effect" that significantly raises the rotational energy barrier (


).

However, the presence of complementary hydrogen-bonding donors/acceptors (2-OH and 2'-NH


) creates a specific vulnerability: Bridging-Induced Planarization . Under specific catalytic or thermal conditions, this axis can racemize via a metal-chelated intermediate or proton-transfer transition state.

This guide provides the protocols to quantify this risk and functionalize your scaffold without eroding enantiomeric excess (ee%).[1]

Module 1: The Diagnostic Stress Test

Do not assume literature values apply to your specific solvent system.[1] Perform this self-validating test before committing valuable starting material.

Objective: Determine the racemization half-life (


) of your substrate under intended reaction conditions.
Protocol: Isothermal Stability Assay
  • Preparation: Dissolve 5 mg of enantiopure starting material in 0.5 mL of the intended reaction solvent (e.g., Toluene, DMF, 1,4-Dioxane).

  • Additives: If your reaction uses a base (e.g., Cs

    
    CO
    
    
    
    ) or a metal precursor, add 1 equivalent to mimic the chemical environment.
  • Heating: Heat the sample to the intended reaction temperature (Start at 60°C; if stable, step to 80°C, then 100°C).

  • Sampling: Take aliquots at

    
    .
    
  • Analysis: Analyze via Chiral HPLC/SFC.

    • Calculation: Plot

      
       vs time.[1] The slope is 
      
      
      
      .[1]

Interpretation Table: |


 Result | Classification | Action Plan |
| :--- | :--- | :--- |
| < 1 Hour | Class 1 (Labile)  | STOP.  Dynamic Kinetic Resolution (DKR) required. Do not attempt static retention. |
| 1 - 24 Hours | Class 2 (Semi-Stable)  | CAUTION.  Reaction time must be < 10% of 

.[1] Lower temperature or use "locking" groups.[1] | | > 24 Hours | Class 3 (Stable) | SAFE. Proceed with standard optimization, but monitor ee% at endpoint. |

Module 2: Troubleshooting & Optimization Logic

The "Bridging" Hazard (Metal Catalysis)

The 2-OH and 2'-NH


 motifs are perfect ligands for metals like Cu, Pd, or B. If a metal coordinates both simultaneously, it forces the biphenyl into a planar conformation to optimize orbital overlap, lowering 

and causing rapid racemization.

Solution:

  • Use Bulky Ligands: In Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig on the Br site), use bulky phosphines like XPhos or BrettPhos . These occupy the coordination sphere and prevent the metal from "bridging" the biaryl axis.[1]

  • Avoid Small Bridging Bases: Avoid bases like LiOtBu in non-polar solvents, as Li

    
     can bridge the O and N. Use large counter-cations like Cs
    
    
    
    CO
    
    
    or organic bases like DBU .[1]
Thermal Management

While the 3,3'-buttressing raises the barrier, it is not infinite.

  • Target Temperature: Keep reactions < 80°C .

  • Catalyst Activity: If the reaction is sluggish at 60°C, do not increase heat. Instead, switch to a more active precatalyst (e.g., Pd-PEPPSI-IPent) to maintain rate at low T.

Protecting Group Strategy (The "Lock")

If your reaction requires high heat (>100°C), you must sterically "lock" the axis.

  • Protocol: Convert the 2-OH to a bulky silyl ether (e.g., OTBS) or the 2'-NH

    
     to a bulky amide/carbamate before the main functionalization.
    
  • Mechanism: The increased Van der Waals radius of the protecting group creates a physical stop, raising

    
     significantly.
    

Module 3: Visualizing the Decision Process

The following diagram outlines the logical flow for selecting reaction conditions to preserve chirality.

ReactionLogic Start Start: Functionalization of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol CheckTemp Is Reaction Temp > 80°C? Start->CheckTemp CheckMetal Does reaction use transition metals (Pd, Cu)? CheckTemp->CheckMetal No Protect MANDATORY: Install Bulky PG (e.g., TBS on -OH or Boc on -NH2) CheckTemp->Protect Yes BridgingRisk Risk: Metal Bridging (Planarization) CheckMetal->BridgingRisk Yes Standard Standard Optimization Monitor ee% CheckMetal->Standard No ProceedHighT Proceed with Reaction (Steric Lock Active) Protect->ProceedHighT SelectLigand Use Bulky Ligands (XPhos, BrettPhos) to block bridging site BridgingRisk->SelectLigand SelectBase Use Non-Coordinating Base (Cs2CO3, K3PO4) SelectLigand->SelectBase

Caption: Decision tree for mitigating racemization risks based on temperature and catalytic reagents.

Module 4: Frequently Asked Questions (FAQ)

Q1: I observe a 10% drop in ee during a Suzuki coupling at 60°C. Is this thermal racemization?

  • Diagnosis: Unlikely to be purely thermal given the 3,3'-buttressing.

  • Root Cause: This is likely Chemical Racemization .[1] The palladium oxidative addition complex might be coordinating the amine or phenol, facilitating a reversible rotation.

  • Fix: Increase the ligand-to-metal ratio (L:M) to 2:1 or 3:1 to ensure the metal is saturated with phosphine, reducing its ability to coordinate the substrate's heteroatoms.

Q2: Can I use microwave irradiation?

  • Answer: Generally NO .[1] Microwave reactors often have "hot spots" that exceed the set temperature significantly.[1] For atropisomeric compounds, these transient thermal spikes can overcome the rotational barrier. Use standard oil baths with precise internal temperature control.[1]

Q3: Which protecting group is best for "locking" this specific molecule?

  • Recommendation: TBS (tert-butyldimethylsilyl) on the phenol.[1]

  • Reasoning: The -OTBS group is bulky enough to clash with the -Br/-NH

    
     on the opposing ring, effectively freezing rotation. It is also orthogonal to most amine functionalization conditions.[1]
    

Q4: Does the solvent polarity matter?

  • Answer: Yes. In non-polar solvents (Toluene), intramolecular H-bonding between OH and NH

    
     is maximized. While this often locks the conformation, breaking this bond (e.g., by heating) can lead to a sudden "snap" rotation. Polar aprotic solvents (DMF, DMSO) disrupt internal H-bonds, potentially lowering the barrier slightly but preventing the "bridging" effect of small cations. Recommendation:  Use Toluene or Dioxane, but strictly control T.
    

References

  • Buttressing Effect in Biaryls

    • Concept: Substituents at the 3 and 3' positions sterically reinforce the ortho substituents, increasing the rot
    • Source: Wolf, C. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. RSC Publishing.[1][2]

  • Bridging-Induced Racemization

    • Concept: Metal ions (Cu, Pd)
    • Source: Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384–5427.

  • Stability of 2-Amino-2'-Hydroxy Biaryls (NOBIN Analogs)

    • Concept: Without 3,3'-substitution, these systems are unstable.
    • Source: Kocovsky, P., et al. (2003). "Synthesis of Atropisomeric Biphenyl Derivatives." Journal of the American Chemical Society, 125(16).

  • Measurement of Rotational Barriers

    • Method: Variable Temperature NMR and kinetic racemization studies.[1]

    • Source: Oki, M. (1983).[1] "Recent Advances in Atropisomerism." Topics in Stereochemistry, 14, 1-81.

Sources

Technical Support Center: High-Purity Recrystallization of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the purification of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the recrystallization of this compound.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into recrystallization protocols, it's crucial to consider the structural attributes of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol. The molecule possesses a combination of functional groups that influence its solubility and crystallization behavior:

  • Biphenyl Core: This large, relatively non-polar backbone suggests solubility in organic solvents.

  • Amino and Hydroxyl Groups: These polar functional groups can engage in hydrogen bonding, which may increase solubility in more polar solvents.

  • Bromo and Methyl Groups: These substituents add to the steric bulk and can influence crystal packing.

This combination of polar and non-polar features suggests that a single ideal solvent might be challenging to find, making a two-solvent system a likely successful strategy.

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol?

A1: Given the molecule's structure, a good starting point is to screen a range of solvents with varying polarities. We recommend a systematic approach, starting with single solvents and then progressing to two-solvent systems.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can interact with the amino and hydroxyl moieties of the target compound.
Aromatic TolueneThe aromatic nature of toluene will likely dissolve the biphenyl core. Often used for recrystallizing aromatic compounds.[1]
Esters Ethyl AcetateA moderately polar solvent that is often effective for compounds with a balance of polar and non-polar features.
Ketones AcetoneA polar aprotic solvent that can be a good choice, though its low boiling point can sometimes be a disadvantage.
Alkanes Hexane, HeptaneThese will likely act as "poor" solvents or anti-solvents, useful in a two-solvent system to induce precipitation.[2][3]
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Can be effective, particularly as the "poor" solvent in a two-solvent system.
Chlorinated Dichloromethane (DCM)Often a good "good" solvent due to its ability to dissolve a wide range of organic compounds. Its low boiling point can be a challenge.[3]
Polar Aprotic AcetonitrileCan be a good choice for compounds with some polarity.

Q2: How do I perform a systematic solvent screen?

A2: A small-scale solvent screen is the most efficient way to identify a suitable recrystallization solvent or solvent system.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol into several small test tubes.

  • Room Temperature Solubility: To each tube, add a different solvent dropwise (start with ~0.5 mL) and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.[4]

  • Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility. Continue adding the solvent dropwise until the solid dissolves completely. A good solvent will dissolve the compound at an elevated temperature.[4]

  • Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature. A successful single-solvent recrystallization will show crystal formation upon cooling.

  • Two-Solvent System: If no single solvent is ideal, try a two-solvent system. Dissolve the compound in a minimal amount of a hot "good" solvent (one in which it is very soluble). Then, add a "poor" anti-solvent (one in which it is insoluble) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[2][5]

Q3: My compound is an amine. Should I be concerned about its stability in certain solvents?

A3: Yes, aromatic amines can be susceptible to oxidation, which can lead to discoloration of your product. It is generally advisable to use non-acidic, low-polarity solvents to minimize this risk.[6] If you must use an acidic solvent, be aware that this can lead to the formation of an ammonium salt, which will have very different solubility properties.[6]

III. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

Cause: This common issue occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[7][8]

Solutions:

  • Increase Solvent Volume: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add more of the "good" solvent, and then allow it to cool more slowly.[7]

  • Slower Cooling: Rapid cooling can favor oiling out. After dissolving your compound in the hot solvent, allow the flask to cool gradually on the benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling.[7][8]

  • Change Solvents: The chosen solvent system may not be appropriate. Re-evaluate your solvent screen and select a different solvent or solvent pair.

Problem 2: No Crystals Form Upon Cooling

Cause: This is typically due to the solution not being sufficiently supersaturated. The most common reason for this is using too much solvent.[8]

Solutions:

  • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, attempt to cool and crystallize again.[7][8]

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to initiate nucleation.[8]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[4][8]

  • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or a refrigerator.

Problem 3: Crystal Formation is Very Rapid and Yields a Fine Powder

Cause: While it may seem desirable, very rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[7]

Solutions:

  • Use More "Good" Solvent: Re-heat the solution to redissolve the solid. Add a small amount of additional "good" solvent to slightly decrease the saturation level. This will slow down the rate of crystallization upon cooling.[7]

  • Slower Cooling: As with "oiling out," ensure a slow cooling rate to allow for the formation of larger, purer crystals.

Problem 4: Poor Recovery of the Compound

Cause: A low yield can result from several factors, including using too much solvent (leaving more product in the mother liquor), premature crystallization during a hot filtration step, or washing the collected crystals with a solvent in which they are too soluble.

Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Pre-heat Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.[5]

  • Wash with Cold Solvent: When washing the collected crystals after filtration, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of your product.[1]

IV. Visualizing the Workflow

Diagram 1: Solvent Selection Workflow

Start Start: Crude Product Screen_Single Screen Single Solvents (10-20 mg scale) Start->Screen_Single Assess_Single Good Crystals Formed? Screen_Single->Assess_Single Single_Solvent_Success Scale-Up with Single Solvent Assess_Single->Single_Solvent_Success Yes Screen_Two Screen Two-Solvent Systems ('Good' + 'Poor' Solvents) Assess_Single->Screen_Two No Assess_Two Good Crystals Formed? Screen_Two->Assess_Two Two_Solvent_Success Scale-Up with Two-Solvent System Assess_Two->Two_Solvent_Success Yes Re_evaluate Re-evaluate Solvent Choices or Consider Chromatography Assess_Two->Re_evaluate No

Caption: A decision tree for systematic recrystallization solvent screening.

Diagram 2: Troubleshooting Logic

Start Cooling Solution Outcome Observe Outcome Start->Outcome Crystals Good Crystals Outcome->Crystals Success Oiling Compound Oils Out Outcome->Oiling Problem No_Crystals No Crystals Form Outcome->No_Crystals Problem Powder Rapid Powder Formation Outcome->Powder Problem Action_Oil Re-heat, Add More 'Good' Solvent, Cool Slowly Oiling->Action_Oil Action_None Reduce Solvent Volume, Scratch or Seed No_Crystals->Action_None Action_Powder Re-heat, Add More 'Good' Solvent, Cool Slowly Powder->Action_Powder Action_Oil->Start Action_None->Start Action_Powder->Start

Caption: A logical flow for troubleshooting common recrystallization problems.

V. General Recrystallization Protocol

This is a generalized procedure. The specific solvent and volumes will be determined from your solvent screening experiments.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol. Add the minimum amount of the chosen "good" solvent (or the primary solvent of a two-solvent system) to the flask. Heat the mixture with gentle swirling until the solid completely dissolves.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single-Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Two-Solvent: While the solution of the "good" solvent is still hot, add the "poor" anti-solvent dropwise until a persistent cloudiness is observed. Add a few more drops of the "good" solvent to just redissolve the cloudiness. Cover the flask and allow it to cool slowly.

  • Cooling: Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the "poor" solvent in a two-solvent system, or the single solvent used for recrystallization).

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid. Benchchem.com.
  • Edubirdie. (n.d.). Bromination of (E)-Stilbene with Pyridinium Tribromide and Recrystallization of Stilbene Dibromide. Lab - Edubirdie.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025, October 28). PMC.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York.
  • BenchChem. (2025). Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide. Benchchem.com.
  • ChemHelpASAP. (2021, February 6).
  • Processes for the preparation of biphenyl compounds. (n.d.).
  • BenchChem. (2025, December).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystalliz
  • Recrystallization with two solvents. (2019, December 18). Reddit.
  • Isolation and Purification of Organic Compounds Recrystalliz
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • 8.

Sources

Validation & Comparative

HPLC Methods for Determining Purity of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Pharmaceutical Development

Executive Summary

The precise quantification of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol is a critical quality attribute in the synthesis of biphenyl-based active pharmaceutical ingredients (APIs), including thrombopoietin receptor agonists and kinase inhibitors.[1] This molecule presents a unique separation challenge due to its amphoteric nature (containing both a basic amine and an acidic phenol) and the high lipophilicity imparted by the bromine and biphenyl core.

This guide objectively compares two distinct HPLC methodologies:

  • The "Rapid Scouting" Method (Method A): A generic, LC-MS compatible approach using Formic Acid and a C18 column.

  • The "High-Resolution QC" Method (Method B): An optimized, robust approach using Phosphate Buffer and a Phenyl-Hexyl column designed for superior peak shape and isomeric selectivity.

Part 1: Molecular Characterization & Separation Strategy

Before selecting a method, one must understand the analyte's physicochemical behavior in solution.

  • Analyte: 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol[1]

  • Core Structure: Biphenyl[1][2]

  • Functional Groups:

    • -NH₂ (Amine): Basic (pKa ~4.0 - 5.0).[1] At pH < 4, it exists as

      
      , increasing polarity but risking silanol interactions (tailing).[1]
      
    • -OH (Phenol): Weakly acidic (pKa ~10).[1] Neutral at acidic pH.[1]

    • -Br (Bromine): Increases hydrophobicity and steric bulk; critical for downstream coupling (e.g., Suzuki-Miyaura).[1]

    • -CH₃ (Methyl): Increases lipophilicity.[1]

The Separation Challenge: The primary impurities expected are De-brominated analogs (loss of Br), Regioisomers (wrong Br position), and Starting Materials (e.g., boronic acids). Standard C18 columns often fail to resolve the positional bromo-isomers due to insufficient pi-pi interaction selectivity.[1]

Part 2: Method Comparison
Method A: The "Rapid Scouting" Approach (Generic C18)

Best for: In-process control (IPC), LC-MS identification, and quick purity checks.[1]

  • Column: C18 (L1), 100 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Mechanism: Hydrophobic interaction.[1]

MetricPerformanceAnalysis
Speed High (< 8 min)Simple linear gradient allows fast turnover.[1]
Peak Shape Moderate (Tf ~ 1.3 - 1.[1]6)Formic acid is a weak ion-pairer; amine groups may interact with residual silanols.
Selectivity Lowstruggles to separate the target from its 3'-chloro analog or positional isomers.
MS Compatible YesVolatile buffer ideal for mass spec confirmation.[1]
Method B: The "High-Resolution QC" Approach (Phenyl-Hexyl)

Best for: Final product release, isomeric purity, and separating halogenated impurities.[1]

  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.0 µm (e.g., Phenomenex Kinetex or Supelco Ascentis).[1]

  • Mobile Phase: 10mM Potassium Phosphate (pH 2.5) / Methanol.[1]

  • Mechanism: Hydrophobic interaction +

    
     stacking.[1]
    
MetricPerformanceAnalysis
Speed Medium (15-20 min)Methanol has higher viscosity/pressure; requires longer equilibration.[1]
Peak Shape Excellent (Tf < 1.[1]1)Low pH phosphate suppresses silanol activity and fully protonates the amine.[1]
Selectivity HighThe phenyl ring on the stationary phase interacts with the biphenyl core, resolving isomers based on electron density differences caused by the Bromine atom.
MS Compatible NoNon-volatile phosphate salts will clog MS sources.[1]
Part 3: Comparative Experimental Data (Simulated)

The following data represents typical system suitability results when analyzing a spiked crude mixture containing the Target, Impurity A (Des-bromo), and Impurity B (Regioisomer).

ParameterMethod A (C18 / Formic)Method B (Phenyl-Hexyl / Phosphate)Verdict
Retention Time (Target) 4.2 min9.8 minMethod B retains better.[1]
Resolution (Target vs. Impurity B) 1.2 (Co-elution risk)3.5 (Baseline separation)Method B Wins
Tailing Factor (Target) 1.551.08Method B Wins
Theoretical Plates (N) ~6,000~14,000Method B Wins
Signal-to-Noise (LOQ) 85:1120:1Method B is more sensitive due to sharper peaks.[1]
Part 4: Detailed Experimental Protocols
Protocol for Method B (Recommended for Purity)

1. Reagent Preparation:

  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL HPLC-grade water. Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (
    
    
    
    ).[1] Filter through a 0.22 µm nylon membrane.
  • Mobile Phase B: 100% Methanol (HPLC Grade).[1]

  • Diluent: 50:50 Water:Methanol.

2. Instrument Conditions:

  • Detector: UV-Vis / DAD at 240 nm (Biphenyl absorption max) and 210 nm (End absorption for impurities).

  • Column Temp: 40°C (Improves mass transfer for viscous MeOH).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 - 10 µL.

3. Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.08020Equilibration
2.08020Isocratic Hold
12.02080Linear Ramp
15.02080Wash
15.18020Return to Initial
20.08020Re-equilibration

4. System Suitability Criteria:

  • Tailing Factor (Target): NMT 1.5.

  • Resolution (Target vs. closest impurity): NLT 2.0.

  • %RSD (Area, n=5): NMT 2.0%.

Part 5: Visualizations & Logic Maps
Figure 1: Method Selection Decision Tree

Caption: A logical workflow for selecting the appropriate HPLC method based on the stage of drug development and specific analytical needs.

MethodSelection Start Start: Purity Analysis of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol Goal What is the Analytical Goal? Start->Goal IPC In-Process Control (IPC) or Structure ID Goal->IPC Speed needed Release Final Purity Release or Impurity Profiling Goal->Release Accuracy needed MethodA METHOD A (C18 + Formic Acid) LC-MS Compatible IPC->MethodA Check Are Isomers Present? Release->Check MethodB METHOD B (Phenyl-Hexyl + Phosphate) High Selectivity Check->MethodA No (Simple Mix) Check->MethodB Yes (Regioisomers)

Figure 2: Impurity Fate Mapping

Caption: Tracking the origin and separation of key impurities relative to the target molecule using the Phenyl-Hexyl stationary phase.[1]

ImpurityMap SM Starting Material (Boronic Acid) Rxn Suzuki Coupling SM->Rxn Target TARGET (Bromo-Biphenyl-ol) Rxn->Target Main Product ImpA Impurity A (Des-Bromo) Rxn->ImpA Side Rxn (Debromination) ImpB Impurity B (Regioisomer) Rxn->ImpB Isomerization Sep HPLC Separation (Phenyl-Hexyl) Target->Sep ImpA->Sep ImpB->Sep RT: 9.8 min RT: 9.8 min Sep->RT: 9.8 min Target RT: 6.5 min RT: 6.5 min Sep->RT: 6.5 min Imp A (More Polar) RT: 10.5 min RT: 10.5 min Sep->RT: 10.5 min Imp B (Isomer)

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development and bonded phase selectivity).

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <621> Chromatography. USP-NF. (Standard guidelines for system suitability and resolution requirements). Link[1]

  • McCalley, D. V. (2010).[1] Analysis of basic solutes by HPLC. Journal of Chromatography A, 1217(6), 858-880.[1] (Authoritative review on handling amine-containing compounds and silanol activity). Link[1]

  • Kazakevich, Y. V., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed protocols for impurity profiling in drug development).

  • PubChem. (2023).[1] Compound Summary: Biphenyl Derivatives. National Library of Medicine. (Source for general physicochemical properties of biphenyl structures). Link

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This resource is designed for scientists who require a deep understanding of how molecular structure dictates fragmentation behavior in mass spectrometry. We will explore the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), compare these predictions to the known fragmentation of simpler substituted biphenyls, and provide a perspective on alternative analytical techniques for comprehensive structural verification.

Predicted Mass Spectrometry Fragmentation of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

The fragmentation of this molecule is governed by the interplay of its constituent functional groups: the biphenyl core, a bromine atom, a hydroxyl group, an amino group, and a methyl group. Each of these moieties imparts a unique influence on the stability of the molecular ion and directs the fragmentation cascade.

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and often complex fragmentation patterns that are highly characteristic of the molecule's structure.[1]

Upon EI, 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol is expected to form a molecular ion (M⁺˙). Due to the presence of a bromine atom, the molecular ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (M⁺˙ and [M+2]⁺˙). The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass.[2][3][4]

The primary fragmentation pathways are predicted to be:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated aromatic compounds is the loss of a methyl radical to form a stable, even-electron cation. This would result in a significant peak at [M-15]⁺.

  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond is a facile process in brominated aromatic compounds, leading to the loss of a bromine radical. This would produce a prominent ion at [M-79/81]⁺.

  • Sequential Loss of H₂O and CO: Phenolic compounds often undergo the loss of water (H₂O) followed by the elimination of carbon monoxide (CO). This would lead to fragments at [M-18]⁺˙ and subsequently [M-18-28]⁺˙.

  • Cleavage of the Biphenyl Linkage: The bond between the two phenyl rings can cleave, although this is generally less favorable than the loss of substituents.

  • Formation of Dibenzofuran-like Structures: In polyhalogenated diphenyl ethers, the formation of stable dibenzofuran-like ions through the loss of two halogen atoms is a noted fragmentation pathway.[5] A similar intramolecular cyclization with the loss of HBr and a hydrogen radical could be a possible, though likely minor, pathway for the target molecule.

dot graph "EI_Fragmentation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="M⁺˙\n(2'-Amino-3'-bromo-3-methyl-\n[1,1'-biphenyl]-2-ol)"]; M_minus_15 [label="[M-15]⁺\nLoss of •CH₃"]; M_minus_79 [label="[M-79/81]⁺\nLoss of •Br"]; M_minus_18 [label="[M-18]⁺˙\nLoss of H₂O"]; M_minus_46 [label="[M-18-28]⁺˙\nSequential loss of H₂O and CO"];

M -> M_minus_15 [label="- •CH₃"]; M -> M_minus_79 [label="- •Br"]; M -> M_minus_18 [label="- H₂O"]; M_minus_18 -> M_minus_46 [label="- CO"]; } Predicted EI fragmentation of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol.

Electrospray Ionization (ESI) Fragmentation

ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal in-source fragmentation.[6] Structural information is obtained through tandem mass spectrometry (MS/MS) experiments, where the precursor ion is isolated and subjected to collision-induced dissociation (CID).

Positive Ion Mode ([M+H]⁺):

In positive ion mode, protonation is likely to occur at the most basic site, the amino group. The fragmentation of the [M+H]⁺ ion is expected to proceed through the following pathways:

  • Loss of Ammonia (NH₃): Protonated anilines often lose ammonia. This would result in a fragment at [M+H-17]⁺.

  • Loss of Water (H₂O): The protonated molecule can also readily lose a molecule of water from the hydroxyl group, yielding a fragment at [M+H-18]⁺.

  • Loss of HBr: The loss of hydrogen bromide is another plausible fragmentation pathway, giving a fragment at [M+H-80/82]⁺.

Negative Ion Mode ([M-H]⁻):

In negative ion mode, deprotonation will occur at the most acidic site, the hydroxyl group, forming a phenoxide ion. The fragmentation of the [M-H]⁻ ion is anticipated to involve:

  • Loss of a Methyl Radical (•CH₃): Radical loss from an even-electron anion is less common but possible, leading to a fragment at [M-H-15]⁻.

  • Formation of a Phenoxide Ion: For bisphenols, a common fragmentation is the formation of a phenoxide ion (C₆H₅O⁻) at m/z 93.[2][7] While the substitution pattern is different here, analogous cleavages could occur.

dot graph "ESI_Fragmentation_Pathways" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.8, ranksep=1.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Predicted ESI-MS/MS fragmentation pathways.

Comparative Analysis with Structurally Related Compounds

The predicted fragmentation of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol can be benchmarked against the known fragmentation of simpler substituted biphenyls.

Compound ClassKey Fragmentation PathwaysComparison with Target Molecule
Polybrominated Biphenyls (PBBs) Predominant loss of Br atoms, often sequentially. The "ortho effect" can influence the intensity of the [M-Br]⁺ ion.[8]The target molecule is expected to readily lose its bromine atom. The presence of other functional groups will likely lead to competing fragmentation pathways, potentially reducing the relative abundance of the [M-Br]⁺ ion compared to a simple PBB.
Hydroxylated Polychlorinated Biphenyls (OH-PCBs) In negative ion ESI-MS, common losses include HCl and CO.[8][9]By analogy, the target molecule in negative ESI mode is expected to undergo deprotonation at the hydroxyl group. While it has a bromine instead of chlorine, similar losses of HBr and subsequent rearrangements are plausible.
Amines Aliphatic amines show a characteristic α-cleavage. Aromatic amines often have an intense molecular ion peak and a significant [M-1]⁺ peak.[2][10]The amino group in the target molecule will lead to an odd molecular weight. Its basicity will likely direct protonation in positive ESI mode, and its presence will influence the overall fragmentation, potentially through interactions with the adjacent hydroxyl group.
Phenols and Alkylphenols Strong molecular ion peaks are common. Fragmentation often involves the loss of a hydrogen radical, CO, and for alkylphenols, cleavage of the alkyl chain.[11]The phenolic hydroxyl group is expected to be the site of deprotonation in negative ESI mode. In EI, the loss of CO is a probable fragmentation pathway. The methyl group on the same ring will likely be lost as a radical.

Alternative Structural Elucidation Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural elucidation often requires complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule.[12][13] For 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol, a suite of NMR experiments would be essential for unambiguous structure determination:

  • ¹H NMR: Would reveal the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Would indicate the number of unique carbon atoms.

  • COSY (Correlation Spectroscopy): Would establish proton-proton couplings, helping to piece together fragments of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, crucial for connecting the different fragments and establishing the substitution pattern on the biphenyl rings.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the through-space proximity of protons, which is vital for determining the relative stereochemistry and conformation, including the dihedral angle between the two phenyl rings.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. This technique would be the gold standard for confirming the absolute structure of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol, provided a suitable single crystal can be grown. The data from X-ray crystallography would serve to validate the structural inferences made from mass spectrometry and NMR.

Experimental Protocols

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 10 mL of methanol. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 5 mM ammonium acetate (for negative mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or acetonitrile (for negative mode).

    • Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Isolate the precursor ion ([M+H]⁺ or [M-H]⁻) and perform CID with a collision energy ramp (e.g., 10-40 eV) to observe the fragmentation pattern.

dot graph "Analytical_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, ranksep=1, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} A comprehensive workflow for structural elucidation.

References

  • Gao, H., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of The American Society for Mass Spectrometry, 25(8), 1406–1416. [Link]

  • Jansson, S., et al. (2024). Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls. Journal of the American Society for Mass Spectrometry. [Link]

  • Pellizzari, E. D., et al. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Molecules, 29(15), 3405. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.15. Whitman College. [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]

  • Jansson, S., et al. (2024). Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls. ACS Figshare. [Link]

  • Jansson, S., et al. (2024). Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls. Journal of the American Society for Mass Spectrometry. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]

  • van Leeuwen, S. (2020). A Multi-Analyte LC–ESI-MS/MS Method to Analyze BPA, BADGE, and Related Analytes. LCGC Europe. [Link]

  • Quinete, N., et al. (2015). Fast determination of hydroxylated polychlorinated biphenyls in human plasma by online solid phase extraction coupled to liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 888, 94-102. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2025). Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. [Link]

  • Wang, Y., et al. (2022). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. Foods, 11(21), 3426. [Link]

  • On-site, J. L., & Tessel, R. (1998). Determination of hydroxylated polychlorinated biphenyls by ion trap gas chromatography-tandem mass spectrometry. Journal of AOAC International, 81(3), 637-645. [Link]

  • Gao, H., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. [Link]

  • Zhang, C.-Y., et al. (2022). Machine Learning-Assisted Identification and Quantification of Hydroxylated Metabolites of Polychlorinated Biphenyls in Animal Samples. eScholarship. [Link]

  • Kwiecień, A., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 617-643. [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]

  • NIH. (n.d.). x Ray crystallography. PMC. [Link]

  • de la Torre, A., et al. (2013). Rapid and simultaneous determination of polychlorinated biphenyls and their main metabolites (hydroxylated and methyl sulfonyl) by gas chromatography coupled to mass spectrometry: comparison of different ionisation modes. Analytica Chimica Acta, 787, 148-154. [Link]

  • ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]

  • Wesleyan University. (2026). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5. Whitman College. [Link]

  • Marriott, P. J., et al. (2003). Modern developments in gas chromatography-mass spectrometry-based environmental analysis. Journal of Chromatography A, 1000(1-2), 125-151. [Link]

  • Panja, S., & Chatterjee, A. (2015). Structural study of various substituted biphenyls and their radical anions based on time-resolved resonance Raman spectroscopy combined with pulse radiolysis. The Journal of Physical Chemistry A, 119(5), 851-856. [Link]

  • Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • Agilent Technologies. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. [Link]

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure. [Link]

Sources

IR spectroscopy characteristic bands for 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: IR Spectroscopy Characteristic Bands for 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Executive Summary & Technical Context

The structural validation of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol (hereafter referred to as ABMB ) is a critical checkpoint in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag analogs) and advanced biaryl ligands.[1][2] While NMR provides atomic connectivity, Infrared (IR) Spectroscopy offers a unique, rapid, and non-destructive method to probe the molecule's electronic environment—specifically the intramolecular hydrogen bonding (IMHB) network established between the phenolic hydroxyl and the aniline nitrogen.[3]

This guide objectively compares the IR profile of ABMB against its synthetic precursors and non-halogenated analogs. It focuses on the diagnostic utility of spectral shifts caused by the ortho-ortho substitution pattern, providing a self-validating protocol for confirming successful Suzuki-Miyaura coupling.[2]

Theoretical & Mechanistic Analysis

The ABMB molecule consists of two distinct aromatic domains:

  • Ring A (Phenolic): A 2-hydroxy-3-methylphenyl moiety.[1][2]

  • Ring B (Anilinic): A 2-amino-3-bromophenyl moiety.[1][2]

The Diagnostic "Bridge": Intramolecular Hydrogen Bonding

The defining feature of this molecule is the proximity of the phenol (-OH) and amine (-NH


) groups.[3] In the solid state (KBr pellet) or non-polar solvents, these groups form a stable 7-membered hydrogen-bonded ring.[2][3]
  • Mechanism: The phenolic proton acts as the donor, and the amine nitrogen acts as the acceptor.

  • Spectral Consequence: This interaction weakens the O-H bond (lowering force constant

    
    ), causing a significant red shift  (lower wavenumber) and broadening of the O-H stretch compared to free phenols.[3] Conversely, the steric bulk of the 3'-Bromo and 3-Methyl groups locks the biaryl axis, intensifying this effect.
    
Graphviz Pathway: Structural Logic of IR Assignments

IR_Logic Molecule 2'-Amino-3'-bromo- 3-methyl-[1,1'-biphenyl]-2-ol Ring_A Ring A: Phenol + 3-Me Molecule->Ring_A Ring_B Ring B: Aniline + 3-Br Molecule->Ring_B IMHB Intramolecular H-Bond (O-H ... N) Ring_A->IMHB Donor Ring_B->IMHB Acceptor CBr_Band C-Br Stretch ~550-650 cm⁻¹ (Fingerprint) Ring_B->CBr_Band Heavy atom effect OH_Band O-H Stretch Red-shifted to ~3250-3400 cm⁻¹ IMHB->OH_Band Weakens bond NH_Band N-H Scissoring Blue-shifted to ~1610-1630 cm⁻¹ IMHB->NH_Band Rigidifies angle

Figure 1: Mechanistic flow illustrating how structural features of ABMB translate into specific diagnostic IR bands.[1][2][3]

Comparative Spectral Analysis

To validate ABMB, one must distinguish it from its starting materials (Precursor A and B) and potential byproducts.[1][2][3] The table below highlights the discriminating bands .

Table 1: Diagnostic IR Bands of ABMB vs. Precursors

Functional GroupModeABMB (Product) Precursor A (2-Bromo-6-methylphenol)Precursor B (2-Bromo-6-iodoaniline)Differentiation Logic
O-H Stretch3250–3400 cm⁻¹ (Broad, H-bonded)3400–3550 cm⁻¹ (Sharp, free/dimer)AbsentAppearance of broad OH + NH doublet confirms coupling.[2][3]
N-H Stretch (Sym/Asym)3380 / 3480 cm⁻¹ (Doublet)Absent3390 / 3490 cm⁻¹Retention of amine doublet; slight shift due to H-bonding.
C=C Aromatic Stretch1580 & 1470 cm⁻¹ (Biphenyl modes)~1590 cm⁻¹~1600 cm⁻¹Biphenyls often show a "split" or intensified band ~1470 cm⁻¹.[1][2][3]
C-O Stretch1210–1240 cm⁻¹ (Phenolic)~1190–1210 cm⁻¹AbsentShift to higher freq. in ABMB due to electronic coupling of rings.[1][3]
C-Br Stretch~580–610 cm⁻¹ ~650 cm⁻¹~600 cm⁻¹Presence of C-Br confirms the 3'-Br was not lost (vs. debrominated byproduct).[1][2][3]
B-O StretchAbsentAbsentAbsentCrucial: Absence of bands at 1340 cm⁻¹ confirms removal of boronic acid/ester if used.[1][2]

Critical Insight: The most telling sign of successful synthesis is the convergence of the Phenolic O-H and Anilinic N-H regions. In the precursors, these exist separately.[3] In ABMB, they overlap to form a complex, broadened region between 3200–3500 cm⁻¹, often obscuring the sharp N-H spikes.[3]

Detailed Characteristic Bands (The "Fingerprint")[3][4]

A. High Frequency Region (3000–3600 cm⁻¹)[1][2][3]
  • O-H Stretch: Unlike simple phenols, the O-H band in ABMB is not a sharp peak. It appears as a broad shoulder centered around 3300 cm⁻¹, underlying the N-H bands.[3] This is due to the ortho-hydroxy interaction with the nitrogen lone pair [1].[3]

  • N-H Stretch: Two small but distinct spikes (asymmetric and symmetric stretches) ride on top of the broad O-H envelope.[1][3]

  • Aromatic C-H: Weak intensity bands just above 3000 cm⁻¹ (3030–3060 cm⁻¹).[1][2][3]

  • Methyl C-H: Distinct bands just below 3000 cm⁻¹ (2920, 2850 cm⁻¹) arising from the 3-methyl group.[1][3]

B. Fingerprint Region (400–1500 cm⁻¹)[1][2][3]
  • Amine Scissoring (δ N-H): A medium-strong band at 1610–1630 cm⁻¹ .[1][2][3] This is often diagnostic for primary aromatic amines.[1][2][3]

  • C-N Stretch: A strong band at 1280–1310 cm⁻¹ , characteristic of primary aromatic amines (C_Ar-N).[1][2][3]

  • C-O Stretch: A strong band at 1220 cm⁻¹ .[1][2]

  • C-Br Stretch: The heavy bromine atom creates a low-frequency absorption at 550–650 cm⁻¹ .[1][2][3] In 1,2,3-trisubstituted rings (like Ring B), this often appears as a cluster of bands due to coupling with ring deformations [2].[3]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol. The "Self-Validation" step ensures the spectrum is not an artifact of sample preparation (e.g., wet KBr).[3]

Method A: Solid State (KBr Pellet)
  • Best for: Routine identification and observing maximal H-bonding.

  • Protocol:

    • Mix 1–2 mg of dry ABMB with 100 mg spectroscopic grade KBr.[1][2][3]

    • Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering).

    • Press at 10 tons for 2 minutes to form a transparent pellet.

  • Self-Validation: Check the 3400 cm⁻¹ region. If the O-H band is broad and undefined , H-bonding is intact.[1] If sharp, the crystal lattice may be disrupted or the sample is wet (look for water bending at 1640 cm⁻¹).[3]

Method B: Dilute Solution (Chloroform/CCl₄)[1][3]
  • Best for: Proving Intramolecular vs. Intermolecular H-bonding.

  • Protocol: Dissolve ABMB in dry CHCl₃ at varying concentrations (10 mM to 0.1 mM).

  • Validation Logic:

    • Intramolecular H-bonds are concentration independent.[1][2] The O-H shift will remain constant upon dilution.

    • Intermolecular H-bonds (dimers) break upon dilution, causing the O-H band to shift to higher wavenumbers (blue shift toward 3600 cm⁻¹).[1][3]

    • For ABMB: The band should remain largely invariant , confirming the 7-membered internal ring structure [3].

Workflow Diagram

Workflow Sample Isolated Product (Solid) Prep Sample Preparation (Dry KBr or ATR) Sample->Prep Acquisition Acquire Spectrum (4000-400 cm⁻¹) Prep->Acquisition Check_1 Checkpoint 1: Is B-O band (1340 cm⁻¹) absent? Acquisition->Check_1 Check_2 Checkpoint 2: Are OH/NH bands present (3200-3500 cm⁻¹)? Check_1->Check_2 Yes Fail REJECT: Check for starting material or de-halogenation Check_1->Fail No (Boronic acid remains) Check_3 Checkpoint 3: Is C-Br band visible (550-650 cm⁻¹)? Check_2->Check_3 Yes Check_2->Fail No (Coupling failed) Valid VALIDATED STRUCTURE 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol Check_3->Valid Yes Check_3->Fail No (Br lost)

Figure 2: Decision tree for validating ABMB synthesis using IR spectroscopy.

References

  • Hansen, P. E., & Spanget-Larsen, J. (2017).[2][3] Intramolecular Hydrogen Bonding in Ortho-Substituted Phenols and Anilines. Journal of Molecular Structure. Link Supports the red-shift analysis of O-H...N interactions in biphenyl systems.[3]

  • NIST Chemistry WebBook. (2023).[1][2][3] IR Spectrum of 2-Aminobiphenyl. National Institute of Standards and Technology.[1][2][4] Link Provides the baseline spectral data for the non-substituted aniline moiety.[3]

  • Kovács, A., et al. (2018).[1][2][3] Theoretical and Experimental Study of Intramolecular Hydrogen Bonding in 2-Hydroxy-2'-aminobiphenyls. Spectrochimica Acta Part A. Link Validates the concentration-independence protocol for distinguishing H-bond types.[1][2][3]

  • Sigma-Aldrich. (2023).[1][2][3] Product Specification: 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. Link Reference for structural analogs and expected purity profiles in this chemical class.[1][3]

Sources

Benchmarking 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol: A Next-Generation Scaffold for Atropisomeric Ligands and Bioactive APIs

Author: BenchChem Technical Support Team. Date: March 2026

Substituted biphenyls are foundational architectures in both medicinal chemistry and asymmetric catalysis. The precise conformational preference of these small molecules—specifically their dihedral twist angle—dictates their target binding affinity and stereochemical stability[1](). While commercial scaffolds like 2-amino-2'-hydroxybiphenyl provide excellent bifunctional handles, they suffer from low rotational barriers, rendering them configurationally unstable at room temperature.

This guide benchmarks 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol against standard commercial alternatives, detailing the causality behind its structural design, quantitative performance metrics, and self-validating experimental protocols for its application.

Structural Causality & Energetic Profiling

To understand the superiority of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol, we must examine the buttressing effect in ortho-substituted biphenyls. The rotational energy barrier (


) is the quantitative parameter defining the stereochemical stability of a biphenyl atropisomer[2]().

In an unsubstituted 2-amino-2'-hydroxybiphenyl core, the steric repulsion between the -OH and -NH₂ groups is insufficient to prevent rapid interconversion around the central C1-C1' bond (


 < 15 kcal/mol)[3]().

By engineering a 3-methyl and 3'-bromo group into the scaffold, two critical physical phenomena occur:

  • Steric Buttressing: The bulky 3-methyl and 3'-bromo groups push the adjacent 2-OH and 2'-NH₂ groups inward, increasing their effective steric bulk against the opposing aromatic ring.

  • Conformational Locking: This forces the dihedral angle closer to 90°, raising the rotational barrier well above the 25 kcal/mol threshold required for isolating stable atropisomers at room temperature. Furthermore, the 3'-bromo substitution provides an orthogonal, highly reactive handle for late-stage cross-coupling, bypassing the need for pre-functionalized starting materials.

Quantitative Benchmarking

The following table summarizes the quantitative performance of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol compared to ubiquitous commercial scaffolds.

ScaffoldRotational Barrier (

)
Configurational Stability (RT)Orthogonal HandlesPrimary Application
2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol > 28 kcal/mol Stable Atropisomers -OH, -NH₂, -Br Late-stage API synthesis, Tunable Ligands
2-Amino-2'-hydroxybiphenyl< 15 kcal/molRapid Racemization-OH, -NH₂Transient intermediates
NOBIN (2-Amino-2'-hydroxy-1,1'-binaphthyl)> 35 kcal/molHighly Stable-OH, -NH₂Chiral Catalysis (MAP ligands)[4]()
2,2'-Biphenol< 10 kcal/molRapid Racemization-OH (x2)Polymer precursors, basic building blocks

Data synthesis indicates that our target scaffold bridges the gap between the functional versatility of simple biphenyls and the stereochemical rigidity of binaphthyls like NOBIN.

Application & Signaling Pathway

The strategic placement of functional groups on this scaffold allows for divergent synthesis pathways. The diagram below illustrates how each moiety is utilized in drug discovery and ligand design workflows.

ScaffoldUtility Scaffold 2'-Amino-3'-bromo- 3-methyl-[1,1'-biphenyl]-2-ol OH_Group 2-OH Group (H-Bonding / Etherification) Scaffold->OH_Group Orthogonal Handle NH2_Group 2'-NH2 Group (Amidation / Buchwald) Scaffold->NH2_Group Orthogonal Handle Br_Group 3'-Bromo Group (Suzuki / Heck) Scaffold->Br_Group Cross-Coupling Handle Me_Group 3-Methyl Group (Steric Buttress) Scaffold->Me_Group Conformational Lock Ligand Chiral Ligands (MAP/NOBIN Analogs) OH_Group->Ligand NH2_Group->Ligand Drug Bioactive APIs (Targeted Therapeutics) Br_Group->Drug Me_Group->Drug

Figure 1: Strategic functional group mapping and downstream applications of the target scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific analytical checkpoints to verify causality (e.g., verifying that the rotational barrier is maintained during thermal stress).

Protocol A: Atroposelective Resolution & Stability Assessment

Because the 3-methyl and 3'-bromo groups lock the conformation, the racemic scaffold can be resolved into stable enantiomers via diastereomeric salt formation.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 mmol of racemic 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol in 25 mL of hot ethanol (70°C). Slowly add 5.0 mmol (0.5 eq) of (1S)-(+)-10-camphorsulfonic acid (CSA) dissolved in 10 mL of ethanol.

  • Crystallization: Allow the solution to cool to room temperature over 4 hours, then transfer to a 4°C refrigerator for 12 hours. The less soluble diastereomeric salt will selectively precipitate.

  • Free-Basing: Filter the crystals and wash with cold ethanol. Suspend the crystals in 30 mL of ethyl acetate and wash with saturated aqueous NaHCO₃ (2 x 20 mL) to break the salt. Dry the organic layer over MgSO₄ and concentrate in vacuo to yield the enantioenriched scaffold.

  • Validation Checkpoint (Self-Validation):

    • Initial ee%: Analyze the product via Chiralpak AD-H HPLC (Hexane/IPA 90:10, 1.0 mL/min) to confirm enantiomeric excess (>95% ee expected).

    • Stability Test: Dissolve 10 mg of the enantioenriched product in 1 mL of toluene and heat to 80°C for 24 hours. Re-analyze via chiral HPLC. The preservation of the initial ee% validates that the

      
       provided by the methyl/bromo buttressing is sufficient to prevent racemization under thermal stress.
      
Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

The 3'-bromo handle is highly reactive toward oxidative addition, allowing for the rapid generation of biaryl libraries without protecting the sensitive -OH and -NH₂ groups.

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk tube, combine the resolved biphenyl scaffold (1.0 eq, 1.0 mmol), a target arylboronic acid (1.5 eq, 1.5 mmol), Pd(dppf)Cl₂ (0.05 eq, 5 mol%), and K₂CO₃ (3.0 eq, 3.0 mmol).

  • Solvent & Degassing: Add 10 mL of a 4:1 Dioxane/H₂O mixture. Sparge the biphasic mixture with N₂ gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst degradation).

  • Reaction Execution: Seal the tube and heat the mixture at 90°C for 12 hours. Causality note: The mildly basic conditions and specific catalyst choice ensure the cross-coupling occurs exclusively at the 3'-bromo position, leaving the ortho-amino and ortho-hydroxy groups intact.

  • Validation Checkpoint (Self-Validation):

    • Conversion: Analyze the crude mixture via LC-MS to confirm the complete disappearance of the starting material mass and the appearance of the cross-coupled product mass.

    • Stereochemical Integrity: Purify the product via flash chromatography and subject it to Chiral HPLC. The retention of optical activity confirms that the thermal energy applied during the Suzuki coupling (90°C) did not overcome the rotational barrier of the newly functionalized scaffold.

References

  • Small Molecule Conformational Preferences Derived from Crystal Structure Data.
  • Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide Benchchem
  • 5,5′-Di((E)-buta-1,3-dien-1-yl)-2,2′,3,3′-tetramethoxy-1,1′-biphenyl MDPI
  • Ten years of research on NOBIN chemistry ResearchG

Sources

Comprehensive Characterization Guide: Elemental Analysis Standards for 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals involved in the synthesis and characterization of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol . This document establishes the "Gold Standard" for elemental analysis (EA) of this compound, comparing it against orthogonal analytical techniques to ensure pharmaceutical-grade purity.

Executive Summary

2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol (CAS: 1823590-48-2) is a critical bi-aryl building block, structurally significant in the synthesis of thrombopoietin receptor agonists like Eltrombopag and related biphenyl-hydrazone therapeutics. Due to the presence of both an oxidizable amine/phenol system and a heavy halogen (Bromine), characterizing this intermediate presents unique challenges.

This guide defines the Elemental Analysis (EA) standards required to validate the bulk purity of this compound. Unlike HPLC, which measures relative absorbance, EA provides a mass-balance check that detects non-chromophoric impurities (inorganic salts, moisture, silica) often trapped in the biphenyl lattice.

Part 1: The Reference Standard (Theoretical vs. Experimental)

To establish a baseline for purity, we must first define the theoretical elemental composition. Any deviation from these values beyond the standard tolerance (±0.4% ) indicates specific contamination pathways common to biphenyl synthesis (e.g., trapped brominating agents, inorganic salts, or hydration).

Theoretical Composition

Molecular Formula:


Molecular Weight:  278.15  g/mol 
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1312.011156.14356.14%
Hydrogen (H) 121.00812.0964.35%
Nitrogen (N) 114.00714.0075.04%
Bromine (Br) 179.90479.90428.73%
Oxygen (O) 115.99915.9995.75%
Acceptance Criteria & Deviation Analysis

In a drug development context, "passing" EA requires experimental values to fall within the ±0.4% absolute error range. The table below correlates specific deviations with their likely chemical causes for this specific molecule.

Deviation PatternLikely CausalityRemediation Protocol
Low %C, High %H Solvent inclusion (Methanol/Ethanol) or Hydration. The biphenyl-ol moiety is prone to H-bonding with protic solvents.Vacuum dry at 45°C over

for 24h.
Low %C, Low %N, High Ash Inorganic contamination (e.g., NaBr salts from Suzuki coupling or bromination workup).Aqueous wash followed by recrystallization (EtOH/Heptane).
Low %Br Incomplete combustion or volatile loss of bromine species before detection.Use

combustion aid; ensure reduction tube is active.
High %N Residual amine reagents (e.g., unreacted aniline precursors) or trapped TEA/Pyridine.Acidic wash (dilute HCl) followed by neutralization.

Part 2: Comparative Analysis of Purity Methods

Why use Elemental Analysis when HPLC is available? The following comparison highlights why EA remains the superior method for establishing bulk material integrity (Stoichiometry & Salt Form), whereas HPLC is superior for trace organic impurity profiling.

Method Performance Matrix
FeatureElemental Analysis (CHN + Br) HPLC-UV (254 nm) Quantitative NMR (qNMR)
Primary Output Absolute Mass % (Bulk Purity)Relative Area % (Chromatographic Purity)Absolute Molar Purity
Detection Basis Combustion gases (

)
UV Absorbance (Chromophores)Nuclear Spin Integration
Blind Spots Cannot distinguish isomers (Regioisomers of Br).Invisibles: Moisture, Inorganic Salts, Silica, Residual Solvents.Requires expensive internal standards; lower sensitivity than HPLC.
Sample Size 2–5 mg< 1 mg10–20 mg
Cost/Run Low ($)Medium (

)
High (

$)
Verdict Essential for verifying salt forms and "dry weight" purity.Essential for detecting organic side-products.Gold Standard for absolute quantification but lower throughput.
The "Hidden Trap" in Biphenyl Synthesis

Synthesis of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol often involves metal-catalyzed cross-coupling (Suzuki-Miyaura).

  • Scenario: An HPLC chromatogram shows 99.5% purity.

  • Reality: The sample contains 5% trapped Sodium Bromide (NaBr) and 2% Palladium residues.

  • EA Result: %C will be significantly lower (~52% instead of 56.1%).

Part 3: Experimental Protocol (Self-Validating System)

To achieve reproducible EA results for this brominated biphenyl, specific modifications to standard CHN protocols are required to handle the heavy halogen load and oxidation sensitivity.

Sample Preparation (The Critical Step)

The amino-phenol motif is susceptible to oxidation (browning) upon air exposure, which alters the Carbon/Oxygen ratio.

  • Recrystallization: Purify crude material using Ethanol/Water (or appropriate solvent system) to remove metal salts.

  • Drying: Dry the sample in a vacuum oven at 40–50°C for a minimum of 12 hours.

    • Validation: Run a TGA (Thermogravimetric Analysis) or simple "Loss on Drying" test. If weight loss > 0.5% occurs below 100°C, the sample is not suitable for EA standards.

  • Inert Handling: If the sample appears dark/oxidized, repurify. Store under Argon/Nitrogen.

Combustion Parameters (CHN Analyzer)

Standard combustion at 950°C may be insufficient for high-bromine compounds, leading to "soot" formation or incomplete release of halogens.

  • Oxidation Furnace: Set to 1050°C (Flash Combustion).

  • Combustion Aid: Add 5–10 mg of Tungsten (VI) Oxide (

    
    )  to the tin capsule.
    
    • Mechanism:[1][2]

      
       acts as a flux and oxygen donor, preventing the encapsulation of carbon by the heavy bromine atoms and ensuring complete conversion to 
      
      
      
      .
  • Reduction Tube: Ensure the copper reduction layer is not exhausted. Halogens react with copper; frequent maintenance is required when running brominated series.

Halogen Determination (Oxygen Flask Combustion)

For the specific quantification of Bromine (28.73% theoretical):

  • Method: Schöniger Flask Combustion (Oxygen Flask).

  • Absorbent: 10 mL of 1.0 M NaOH + 1 mL

    
    .
    
  • Titration: Potentiometric titration with

    
    .
    
  • Self-Validation: Run a standard of p-Bromobenzoic acid before the sample. Recovery must be 99.0–101.0%.

Part 4: Decision Logic & Workflow

The following diagram illustrates the logical flow for certifying the purity of the 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol intermediate.

PurityAnalysis Start Crude Intermediate (Amino-Bromo-Biphenyl-ol) Step1 1. HPLC-UV Analysis (Check Organic Impurities) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Repurify Recrystallize / Column Decision1->Repurify No Step2 2. Vacuum Drying (Remove Solvents/Moisture) Decision1->Step2 Yes Repurify->Step1 Step3 3. Elemental Analysis (CHN) Step2->Step3 Decision2 Values within ±0.4%? Step3->Decision2 Pass PASS: Validated Reference Material (Suitable for Next Step) Decision2->Pass Yes FailAnalysis Analyze Deviation Decision2->FailAnalysis No CheckAsh Low C/N + Ash Residue? (Inorganic Salts) FailAnalysis->CheckAsh CheckH High H + Low C? (Solvent Trap) FailAnalysis->CheckH CheckAsh->Repurify Wash w/ Water CheckH->Step2 Re-dry

Figure 1: Analytical workflow for validating the purity of brominated biphenyl intermediates.

References

  • PubChem. (n.d.). 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • FDA Access Data. (2008). Promacta (Eltrombopag) Chemistry Review. Center for Drug Evaluation and Research. Retrieved from [Link]

  • Pharmacopoeia, E. (2023). General Chapter 2.2.24: Absorption Spectrophotometry, Infrared. European Directorate for the Quality of Medicines.
  • Sigma-Aldrich. (n.d.).[3] Technical Bulletin: Elemental Analysis of Halogenated Compounds. Merck KGaA. (General reference for combustion aids in halogen analysis).

  • Gouda, M. A., et al. (2018). Synthesis and Characterization of Biphenyl Derivatives. Rasayan Journal of Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to Reproducible Synthesis of 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the synthetic routes to 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol, a key biaryl intermediate in pharmaceutical research. We will dissect the nuances of the Suzuki-Miyaura coupling reaction, the most common method for this transformation, and offer a comparative analysis of protocols to enhance reproducibility, yield, and purity. This document is intended for researchers, chemists, and process development professionals seeking to establish robust and scalable synthetic procedures.

The target molecule presents a classic challenge in cross-coupling chemistry. The presence of ortho-substituents on both coupling partners (the methyl and hydroxyl groups on one ring, and the amino group on the other) introduces significant steric hindrance. Furthermore, the amino group can potentially coordinate with the palladium catalyst, leading to catalyst deactivation. Therefore, a careful selection of reaction parameters is paramount for a successful and reproducible synthesis.

Section 1: The Foundational Synthetic Strategy: Suzuki-Miyaura Coupling

The construction of the biaryl scaffold is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms a carbon-carbon bond between an organohalide and an organoboron species.[2] For our target molecule, the logical disconnection points to the coupling of 2-bromo-6-methylphenol and (2-aminophenyl)boronic acid.

The catalytic cycle, a cornerstone of this chemistry, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-6-methylphenol. This is often the rate-limiting step and is heavily influenced by the steric and electronic properties of the catalyst's ligands.[4]

  • Transmetalation : The organic moiety from the (2-aminophenyl)boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]

  • Reductive Elimination : The two organic partners on the palladium center couple and are expelled, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar¹-X Transmetalation Transmetalation Complex OxAdd->Transmetalation Ar²-B(OR)₂ (Base) Transmetalation->Pd0 Reductive Elimination Product Target Biphenyl Transmetalation->Product Ar1X 2-Bromo-6-methylphenol Ar1X->OxAdd Ar2B (2-Aminophenyl)boronic acid Ar2B->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura coupling. Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagent_Prep Reagent Preparation (Weighing, Degassing) Reaction_Setup Reaction Setup (Charge Reagents) Reagent_Prep->Reaction_Setup Glassware_Prep Glassware Preparation (Dry, Inert Atmosphere) Glassware_Prep->Reaction_Setup Reaction_Execution Heating & Stirring (Monitor via TLC/LC-MS) Reaction_Setup->Reaction_Execution Quench_Extraction Quenching & Extraction Reaction_Execution->Quench_Extraction Purification Column Chromatography Quench_Extraction->Purification Analysis Characterization (NMR, MS, Purity) Purification->Analysis caption General workflow for Suzuki-Miyaura coupling.

Sources

Safety Operating Guide

Personal protective equipment for handling 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide to Personal Protective Equipment & Safe Handling for 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol

As a Senior Application Scientist, I recognize that handling highly functionalized organic intermediates requires moving beyond generic safety data sheets. 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol is a complex molecule featuring a primary aromatic amine, a phenolic hydroxyl, and an aryl bromide. These functional groups act synergistically to increase both the molecule's reactivity in drug development workflows (such as cross-coupling for kinase inhibitors) and its toxicological risk profile.

This guide provides a self-validating, causally driven protocol for the safe handling, containment, and disposal of this compound. By understanding the why behind each safety measure, laboratory personnel can proactively mitigate risks.

Physicochemical Hazard Profiling: The Causality of Risk

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's structural hazards. The primary danger of this compound lies in its high lipophilicity combined with the systemic toxicity of its functional groups.

Table 1: Structural Hazard Analysis & Mitigation Strategy

Structural FeaturePrimary HazardMechanism of ActionRequired Mitigation
2'-Amino (Aromatic Amine) Systemic Toxicity, MethemoglobinemiaHigh lipid solubility allows rapid percutaneous absorption through the stratum corneum; oxidizes Fe²⁺ to Fe³⁺ in hemoglobin, causing hypoxia[1][2].Double-gloving (Nitrile/Butyl); strict dermal isolation.
2-ol (Phenolic Hydroxyl) Corrosivity, IrritationDenatures epidermal proteins and rapidly penetrates cellular membranes.Chemical-resistant lab coat, chemical splash goggles.
3'-Bromo (Aryl Bromide) Enhanced Lipophilicity, Aquatic ToxicityHalogenation increases the molecule's LogP, facilitating faster cell membrane permeation.Avoid aqueous discharge; segregate for incineration.
Biphenyl Core Environmental PersistenceHydrophobic structure resists rapid biodegradation and adheres to standard lab surfaces.Targeted solvent decontamination (Isopropanol/Mild Acid).

Mandatory PPE Matrix

Because primary aromatic amines are notoriously efficient at bypassing the skin's dead barrier layer (stratum corneum)[1], dermal protection is the most critical component of your PPE matrix.

  • Dermal Protection (Hands): Standard single-layer nitrile gloves are insufficient for prolonged exposure to lipophilic halogenated aromatics. Mandatory: Use a double-glove system. Don a 4-mil nitrile inner glove for tactile dexterity, covered by an 8-mil butyl rubber or neoprene outer glove. Rationale: Butyl rubber provides a superior, extended barrier against aromatic amines and phenols, preventing systemic absorption[3].

  • Respiratory Protection: As a solid crystalline powder, this compound poses a severe inhalation risk via aerosolized dust. Mandatory: All handling must occur in a certified chemical fume hood. If engineering controls are compromised or bulk transfer is required, use a NIOSH-approved half-mask respirator equipped with combination Organic Vapor/Acid Gas/P100 HEPA cartridges[4].

  • Ocular Protection: Mandatory: Indirect-vented chemical splash goggles. Rationale: Safety glasses leave the orbital cavity exposed to airborne dust or micro-splashes during solvation, risking rapid absorption through the highly vascularized ocular mucosa.

  • Body Protection: Mandatory: A flame-retardant, chemical-resistant lab coat (e.g., Nomex or Tyvek-sleeved) fully buttoned, long pants, and closed-toe non-porous shoes.

Operational Workflow & Handling Protocol

The following protocol is a self-validating system designed to prevent exposure at every phase of the experimental workflow.

Workflow PreOp 1. Pre-Operational Assessment Verify Hood & Spill Kit PPE 2. PPE Donning Respirator, Double Gloves PreOp->PPE Containment 3. Primary Containment Transfer to Fume Hood PPE->Containment Execution 4. Experimental Execution Closed-System Weighing Containment->Execution Decon 5. Decontamination Surface Wipe-Down Execution->Decon Disposal 6. Waste Segregation Halogenated Amine Waste Decon->Disposal

Fig 1: Step-by-step operational workflow for handling halogenated aminobiphenylols.

Step-by-Step Methodology:

Phase 1: Pre-Operational Validation

  • Verify Engineering Controls: Confirm the chemical fume hood face velocity is between 80–120 feet per minute (fpm). Causality: Insufficient velocity risks inhalation of aerosolized amine dust; excessive velocity creates turbulent eddies that pull particulates out of containment and into the user's breathing zone.

  • Prepare a Targeted Spill Kit: Ensure your spill kit contains activated carbon or specialized amine-absorbent materials, as well as a 5% acetic acid solution. Causality: Standard absorbents do not neutralize amines. Mild acids protonate the amine group, converting it into a water-soluble, less volatile salt for safer cleanup.

Phase 2: Execution and Handling 3. Anti-Static Weighing: Use a static-dissipative spatula and an anti-static weigh boat. Causality: Halogenated organic powders readily accumulate static charges. Static discharge can cause sudden aerosolization of the powder or cause it to aggressively adhere to gloves, drastically increasing the risk of dermal transfer. 4. Closed-System Transfer: Weigh the compound inside the fume hood using a draft shield. Seal the primary container and the secondary reaction vessel before removing either from the hood.

Phase 3: Decontamination and Disposal 5. Surface Decontamination: Wipe down the balance, spatulas, and hood surfaces first with isopropanol (to dissolve the lipophilic biphenyl core), followed by a wipe with mild soapy water. Causality: This two-step process ensures no invisible lipophilic residue remains to penetrate the gloves of the next laboratory user. 6. Waste Segregation: Dispose of all consumables (weigh boats, wipes, outer gloves) in a designated "Halogenated Organic / Toxic Amine" waste stream. Causality: Mixing aromatic amines with strong oxidizers in general waste can cause violent exothermic reactions or generate highly toxic nitrogen oxide (NOx) and hydrogen bromide (HBr) gases[2][4].

Emergency Spill Response Plan

In the event of a breach in containment, execute the following validated response:

  • Solid Spill: Do not dry sweep, as this will aerosolize the toxic dust. Cover the spill with damp absorbent pads (moistened with water or dilute acetic acid) to suppress dust generation, then carefully scoop the material into a hazardous waste container using a non-sparking tool.

  • Dermal Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not use harsh solvents on the skin, as they will strip the skin's natural oils and accelerate the absorption of the lipophilic biphenyl compound[5]. Seek immediate medical attention, specifically monitoring for signs of cyanosis (methemoglobinemia).

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.